molecular formula C10H6N2O2 B1296467 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile CAS No. 3842-20-4

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Cat. No.: B1296467
CAS No.: 3842-20-4
M. Wt: 186.17 g/mol
InChI Key: KJTIDLYAIIARFO-UHFFFAOYSA-N
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Description

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTIDLYAIIARFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323370
Record name (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
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Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-20-4
Record name 3842-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403772
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(CYANOMETHYL)-PHTHALIMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile, also known as N-(cyanomethyl)phthalimide, is a versatile synthetic intermediate. Its chemical structure incorporates a phthalimide group and a nitrile functionality, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a ready reference for researchers.

PropertyValueReference
Molecular Formula C₁₀H₆N₂O₂[1][2]
Molecular Weight 186.17 g/mol [1][2]
Appearance White to yellow solid[2][3]
Melting Point 122-125 °C[2][3]
pKa (Predicted) -2.72 ± 0.20[2]
Boiling Point (Predicted) 361.4 ± 25.0 °C[2]
Density (Predicted) 1.394 ± 0.06 g/cm³[2]
Storage Temperature Room temperature, sealed in dry conditions

Spectral Data

Detailed spectral data are crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentReference
3070Aromatic C-H stretch[3]
2983, 2947Aliphatic C-H stretch[3]
1709, 1692C=O stretch (symmetric and asymmetric)[3]
1613, 1557C=C aromatic stretch[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

  • δ 7.60–8.10 (m, 4H, aromatic)

  • δ 4.57 (s, 2H, CH₂)[3]

¹³C NMR (CDCl₃):

  • δ 168.28 (2 C=O)

  • δ 133.3, 132.1, 127.5 (aromatic C)

  • δ 115.01 (CN)

  • δ 28.1 (CH₂)[3]

Mass Spectrometry (MS)
  • EI-MS: [M]⁺ = 186[3]

Basicity and Reactivity

The basicity of this compound is primarily attributed to the nitrogen atom of the nitrile group. Nitriles are generally very weak bases. The lone pair of electrons on the nitrogen is in an sp hybridized orbital, which has a high degree of s-character, holding the electrons closer to the nucleus and making them less available for protonation.[1][4] Consequently, the conjugate acids of nitriles are very strong acids. The pKa of a protonated nitrile is typically around -10.[3][5][6]

The phthalimide group, being electron-withdrawing, is expected to further decrease the basicity of the nitrile nitrogen. The predicted pKa of the conjugate acid is -2.72, which aligns with the expected low basicity.[2]

The methylene group (α-hydrogens) adjacent to the nitrile is weakly acidic, with a pKa around 31, due to the resonance stabilization of the resulting carbanion by the nitrile group.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.[3]

Materials:

  • N-(bromomethyl)phthalimide

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

  • Ether

  • Hexane

Procedure:

  • A mixture of N-(bromomethyl)phthalimide (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) is prepared in anhydrous acetonitrile (60 ml).

  • The reaction mixture is heated at 60°C overnight.

  • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

  • The residue is washed twice with acetonitrile.

  • The combined filtrate is concentrated under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2:3).

  • The final product is obtained as a white solid with a typical yield of around 80%.[3]

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly tetrazole derivatives.[7] The nitrile functionality can be readily converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. This transformation is significant because tetrazoles are often more metabolically stable and can exhibit improved pharmacokinetic properties compared to their carboxylic acid counterparts.[7]

The phthalimide group can be retained in the final molecule or can be removed to liberate a primary amine, allowing for further functionalization. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery programs.

logical_relationship cluster_synthesis Synthesis of this compound cluster_application Application as a Synthetic Intermediate N-(bromomethyl)phthalimide N-(bromomethyl)phthalimide Reaction Reaction N-(bromomethyl)phthalimide->Reaction KCN KCN KCN->Reaction Target_Compound (1,3-dioxo-1,3-dihydro-2H- isoindol-2-yl)acetonitrile Reaction->Target_Compound Nucleophilic Substitution Tetrazole_Derivatives Tetrazole Derivatives Target_Compound->Tetrazole_Derivatives [2+3] Cycloaddition with Azides Bioactive_Molecules Potential Bioactive Molecules (e.g., Antihypertensive, Antiviral) Tetrazole_Derivatives->Bioactive_Molecules Pharmacological Screening

Caption: Synthetic pathway and application of the title compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation mark)

Conclusion

This compound is a well-characterized compound with established synthetic utility. Its physicochemical properties are well-documented, and a reliable synthetic protocol is available. While direct biological activity data for the compound itself is limited, its significance lies in its role as a key intermediate for the synthesis of potentially bioactive molecules, particularly tetrazole-containing compounds. This technical guide provides a solid foundation of information for researchers utilizing this compound in their synthetic and drug discovery endeavors.

References

An In-Depth Technical Guide to 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key synthetic intermediate in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and explores the biological activities and potential signaling pathways of its derivatives, particularly tetrazoles and other phthalimides.

Chemical Structure and Properties

2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-(cyanomethyl)phthalimide, is a fine chemical intermediate belonging to the phthalimide class of compounds. Its core structure consists of a phthalimide group attached to an acetonitrile moiety.

Table 1: Physicochemical and Spectroscopic Data for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

PropertyValueReference
Molecular Formula C₁₀H₆N₂O₂[1][2]
Molecular Weight 186.17 g/mol [1][2]
CAS Number 3842-20-4[1][3][4]
Appearance White solid[2]
Melting Point 122–124 °C[2]
Purity 98%[1]
Solubility Soluble in acetonitrile, ether, and hexane mixtures[2]
Storage Sealed in dry, room temperature conditions[1]
IR (KBr, cm⁻¹) 3070 (CH aromatic), 2947/2983 (CH), 1692/1709 (2 C=O), 1557/1613 (C=C)[2]
¹H NMR (CDCl₃, δ ppm) 4.57 (2H, s, CH₂), 7.60–8.10 (4H, m, aromatic)[2]
¹³C NMR (CDCl₃, δ ppm) 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (aromatic C), 168.28 (2 C=O)[2]
Mass Spec (EI) [M]⁺ = 186[2]

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

The following is a detailed experimental protocol for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Materials and Equipment
  • 2-(bromomethyl)isoindoline-1,3-dione

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

  • Ether

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 4.8 g (0.02 mol) of 2-(bromomethyl)isoindoline-1,3-dione, 6.5 g (0.1 mol) of potassium cyanide, and 60 ml of anhydrous acetonitrile.[2]

  • Reaction: Heat the mixture overnight at 60°C with continuous stirring.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[2]

  • Purification: Wash the residue twice with acetonitrile. Concentrate the filtrate under vacuum to obtain a solid. Purify the crude solid by column chromatography on silica gel using an eluent of ether/hexane (2/3).[2]

  • Characterization: The final product is a white solid with a yield of approximately 80%.[2] The purity can be confirmed by TLC and the structure verified by IR, NMR, and Mass Spectrometry as detailed in Table 1.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2-(bromomethyl)isoindoline-1,3-dione 2-(bromomethyl)isoindoline-1,3-dione Mix_and_Heat Mix and Heat (60°C, overnight) 2-(bromomethyl)isoindoline-1,3-dione->Mix_and_Heat KCN KCN KCN->Mix_and_Heat Anhydrous Acetonitrile Anhydrous Acetonitrile Anhydrous Acetonitrile->Mix_and_Heat Filter Filter Mix_and_Heat->Filter Concentrate Concentrate Filter->Concentrate Column_Chromatography Column Chromatography (Silica, Ether/Hexane) Concentrate->Column_Chromatography Product 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (White Solid, ~80% yield) Column_Chromatography->Product

Synthesis workflow for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Applications in Drug Discovery and Development

2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a crucial building block for the synthesis of various heterocyclic compounds with therapeutic potential. Its primary application lies in the synthesis of tetrazole derivatives, which are recognized as bioisosteres of carboxylic acids and exhibit a range of biological activities.[5]

Synthesis of Tetrazole Derivatives

The nitrile group of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a tetrazole ring.[6][7] This reaction provides a straightforward route to novel tetrazolic compounds.

Tetrazole_Synthesis Start 2-(1,3-dioxoisoindolin-2-yl)acetonitrile Reaction [3+2] Cycloaddition Start->Reaction Reagent Sodium Azide (NaN3) Reagent->Reaction Product 5-substituted 1H-tetrazole derivative Reaction->Product PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Phthalimide_Derivative Phthalimide Derivative Phthalimide_Derivative->PI3K inhibits

References

An In-depth Technical Guide on (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile (CAS 3842-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, synthesis, characterization, and key applications, with a focus on its role as a precursor for biologically active molecules.

Chemical and Physical Properties

This compound, also known as N-(Cyanomethyl)phthalimide, is a white to yellow solid organic compound.[1] It belongs to the phthalimide class of compounds, which are characterized by an isoindoline-1,3-dione core.[2] The presence of a nitrile group makes it a valuable intermediate for the synthesis of various heterocyclic compounds.

PropertyValueReference(s)
CAS Number 3842-20-4[1][3][4]
Molecular Formula C₁₀H₆N₂O₂[3][4][5]
Molecular Weight 186.17 g/mol [1][3]
IUPAC Name 2-(1,3-dioxoisoindolin-2-yl)acetonitrile[1][5]
Synonyms N-(Cyanomethyl)phthalimide, this compound, 2-(1,3-dioxo-2-isoindolyl)acetonitrile[1][3][4]
Appearance White to yellow solid[1]
Melting Point 122-125 °C[1][5]
Boiling Point (Predicted) 361.4 ± 25.0 °C[1]
Density (Predicted) 1.394 ± 0.06 g/cm³[1]
Storage Temperature Room temperature, sealed in dry conditions[1][3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogenated N-substituted phthalimide with a cyanide salt.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 2-(bromomethyl)isoindoline-1,3-dione with potassium cyanide in an anhydrous solvent.[5]

Materials:

  • 2-(bromomethyl)isoindoline-1,3-dione

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

Procedure:

  • A mixture of 2-(bromomethyl)isoindoline-1,3-dione (0.02 mol) and potassium cyanide (0.1 mol) is prepared in anhydrous acetonitrile (60 ml).[5]

  • The reaction mixture is heated at 60°C overnight.[5]

  • After the reaction is complete, the mixture is filtered.[5]

  • The residue is washed twice with acetonitrile, and the combined filtrate is concentrated under vacuum.[5]

  • The resulting solid is purified by chromatography on a silica gel column using an eluent of ether/hexane (2/3) to yield the pure product as a white solid (Yield: 80%).[5]

Characterization Data

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataValues
IR (KBr, ν cm⁻¹) 3070 (CHarom), 2947/2983 (CH), 1692/1709 (2 C=O), 1557/1613 (C=C)[5]
¹H NMR (CDCl₃, δ ppm) 4.57 (2H, s, CH₂), 7.60–8.10 (4H, m, Harom)[5]
¹³C NMR (CDCl₃, δ ppm) 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (Carom), 168.28 (2 C=O)[5]
Mass Spec (EI, m/z) [M]⁺ = 186[5]
Elemental Analysis Calculated for C₁₀H₆N₂O₂: C 64.51%, H 3.22%, N 15.02%. Found: C 64.62%, H 3.31%, N 14.94%[5]
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of this compound for biological evaluation.

G cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A 2-(bromomethyl)isoindoline-1,3-dione C Reaction at 60°C A->C B KCN in Acetonitrile B->C D Purification (Chromatography) C->D E This compound D->E G [2+3] Cycloaddition E->G F Sodium Azide (NaN3) F->G H 5-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-1H-tetrazole G->H I In vitro Assays (e.g., Anti-inflammatory, Anticancer) H->I J Mechanism of Action Studies (e.g., Signaling Pathway Analysis) I->J K Lead Compound Identification J->K

Caption: Workflow for synthesis, derivatization, and biological evaluation.

Applications in Drug Development

The phthalimide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][6] this compound serves as a crucial starting material for the synthesis of novel phthalimide derivatives.

Intermediate for Tetrazole Synthesis

A primary application of this compound is in the synthesis of 5-substituted-1H-tetrazoles.[5] The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering similar physicochemical properties but with improved metabolic stability and cell membrane permeability.[7]

The conversion of the nitrile group to a tetrazole ring is typically achieved via a [2+3] cycloaddition reaction with an azide source.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂) or another suitable catalyst

  • Dimethylformamide (DMF) or water

Procedure (General):

  • To a solution of this compound in a suitable solvent such as DMF or water, add sodium azide and a catalyst like zinc bromide.

  • The reaction mixture is heated, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is worked up by acidification and extraction to isolate the tetrazole product.

Biological Activities of Phthalimide Derivatives

N-substituted phthalimide derivatives have been extensively studied for their therapeutic potential. The following table summarizes the in vitro biological activities of some representative phthalimide derivatives.

Compound/DerivativeBiological ActivityCell Line/TargetIC₅₀/ActivityReference(s)
Phthalimide Derivative IIhAnti-inflammatory (NO production inhibition)LPS-stimulated RAW264.7 cells8.7 µg/mL
N-phenyl-phthalimide sulfonamide (LASSBio 468)Anti-inflammatory (neutrophil recruitment inhibition)LPS-induced in miceED₅₀ = 2.5 mg/kg[5]
Pyrazolylphthalimide Derivative 4AntibacterialS. aureusMIC = 15.6 µg/mL[1]
Pyrazolylphthalimide Derivative 4AnticancerHepG-2 (liver cancer)IC₅₀ = 28.4 µM[1]
Cyanomethyl vinyl ether derivative 7EAnticancerSKOV3 (ovarian cancer)IC₅₀ = 2.62 ± 0.53 µM[5]
Cyanomethyl vinyl ether derivative 9EAnticancerBT20 (breast cancer)IC₅₀ = 4.98 ± 2.77 µM[5]

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of many phthalimide derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of TNF-α Production

Several phthalimide analogues have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in systemic inflammation.[3][5]

Modulation of the Toll-like Receptor 4 (TLR4) Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, activated by lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of this pathway can lead to excessive inflammation. Some phthalimide derivatives have been found to suppress this pathway.[8]

The TLR4 signaling cascade involves two main branches: the MyD88-dependent and the TRIF-dependent pathways, both of which culminate in the activation of transcription factors like NF-κB and IRF3, leading to the expression of pro-inflammatory cytokines and type I interferons.[9][10] Phthalimide derivatives may exert their anti-inflammatory effects by interfering with various components of this pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6_1 TRAF6 IRAKs->TRAF6_1 TAK1 TAK1 TRAF6_1->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKi TRAF3->TBK1 IRF3 IRF3 Activation TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Phthalimide Phthalimide Derivatives Phthalimide->NFkB Inhibition Phthalimide->Cytokines Inhibition

Caption: TLR4 signaling pathway and potential inhibition by phthalimide derivatives.

Safety Information

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

It is designated with the GHS07 pictogram (Exclamation mark) and the signal word "Warning".[3]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrile group make it an excellent starting material for the creation of diverse libraries of compounds, particularly tetrazole-containing phthalimide derivatives. The broad spectrum of biological activities exhibited by the phthalimide class of compounds, including potent anti-inflammatory and anticancer effects, underscores the importance of this core structure in drug discovery. Further exploration of derivatives synthesized from this compound is warranted to identify novel therapeutic agents with improved efficacy and safety profiles.

References

N-(cyanomethyl)phthalimide: A Technical Overview of Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(cyanomethyl)phthalimide, a molecule of interest in organic synthesis and drug discovery. This document details a common synthetic route and outlines the standard analytical techniques for its characterization, serving as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of N-(cyanomethyl)phthalimide is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂NIST[1]
Molecular Weight 186.17 g/mol NIST[1]
CAS Number 3842-20-4NIST[1]

Synthesis of N-(cyanomethyl)phthalimide

The synthesis of N-(cyanomethyl)phthalimide is typically achieved through a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method involves the reaction of potassium phthalimide with chloroacetonitrile. The phthalimide anion acts as a nucleophile, displacing the chloride from chloroacetonitrile to form the N-C bond.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-(cyanomethyl)phthalimide, based on general procedures for the synthesis of N-substituted phthalimides.

Materials:

  • Potassium phthalimide

  • Chloroacetonitrile

  • Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred solution, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(cyanomethyl)phthalimide as a solid.

Characterization of N-(cyanomethyl)phthalimide

Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-(cyanomethyl)phthalimide. The standard analytical techniques employed for this purpose are detailed below.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-(cyanomethyl)phthalimide is available from the NIST WebBook[1]. Key expected vibrational frequencies include:

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (nitrile)~2250
C=O (imide)~1770 and ~1700 (asymmetric and symmetric stretching)
C-N (imide)~1350
Aromatic C-H~3050-3100
Aromatic C=C~1450-1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide ring and the methylene (-CH₂-) protons adjacent to the nitrile group. The aromatic protons would likely appear as a complex multiplet in the range of 7.7-8.0 ppm. The methylene protons would appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the imide, the aromatic carbons, the methylene carbon, and the nitrile carbon.

Note: Specific ¹H and ¹³C NMR spectral data for N-(cyanomethyl)phthalimide were not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(cyanomethyl)phthalimide, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (186.17).

Note: A specific mass spectrum for N-(cyanomethyl)phthalimide was not available in the searched literature.

Melting Point

The melting point is a crucial indicator of the purity of a solid compound.

Note: A specific melting point for N-(cyanomethyl)phthalimide was not definitively found in the searched literature.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-(cyanomethyl)phthalimide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Potassium Phthalimide + Chloroacetonitrile reaction Reaction in DMF (80-100 °C, 2-4h) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Recrystallization workup->purification product N-(cyanomethyl)phthalimide purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms mp Melting Point product->mp

General workflow for the synthesis and characterization of N-(cyanomethyl)phthalimide.

References

Spectroscopic and Synthetic Profile of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic utility of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a compound with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60–8.10m4HAromatic (C₆H₄)
4.57s2HMethylene (CH₂)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
168.28Carbonyl (C=O)
133.3Aromatic (C)
132.1Aromatic (CH)
127.5Aromatic (CH)
115.01Nitrile (CN)
28.1Methylene (CH₂)

Solvent: CDCl₃

Infrared (IR) Spectroscopy[1]

Table 3: Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Assignment
3070Aromatic C-H Stretch
2983, 2947Aliphatic C-H Stretch
1709, 1692Carbonyl (C=O) Stretch
1613, 1557Aromatic C=C Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)[1]

Table 4: Mass Spectrometry Data

m/zIon
186[M]⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Elemental and Crystal Data[1]

Table 5: Elemental Analysis

ElementCalculated (%)Found (%)
C64.5164.62
H3.223.31
N15.0214.94

Table 6: Crystal Data

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.0960 (2)
b (Å)8.4371 (2)
c (Å)14.3118 (3)
α (°)85.072 (1)
β (°)79.272 (1)
γ (°)68.421 (1)
Volume (ų)893.02 (4)
Z4

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile[1]

Materials:

  • 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol)

  • Potassium cyanide (KCN) (6.5 g, 0.1 mol)

  • Anhydrous acetonitrile (60 mL)

  • Silica gel for column chromatography

  • Ether

  • Hexane

Procedure:

  • A mixture of 2-(bromomethyl)isoindoline-1,3-dione, KCN, and anhydrous acetonitrile is heated overnight at 60°C.

  • The reaction mixture is then filtered.

  • The residue is washed twice with acetonitrile.

  • The filtrate is concentrated under vacuum.

  • The resulting solid is purified by chromatography on a silica gel column using an eluent of ether/hexane (2/3).

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use the residual solvent peak (CDCl₃ at 7.26 ppm) for calibration.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Use the solvent peak (CDCl₃ at 77.16 ppm) for calibration.

  • A longer acquisition time and a larger number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy (KBr Pellet Method)

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Grind 1-2 mg of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[2]

  • Place a portion of the mixture into a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]

Data Acquisition:

  • Record a background spectrum of a pure KBr pellet.[2]

  • Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.

  • Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

  • The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Utility and Experimental Workflow

2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a crucial intermediate in the synthesis of various heterocyclic compounds, notably tetrazole derivatives.[1] Tetrazoles are recognized for their broad range of biological activities and are used as bioisosteres for carboxylic acids in drug design.[4]

The following diagram illustrates a general workflow for the synthesis of a 5-substituted-1H-tetrazole from 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

G cluster_start Starting Material Preparation cluster_synthesis Synthesis of Intermediate cluster_tetrazole Tetrazole Synthesis A 2-(bromomethyl)isoindoline- 1,3-dione D Reaction Mixture (Heated at 60°C) A->D B Potassium Cyanide (KCN) B->D C Anhydrous Acetonitrile (Solvent) C->D E Filtration D->E F Concentration E->F G Column Chromatography (Silica Gel) F->G H 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (Intermediate) G->H I Reaction with Sodium Azide (NaN₃) and Ammonium Chloride (NH₄Cl) H->I J Cycloaddition Reaction (in DMF, Heated) I->J K Work-up and Purification J->K L 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole (Final Product) K->L

Caption: Synthetic workflow for the preparation of a tetrazole derivative.

References

Technical Guide: Physicochemical Properties of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the available information regarding the solubility of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile (also known as N-phthaloylacetonitrile). Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common solvents remains largely unreported in the public domain. This guide summarizes the current state of knowledge, details established experimental protocols for determining solubility, and presents relevant biological pathway information for the broader class of phthalimide derivatives.

Quantitative Solubility Data

A thorough investigation of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The table below reflects this lack of publicly available information. Researchers are advised to experimentally determine the solubility of this compound in their specific solvent systems of interest.

SolventSolubility (g/L)Temperature (°C)MethodReference
WaterData not available---
EthanolData not available---
MethanolData not available---
AcetoneData not available---
Dimethyl Sulfoxide (DMSO)Data not available---
AcetonitrileData not available---
DichloromethaneData not available---
Ethyl AcetateData not available---

Experimental Protocols for Solubility Determination

The absence of reported data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for commonly employed solubility assays.

Thermodynamic Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[1] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature using a shaker bath for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Kinetic Solubility Determination: Nephelometric Assay

Kinetic solubility is a high-throughput method used to determine the concentration at which a compound, typically dissolved in a stock solution of DMSO, precipitates when added to an aqueous buffer.[2][3][4] This method is particularly useful in early drug discovery for rapid screening.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the same solvent to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well containing the DMSO dilutions. This rapid change in solvent composition will induce precipitation of the compound if its solubility limit is exceeded.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[3] Measure the turbidity or light scattering of each well using a nephelometer.[2][3]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound under the tested conditions.[5]

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Data Analysis Compound Compound Synthesis & Purification Equilibration Equilibration/ Precipitation Induction Compound->Equilibration Solvent Solvent Selection Solvent->Equilibration PhaseSeparation Phase Separation (Filtration/Centrifugation) Equilibration->PhaseSeparation Quantification Quantification (HPLC, LC-MS, etc.) PhaseSeparation->Quantification DataProcessing Data Processing & Concentration Calculation Quantification->DataProcessing Result Solubility Value (g/L, mol/L) DataProcessing->Result

Caption: A flowchart of the general experimental process for determining compound solubility.

Representative Signaling Pathway for Phthalimide Derivatives

While the specific biological targets of this compound are not well-documented, many phthalimide derivatives are known to modulate key signaling pathways involved in cancer and inflammation, such as the Transforming Growth Factor-beta (TGF-β) pathway.[6] The following diagram illustrates a simplified representation of this pathway, which some phthalimide derivatives have been designed to inhibit.

G Simplified TGF-β Signaling Pathway TGFb TGF-β Receptor TGF-β Receptor (Type I/II) TGFb->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD phosphorylates Phthalimide Phthalimide Derivatives Phthalimide->Receptor inhibit SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus translocates to GeneTranscription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->GeneTranscription regulates

Caption: Inhibition of the TGF-β signaling pathway by certain phthalimide derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-(cyanomethyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(cyanomethyl)phthalimide, also known by its IUPAC name 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, is a chemical compound belonging to the phthalimide class of molecules. Phthalimides are characterized by a phthalic anhydride-derived imide functional group and are notable for their diverse applications in organic synthesis and medicinal chemistry. The cyanomethyl substituent on the nitrogen atom of the phthalimide ring introduces unique reactivity, making it a valuable intermediate in the synthesis of various nitrogen-containing compounds, including amino acids and heterocyclic structures. This guide provides a comprehensive overview of the physical and chemical properties of N-(cyanomethyl)phthalimide, detailed experimental protocols for its synthesis, and a summary of its spectral and crystallographic data.

Physical and Chemical Properties

N-(cyanomethyl)phthalimide is a white solid at room temperature.[1] While a definitive boiling point has not been experimentally determined, its melting point is well-documented. The compound's solubility in various solvents has not been extensively reported, but based on the properties of the parent compound, phthalimide, it is expected to have limited solubility in water and better solubility in polar organic solvents.[2][3]

Table 1: Physical and Chemical Properties of N-(cyanomethyl)phthalimide
PropertyValueReference
IUPAC Name 2-(1,3-dioxoisoindolin-2-yl)acetonitrile[4]
Synonyms (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
CAS Number 3842-20-4[4]
Molecular Formula C₁₀H₆N₂O₂[4]
Molecular Weight 186.17 g/mol
Appearance White solid[1]
Melting Point 122–124 °C[1]
Purity 98%
Storage Sealed in dry, room temperature

Experimental Protocols

The synthesis of N-(cyanomethyl)phthalimide is typically achieved through the nucleophilic substitution of a halomethylphthalimide with a cyanide salt. A detailed experimental protocol is provided below.

Synthesis of N-(cyanomethyl)phthalimide[1]

Materials:

  • 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol)

  • Potassium cyanide (KCN) (6.5 g, 0.1 mol)

  • Anhydrous acetonitrile (60 ml)

  • Ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) in anhydrous acetonitrile (60 ml) is prepared in a suitable reaction vessel.

  • The mixture is heated overnight at 60°C with continuous stirring.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any insoluble materials.

  • The residue is washed twice with acetonitrile.

  • The filtrate is concentrated under vacuum to yield the crude solid product.

  • The solid is purified by column chromatography on silica gel using a mixture of ether and hexane (2:3) as the eluent.

  • The purified product is collected and dried to yield N-(cyanomethyl)phthalimide as a white solid.

Yield: 80%

Spectral and Crystallographic Data

The structure and purity of N-(cyanomethyl)phthalimide have been confirmed through various spectroscopic and crystallographic techniques.

Table 2: Spectral Data of N-(cyanomethyl)phthalimide[1]
Technique Data
Infrared (IR) (KBr, ν cm⁻¹) 3070 (CH aromatic), 2983, 2947 (CH), 1709, 1692 (2 C=O), 1613, 1557 (C=C)
¹H NMR (CDCl₃, δ ppm) 4.57 (s, 2H, CH₂), 7.60–8.10 (m, 4H, aromatic)
¹³C NMR (CDCl₃, δ ppm) 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (C aromatic), 168.28 (2 C=O)
Mass Spectrometry (EI) [M]⁺ = 186
Crystallographic Data[1]

The crystal structure of N-(cyanomethyl)phthalimide has been determined by X-ray crystallography. The compound crystallizes in the triclinic space group P1. The asymmetric unit contains two independent molecules. The dihedral angles between the acetonitrile group and the 1H-isoindole-1,3(2H)-dione ring are 69.0(7)° and 77.0(5)° in the two molecules, respectively. The crystal structure reveals the presence of intermolecular C—H···O hydrogen bonds.

Reactivity and Potential Applications

N-(cyanomethyl)phthalimide serves as a versatile intermediate in organic synthesis. The phthalimide group can act as a protecting group for the primary amine functionality, which can be later deprotected under various conditions. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents.

The compound is a key intermediate in the synthesis of tetrazole derivatives, which have shown potential applications as pesticides, as well as antihypertensive, antiallergic, antibiotic, and anticonvulsant agents.[5] While specific biological activities of N-(cyanomethyl)phthalimide have not been extensively reported, the broader class of phthalimide derivatives is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[6][7]

Visualizations

Experimental Workflow for the Synthesis of N-(cyanomethyl)phthalimide

G Synthesis of N-(cyanomethyl)phthalimide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 2-(bromomethyl)isoindoline-1,3-dione 2-(bromomethyl)isoindoline-1,3-dione Heating at 60°C overnight Heating at 60°C overnight 2-(bromomethyl)isoindoline-1,3-dione->Heating at 60°C overnight Potassium cyanide Potassium cyanide Potassium cyanide->Heating at 60°C overnight Anhydrous acetonitrile Anhydrous acetonitrile Anhydrous acetonitrile->Heating at 60°C overnight Filtration Filtration Heating at 60°C overnight->Filtration Washing with acetonitrile Washing with acetonitrile Filtration->Washing with acetonitrile Concentration under vacuum Concentration under vacuum Washing with acetonitrile->Concentration under vacuum Column chromatography Column chromatography Concentration under vacuum->Column chromatography N-(cyanomethyl)phthalimide N-(cyanomethyl)phthalimide Column chromatography->N-(cyanomethyl)phthalimide

Caption: Workflow for the synthesis of N-(cyanomethyl)phthalimide.

Generalized Reactivity of N-Substituted Phthalimides

G Generalized Reactivity of N-Substituted Phthalimides N-Substituted Phthalimide N-Substituted Phthalimide Primary Amine Primary Amine N-Substituted Phthalimide->Primary Amine Deprotection Phthalhydrazide Phthalhydrazide Primary Amine->Phthalhydrazide Phthalic Acid Phthalic Acid Primary Amine->Phthalic Acid Phthalate Salt Phthalate Salt Primary Amine->Phthalate Salt Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Primary Amine Hydrazine Hydrate->Phthalhydrazide Byproduct Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis->Primary Amine Acid Hydrolysis->Phthalic Acid Byproduct Base Hydrolysis Base Hydrolysis Base Hydrolysis->Primary Amine Base Hydrolysis->Phthalate Salt Byproduct

Caption: Generalized deprotection reactions of N-substituted phthalimides.

References

An In-depth Technical Guide to 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-phthaloyl-glycinonitrile, is a versatile building block in medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, physicochemical and spectroscopic properties, and its primary application as a key intermediate in the development of pharmacologically active compounds, particularly tetrazole derivatives with anticonvulsant properties. Detailed experimental protocols for its synthesis and its conversion to the corresponding tetrazole are presented, along with a summary of its structural data. Furthermore, the potential mechanism of action for its derivatives as sodium channel blockers is discussed, supported by a logical diagram illustrating the structure-activity relationship.

Chemical Properties and Synthesis

2-(1,3-dioxoisoindolin-2-yl)acetonitrile is a stable, solid organic compound. The phthalimide group acts as a protecting group for the glycine-derived amino functionality, a common strategy in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₀H₆N₂O₂[1]
Molecular Weight 186.17 g/mol [1]
Appearance White solid[1]
Melting Point 122–124 °C[1]
Rf Value 0.31 (ether/hexane, 3:1)[1]
**IR (KBr, cm⁻¹) **3070 (CHarom), 2983, 2947 (CH), 1709, 1692 (C=O), 1613, 1557 (C=C)[1]
¹H NMR (CDCl₃, δ ppm) 7.60–8.10 (m, 4H, Harom), 4.57 (s, 2H, CH₂)[1]
¹³C NMR (CDCl₃, δ ppm) 168.28 (2 C=O), 133.3, 132.1, 127.5 (Carom), 115.01 (CN), 28.1 (CH₂)[1]
Mass Spec (EI, m/z) [M]⁺ = 186[1]
Elemental Analysis Calculated: C 64.51%, H 3.22%, N 15.02%. Found: C 64.62%, H 3.31%, N 14.94%[1]
Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

The most common and efficient method for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile is the nucleophilic substitution of 2-(bromomethyl)isoindoline-1,3-dione with potassium cyanide.[1]

Experimental Protocol:

  • A mixture of 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) in 60 ml of anhydrous acetonitrile is prepared in a round-bottom flask.

  • The reaction mixture is heated to 60°C overnight with continuous stirring.

  • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

  • The residue is washed twice with acetonitrile.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2:3).

  • The final product is obtained as a white solid with a yield of 80%.[1]

Synthesis Workflow:

G cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reagent1 2-(bromomethyl)isoindoline-1,3-dione reaction Nucleophilic Substitution reagent1->reaction reagent2 KCN reagent2->reaction solvent Anhydrous Acetonitrile solvent->reaction product 2-(1,3-dioxoisoindolin-2-yl)acetonitrile filtration Filtration product->filtration 60°C 60°C Overnight Overnight reaction->product concentration Concentration filtration->concentration chromatography Column Chromatography (Ether/Hexane 2:3) concentration->chromatography

Caption: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Applications in Drug Discovery

The primary application of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in drug discovery is as a precursor for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][3]

Synthesis of 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole

The conversion of the nitrile functionality in 2-(1,3-dioxoisoindolin-2-yl)acetonitrile to a tetrazole ring is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a catalyst.[3]

Experimental Protocol:

  • To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (1 mmol) in N,N-dimethylformamide (DMF) (5 mL), add sodium azide (2 mmol) and a catalytic amount of nano-TiCl₄·SiO₂ (0.1 g).

  • The reaction mixture is heated to reflux for 2 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • Ice water and 4N HCl (5 mL) are added to the filtrate to precipitate the product.

  • The resulting white solid is collected by filtration and washed with cold chloroform to yield the pure 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole.

Note: This is a general procedure adapted from similar syntheses.[4] Specific yields for this reaction were not found in the searched literature.

General Reaction Scheme:

G start_material 2-(1,3-dioxoisoindolin-2-yl)acetonitrile reaction [3+2] Cycloaddition start_material->reaction reagent NaN₃ reagent->reaction catalyst Catalyst (e.g., nano-TiCl₄·SiO₂) catalyst->reaction product 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole reaction->product

Caption: Synthesis of the corresponding tetrazole derivative.

Potential as Anticonvulsant Agents

Derivatives of isoindoline-1,3-dione are known to possess anticonvulsant properties.[5][6][7] Docking studies have suggested that these compounds may exert their effects by interacting with voltage-gated sodium channels.[5][6] Specifically, the carbonyl groups of the phthalimide moiety are proposed to form hydrogen bonds with residues such as Thr-87 within the channel's pore, leading to its inhibition.[5][6]

Quantitative Data on Related Anticonvulsant Activity:

CompoundDose (mg/kg)Seizure ModelEffectReference(s)
N-substituted isoindoline-1,3-dione (analog 2)40scPTZ (clonic)More potent than phenytoin[5][6]
1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h)12.7 (ED₅₀)MESHigh protective index (>39.4)[7]

Proposed Mechanism of Action:

The anticonvulsant activity of isoindoline-1,3-dione derivatives is hypothesized to stem from the blockade of voltage-gated sodium channels. This action would reduce the propagation of action potentials, thereby suppressing the abnormal, high-frequency neuronal firing characteristic of seizures.

G compound Isoindoline-1,3-dione Derivative interaction Hydrogen Bonding (with Thr-87) compound->interaction target Voltage-Gated Sodium Channel target->interaction inhibition Channel Inhibition interaction->inhibition effect1 Reduced Na⁺ Influx inhibition->effect1 effect2 Decreased Neuronal Excitability effect1->effect2 outcome Anticonvulsant Effect effect2->outcome

Caption: Putative mechanism of anticonvulsant action.

Conclusion

2-(1,3-dioxoisoindolin-2-yl)acetonitrile is a valuable and accessible intermediate for the synthesis of novel heterocyclic compounds. Its straightforward preparation and the chemical versatility of the nitrile group make it an attractive starting material for generating libraries of potential drug candidates. The conversion to tetrazole derivatives, in particular, opens avenues for the development of new anticonvulsant agents. Further research into the synthesis and biological evaluation of 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole is warranted to fully elucidate its therapeutic potential. The insights into the potential mechanism of action involving sodium channel blockade provide a strong rationale for the continued exploration of this chemical scaffold in the field of neuroscience and drug discovery.

References

The Enduring Legacy of N-Substituted Phthalimides: From Synthetic Workhorse to Therapeutic Powerhouse

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of N-substituted phthalimides through the annals of chemical and medical science is a compelling narrative of discovery, tragedy, and redemption. From a foundational method for amine synthesis to the center of a devastating medical crisis and its subsequent renaissance as a class of powerful immunomodulatory and anti-cancer agents, the phthalimide core has proven to be a remarkably versatile scaffold. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of N-substituted phthalimides, with a focus on the key experimental methodologies and molecular mechanisms that have defined their evolution.

The Dawn of a New Synthetic Route: The Gabriel Synthesis

The story of N-substituted phthalimides begins in 1887 with the German chemist Siegmund Gabriel, who developed a novel method for the synthesis of primary amines.[1][2] The Gabriel synthesis provided a much-needed solution to the problem of over-alkylation often encountered with the direct reaction of alkyl halides with ammonia, which typically yields a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[1] The genius of Gabriel's method lies in the use of phthalimide as a protected form of ammonia.[1]

The acidic nature of the N-H bond in phthalimide (pKa ≈ 8.3) allows for its easy deprotonation by a base, such as potassium hydroxide or potassium carbonate, to form a nucleophilic phthalimide anion.[3][4] This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[4][5] The final step involves the liberation of the primary amine from the phthalimide moiety, which can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis (the Ing-Manske procedure).[2] Hydrazinolysis is often preferred as it proceeds under milder conditions and produces a stable phthalhydrazide precipitate that can be easily removed from the reaction mixture.[2]

Experimental Protocol: Gabriel Synthesis of Benzylamine

The following is a representative experimental protocol for the synthesis of benzylamine from benzyl chloride using the Gabriel synthesis.

Materials:

  • Phthalimide

  • Anhydrous potassium carbonate

  • Benzyl chloride

  • Glacial acetic acid

  • Ethanol (98-100%)

  • Hydrazine hydrate

  • Hydrochloric acid (dilute)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

Step 1: Synthesis of N-Benzylphthalimide [6]

  • In a round-bottom flask, intimately mix 294 g (2 moles) of phthalimide and 166 g (1.2 moles) of anhydrous potassium carbonate.

  • Add 506 g (4 moles) of benzyl chloride to the mixture.

  • Heat the mixture in an oil bath at 190°C under a reflux condenser for three hours.

  • While the mixture is still hot, carefully decant it into a separate flask, leaving behind the inorganic salts.

  • Allow the decanted liquid to cool and solidify.

  • Purify the crude N-benzylphthalimide by recrystallization from glacial acetic acid. The expected yield is 340–375 g (72–79%).

Step 2: Hydrazinolysis of N-Benzylphthalimide to Benzylamine [7]

  • In a round-bottom flask, dissolve 0.3 g of N-benzylphthalimide in 5 mL of ethanol.

  • Add 0.635 g of hydrazine hydrate to the solution.

  • Warm the mixture for 20 minutes.

  • Add an excess of dilute hydrochloric acid and heat the mixture on a water bath.

  • Filter the mixture to remove the precipitated phthalhydrazide.

  • Neutralize the filtrate with a sodium hydroxide solution.

  • Extract the liberated benzylamine with dichloromethane (3 x 15 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain benzylamine.

Quantitative Data for the Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from a variety of primary alkyl halides. The table below summarizes typical reaction conditions and yields for the synthesis of N-substituted phthalimides.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield of N-Alkylphthalimide (%)
Benzyl chlorideK2CO3Neat190372-79[6]
Ethyl bromideKOHEthanolReflux-High
n-Butyl bromideK-phthalimideDMF150-High[8]
2-BromoethylphthalimideSodium imidazolideDMF1008-[9]

A Dark Chapter and a New Beginning: The Thalidomide Story

The history of N-substituted phthalimides took a dramatic and tragic turn with the introduction of thalidomide in the late 1950s. Initially marketed as a safe and effective sedative and antiemetic, it was widely prescribed to pregnant women to alleviate morning sickness.[10] What followed was a global medical catastrophe, as thousands of children were born with severe congenital malformations, most notably phocomelia (limb deformities).[10] This tragedy led to a revolution in drug safety regulations and testing worldwide.

Thalidomide exists as a racemic mixture of (R)- and (S)-enantiomers. While the (R)-enantiomer is responsible for the desired sedative effects, the (S)-enantiomer is teratogenic.[11] Crucially, the enantiomers can interconvert in vivo, meaning that administration of the pure (R)-enantiomer does not eliminate the risk of birth defects.

Despite its dark past, thalidomide was later found to possess potent anti-inflammatory and anti-angiogenic properties.[8][12] This led to its repurposing for the treatment of erythema nodosum leprosum (a complication of leprosy) and, most significantly, multiple myeloma.[12][13] The remarkable story of thalidomide's revival spurred the development of a new class of N-substituted phthalimide drugs known as immunomodulatory imide drugs (IMiDs), including lenalidomide and pomalidomide, which exhibit enhanced potency and improved safety profiles.[13][14][15]

The Molecular Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic and teratogenic effects of thalidomide and its analogs are mediated by their interaction with the protein cereblon (CRBN).[13][16][17] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[16] Thalidomide and other IMiDs act as "molecular glues," binding to CRBN and altering its substrate specificity.[16] This "hijacking" of the E3 ligase complex leads to the ubiquitination and subsequent proteasomal degradation of specific proteins that are not the natural targets of CRL4^CRBN^.[16]

The degradation of different "neosubstrates" accounts for the diverse biological activities of these drugs. For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is responsible for the anti-myeloma and immunomodulatory effects.[10] Conversely, the degradation of the transcription factor SALL4 is believed to be a key event in thalidomide-induced teratogenesis.[13]

Thalidomide_Mechanism cluster_CRL4_complex CRL4^CRBN^ E3 Ubiquitin Ligase Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 DDB1->CUL4 CRBN Cereblon (CRBN) CRBN->DDB1 Thalidomide Thalidomide / IMiD Thalidomide->CRBN Binds to Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos, SALL4) Neosubstrate->CRBN Recruited by Thalidomide-bound CRBN Proteasome Proteasome Neosubstrate->Proteasome Targeted for degradation Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation Biological_Effects Biological Effects (Anti-myeloma, Immunomodulation, Teratogenesis) Degradation->Biological_Effects

Caption: Mechanism of action of thalidomide and its analogs.

Expanding the Therapeutic Landscape: Apremilast and Beyond

The success of thalidomide and its analogs has paved the way for the development of other N-substituted phthalimide-containing drugs with distinct mechanisms of action. A prime example is apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[18][19] Apremilast is approved for the treatment of psoriasis and psoriatic arthritis.[18]

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[20] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[20][21] Specifically, apremilast downregulates the production of tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23), while upregulating the anti-inflammatory cytokine interleukin-10 (IL-10).[18][20]

Apremilast_Mechanism Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP cAMP->AMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) PKA->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Upregulates Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation

Caption: Mechanism of action of apremilast.

Modern Synthetic Approaches to N-Substituted Phthalimides

While the Gabriel synthesis remains a cornerstone for the preparation of primary amines, a variety of modern synthetic methods have been developed for the efficient and versatile synthesis of N-substituted phthalimides themselves. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, and higher yields.

Recent advances include:

  • Palladium-catalyzed carbonylation reactions: These methods utilize carbon monoxide as a C1 source to construct the phthalimide ring from readily available starting materials like ortho-dihaloarenes and amines.[22]

  • Copper-catalyzed reactions: Copper catalysts have been employed for the synthesis of N-substituted phthalimides from 1-indanones and amines, as well as from 2-halobenzoic acids, amines, and a cyanide source.[22]

  • N-heterocyclic carbene (NHC)-catalyzed reactions: NHCs have been utilized as organocatalysts for the atroposelective synthesis of N-aryl phthalimides.[23]

These modern synthetic strategies continue to expand the chemical space accessible to researchers, facilitating the discovery of novel N-substituted phthalimides with unique biological activities.

Spectroscopic Data of Representative N-Substituted Phthalimides

The characterization of N-substituted phthalimides relies on standard spectroscopic techniques. The following table provides representative spectroscopic data for phthalimide and N-benzylphthalimide.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
Phthalimide 11.38 (s, 1H, NH), 7.85 (s, 4H, Ar-H)[24]168.9 (C=O), 134.5 (Ar-C), 132.2 (Ar-C), 123.6 (Ar-CH)[25]~3200 (N-H stretch), ~1770 and ~1715 (C=O stretches)
N-Benzylphthalimide 7.85-7.70 (m, 4H, phthalimide-H), 7.35-7.20 (m, 5H, benzyl-H), 4.85 (s, 2H, CH2)168.2 (C=O), 136.6 (Ar-C), 134.0 (Ar-CH), 132.1 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.6 (Ar-CH), 123.4 (Ar-CH), 41.8 (CH2)~1770 and ~1710 (C=O stretches), no N-H stretch

Conclusion

The journey of N-substituted phthalimides is a testament to the dynamic and often unpredictable nature of scientific discovery. From a foundational synthetic method to a central role in one of modern medicine's greatest tragedies and its subsequent redemption as a source of life-saving therapeutics, the phthalimide scaffold has left an indelible mark on chemistry and medicine. The ongoing exploration of their diverse biological activities and the development of novel synthetic methodologies ensure that the story of N-substituted phthalimides is far from over. For researchers, scientists, and drug development professionals, this versatile class of compounds continues to offer a wealth of opportunities for innovation and the creation of new medicines to address unmet medical needs.

References

The Phthalimide Functional Group: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalimide functional group, an isoindoline-1,3-dione, has emerged as a "privileged scaffold" in medicinal chemistry, serving as the core structural component for a wide array of therapeutic agents.[1][2] Initially recognized for its sedative properties and later for the infamous teratogenic effects of thalidomide, the phthalimide moiety has been successfully repurposed and re-engineered.[3][4] Today, it forms the foundation of potent immunomodulatory, anti-cancer, anti-inflammatory, and antimicrobial drugs.[5][6] This technical guide provides a comprehensive overview of the biological significance of the phthalimide group, with a primary focus on its role in targeted protein degradation. It details the molecular mechanisms of action, presents key quantitative bioactivity data, outlines detailed experimental protocols for core assays, and visualizes the critical signaling pathways involved.

Introduction: The Versatility of the Phthalimide Scaffold

The phthalimide structure consists of a benzene ring fused to a five-membered imide ring.[7] Its chemical characteristics, including a hydrophobic aromatic ring, a hydrogen bonding domain, and an electron donor group, contribute to its biological properties.[1] A key feature is its hydrophobicity, which facilitates passage across biological membranes, a desirable trait for drug candidates.[1][6]

While the phthalimide ring itself is a versatile pharmacophore, its most profound biological significance was unveiled through the study of thalidomide and its analogs, collectively known as Immunomodulatory imide Drugs (IMiDs).[8] These molecules have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[7][9] The discovery of their direct molecular target, Cereblon (CRBN), has not only explained their pleiotropic effects but has also ushered in the era of targeted protein degradation, a new paradigm in drug development.[10][11]

Beyond the IMiDs, phthalimide derivatives have been extensively explored and have demonstrated a remarkable breadth of biological activities, including:

  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12][13]

  • Anticancer: Antiproliferative and antiangiogenic effects against various tumor types.[1][14]

  • Antimicrobial: Activity against various bacterial and fungal strains.[6]

  • Anticonvulsant: Effects on seizure models, comparable to established drugs like diazepam.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism through which phthalimide-based IMiDs, such as thalidomide, lenalidomide, and pomalidomide, exert their therapeutic effects is by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][15]

The CRL4CRBN E3 Ligase Complex

CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN), which also includes Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of cullins-1 (Roc1).[10][16] This complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for degrading cellular proteins. E3 ligases provide substrate specificity, selecting which proteins are to be tagged with ubiquitin for subsequent destruction by the proteasome.[11]

IMiDs as "Molecular Glues"

Thalidomide and its analogs act as "molecular glues."[11] They bind to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[11][17] This binding event does not inhibit the E3 ligase. Instead, it allosterically modifies the substrate-binding surface of CRBN, creating a novel interface that has high affinity for proteins that are not normally recognized by the complex.[10][11]

These newly recruited proteins are termed "neosubstrates."[10] Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated and targeted for degradation by the 26S proteasome.[1]

Key Neosubstrates: Ikaros and Aiolos

In the context of multiple myeloma, the most critical neosubstrates identified for lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][18] These proteins are essential for the survival and proliferation of myeloma cells.

The degradation of Ikaros and Aiolos initiates a cascade of downstream events that collectively contribute to the potent anti-myeloma activity of IMiDs:[16][18]

  • Downregulation of c-Myc and IRF4: The degradation of Ikaros and Aiolos leads to a sequential reduction in the levels of two critical oncogenes for myeloma cells, c-Myc and Interferon Regulatory Factor 4 (IRF4).[16][19] Sustained downregulation of these factors is required to induce apoptosis.[16]

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and NK-cell activation, boosting the body's own anti-tumor immune response.[20][21]

  • Upregulation of CD38: The loss of Ikaros and Aiolos has been shown to upregulate the expression of CD38 on the surface of myeloma cells, providing a mechanistic rationale for combining IMiDs with anti-CD38 monoclonal antibodies like daratumumab.[21][22]

The following diagram illustrates the core signaling pathway of IMiD action.

IMiD_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_ternary Ternary Complex Formation cluster_downstream Downstream Anti-Myeloma Effects IMiD Phthalimide Drug (e.g., Lenalidomide) CRBN Cereblon (CRBN) IMiD->CRBN Binds (Molecular Glue) CRL4 CUL4-DDB1-ROC1 E3 Ligase Complex CRBN->CRL4 Forms CRL4CRBN Ub Ubiquitin (Ub) CRL4->Ub Activates Neosubstrate Neosubstrate (Ikaros / Aiolos) Neosubstrate->CRBN Recruited to modified surface Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub->Neosubstrate Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into cMyc_IRF4 c-Myc & IRF4 Downregulation Degraded_Peptides->cMyc_IRF4 Leads to Immune_Activation T-Cell / NK-Cell Activation Degraded_Peptides->Immune_Activation Leads to Apoptosis Myeloma Cell Apoptosis cMyc_IRF4->Apoptosis

Caption: Mechanism of Action of Phthalimide-Based Immunomodulatory Drugs (IMiDs).

Quantitative Bioactivity Data

The efficacy of phthalimide-based drugs is determined by their binding affinity to CRBN and their efficiency in inducing neosubstrate degradation. These parameters are quantified by values such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal degradation concentration (DC50).

Table 1: CRBN Binding Affinities of Phthalimide-Based Drugs
CompoundBinding AffinityMethodComments
ThalidomideKd: ~250 nMFluorescence PolarizationBinds to the CRBN-DDB1 complex.[17]
LenalidomideKd: ~178 nMFluorescence PolarizationHigher affinity than thalidomide.[17]
LenalidomideKd: 0.64 µMIsothermal Titration Calorimetry (ITC)Measured against the full-length CRBN-DDB1 complex.[15]
PomalidomideKd: ~157 nMFluorescence PolarizationHighest affinity among the three classic IMiDs.[17]
IberdomideIC50: ~0.06 µMNot SpecifiedA next-generation CELMoD with enhanced binding.[20]
MezigdomideIC50: ~0.03 µMNot SpecifiedA highly potent CELMoD with greater binding affinity than iberdomide.[20]

Note: Absolute values can vary depending on the specific assay conditions, protein constructs, and instrumentation used.[10][15]

Table 2: Neosubstrate Degradation Potency and Other Bioactivities
CompoundTarget / AssayCell Line / SystemPotency (DC50 / IC50)Reference
LenalidomideIkaros/Aiolos DegradationU266 Myeloma Cells- (Slower kinetics than Pomalidomide)[16]
PomalidomideIkaros/Aiolos DegradationU266 Myeloma Cells- (Faster kinetics than Lenalidomide)[16]
MezigdomideIkaros/Aiolos DegradationPreclinical ModelsMore potent than Iberdomide and IMiDs[20][23]
CemsidomideIKZF1 DegradationKiJK (ALCL) CellsDC50: pM range[24]
Phthalimide Derivative (17c)TNF-α InhibitionHuman Endothelial Cells32% decrease at 50 µM[25]
Phthalimide Derivative (10a)TNF-α InhibitionLPS-stimulated Macrophages41-64% reduction at 3.13-12.5 µM[6]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the biological activity of phthalimide-based compounds. These are generalized protocols and may require optimization for specific experimental conditions.

Synthesis of N-Substituted Phthalimides

This protocol describes a common method for synthesizing N-substituted phthalimides from phthalic anhydride and a primary amine.[8]

  • Reagents: Phthalic anhydride, primary amine (e.g., aminopyridine), glacial acetic acid, ethanol.

  • Procedure:

    • Dissolve phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Reflux the reaction mixture for 4 hours.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • While the solution is still hot, filter it to remove any insoluble impurities.

    • Allow the filtrate to cool to room temperature, then evaporate the solvent under reduced pressure.

    • A solid product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified N-substituted phthalimide.

Cereblon Binding Assay (Homogeneous Time-Resolved Frequencies - HTRF)

This competitive assay protocol is adapted from commercially available kits to quantify the binding of a test compound to CRBN.[5]

  • Principle: The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide tracer labeled with a red acceptor. When the tracer binds to CRBN, the donor and acceptor are in close proximity, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[5]

  • Procedure:

    • Prepare serial dilutions of the test compound and control compounds (e.g., pomalidomide) in the assay buffer.

    • In a low-volume 384-well white plate, dispense 5 µL of the diluted compounds or standards.

    • Add 5 µL of the GST-tagged human CRBN protein solution to each well.

    • Prepare a detection mix containing the Europium cryptate-labeled anti-GST antibody and the thalidomide-red acceptor, according to the manufacturer's instructions.

    • Dispense 10 µL of the detection mix into each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the signal against the compound concentration to determine the IC50 value.

Western Blot for Ikaros/Aiolos Degradation

This protocol allows for the qualitative and quantitative assessment of neosubstrate degradation in cells treated with phthalimide-based drugs.[1][21]

  • Procedure:

    • Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM.1S) at an appropriate density. Treat the cells with various concentrations of the test compound for a desired time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

    • Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and separate the proteins by size on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantification: Use densitometry software to quantify the band intensity for Ikaros and Aiolos, normalizing to the loading control to determine the extent of degradation relative to the vehicle-treated sample.

In Vivo Multiple Myeloma Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of a phthalimide-based drug in a subcutaneous mouse model of multiple myeloma.[4][11]

  • Procedure:

    • Cell Preparation: Culture human multiple myeloma cells (e.g., MM.1S) under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[11]

    • Tumor Implantation: Subcutaneously inject approximately 3 x 107 cells in a 200 µL volume into the flank of immunocompromised mice (e.g., female beige nude xid mice).[11]

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length × Width2) / 2.[11]

    • Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer the test compound (formulated for the appropriate route, e.g., oral gavage) and vehicle control according to the planned dosing schedule and duration.

    • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualization of Workflows and Relationships

The following diagram provides a high-level overview of a typical drug discovery workflow for developing novel phthalimide-based protein degraders.

Drug_Discovery_Workflow start Start: Target Identification synthesis Library Synthesis (Phthalimide Analogs) start->synthesis binding_assay Primary Screening: CRBN Binding Assay (HTRF/FP) synthesis->binding_assay degradation_assay Secondary Screening: Ikaros/Aiolos Degradation (Western Blot / HiBiT) binding_assay->degradation_assay Active Compounds cell_viability Functional Screening: Cell Viability Assays (e.g., MTT on MM cells) degradation_assay->cell_viability Active Degraders hit_to_lead Hit-to-Lead Optimization (SAR Studies) cell_viability->hit_to_lead Confirmed Hits hit_to_lead->synthesis Iterative Design adme_tox In Vitro ADME/Tox (Metabolic Stability, etc.) hit_to_lead->adme_tox Optimized Leads in_vivo In Vivo Efficacy Studies (Myeloma Xenograft Models) adme_tox->in_vivo Candidate Selection preclinical Preclinical Development (Tox, Formulation) in_vivo->preclinical Efficacious Candidates end_node IND-Enabling Studies preclinical->end_node

Caption: Drug Discovery Workflow for Phthalimide-Based Targeted Protein Degraders.

Conclusion

The phthalimide functional group has transitioned from a controversial past to become a cornerstone of modern medicinal chemistry. Its significance is most profoundly demonstrated by the IMiDs, which have not only provided life-saving therapies for cancer patients but have also unlocked a powerful new therapeutic modality in targeted protein degradation. The ability to hijack the CRL4CRBN E3 ligase to eliminate disease-causing proteins offers unprecedented opportunities for drug development. As research continues to uncover new neosubstrates and develop next-generation Cereblon E3 ligase modulators (CELMoDs) with enhanced potency and selectivity, the legacy and utility of the phthalimide scaffold are set to expand even further, promising innovative treatments for a host of challenging diseases.[20]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile from Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-cyanomethylphthalimide, is a valuable intermediate in organic synthesis. Its structure incorporates a phthalimide group, a common pharmacophore and a protecting group for primary amines, linked to an acetonitrile moiety, which can be further elaborated into various functional groups. This compound serves as a key building block in the synthesis of diverse bioactive molecules, including potential therapeutic agents and agrochemicals. The phthalimide moiety provides a stable and versatile scaffold for drug design, while the nitrile group can be readily converted to amines, carboxylic acids, or tetrazoles, enabling the exploration of a wide range of chemical space.

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile from phthalimide is typically achieved through a nucleophilic substitution reaction, a variant of the well-established Gabriel synthesis.[1][2] This method offers a reliable and high-yielding route to the desired product, avoiding the common issue of over-alkylation often encountered with other amination methods.[3]

Reaction Principle

The synthesis involves a two-step, one-pot procedure. First, phthalimide is deprotonated by a base, such as potassium carbonate, to form the nucleophilic potassium phthalimide salt. Subsequently, this salt reacts with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, via an SN2 reaction to yield 2-(1,3-dioxoisoindolin-2-yl)acetonitrile. The use of an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile facilitates the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

ParameterValueReference
Reactants
Phthalimide1.0 eqGeneral Protocol
Chloroacetonitrile1.1 eqGeneral Protocol
Potassium Carbonate1.2 eqGeneral Protocol
Solvent (DMF)~5-10 mL per g of phthalimideGeneral Protocol
Reaction Conditions
Temperature80-100 °CAdapted Protocol
Reaction Time4-8 hoursAdapted Protocol
Product Information
Molecular FormulaC₁₀H₆N₂O₂[4]
Molecular Weight186.17 g/mol [4]
AppearanceWhite solid[4]
Melting Point122-124 °C[4]
Yield~80% (reported for a similar synthesis)[4]
Spectroscopic Data
IR (KBr, cm⁻¹)3070 (CHarom), 2947/2983 (CH), 1692/1709 (2 C=O), 1557/1613 (C=C)[4]
¹H NMR (CDCl₃, δ ppm)4.57 (s, 2H, CH₂), 7.60–8.10 (m, 4H, Harom)[4]
¹³C NMR (CDCl₃, δ ppm)28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (Carom), 168.28 (2 C=O)[4]
Mass Spectrum (EI)m/z = 186 [M]⁺[4]

Experimental Protocol

Materials:

  • Phthalimide

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add phthalimide (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous dimethylformamide (DMF, approximately 5-10 mL per gram of phthalimide).

    • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of potassium phthalimide.

  • Alkylation Reaction:

    • To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger beaker containing deionized water (approximately 10 times the volume of DMF used).

    • Stir the aqueous mixture for 15-20 minutes to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

  • Purification:

    • The crude product can be further purified by recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) and allow it to cool slowly to form crystals.

    • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.[4]

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity. The expected data are provided in the table above.[4]

Visualizations

Caption: Chemical reaction scheme for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Phthalimide, K₂CO₃, DMF - Stir at RT start->reaction_setup alkylation Alkylation: - Add Chloroacetonitrile - Heat to 80-100 °C for 4-8h reaction_setup->alkylation workup Work-up: - Cool to RT - Precipitate in water - Filter and wash alkylation->workup purification Purification: - Recrystallization or - Silica Gel Chromatography workup->purification characterization Characterization: - MP, IR, NMR, MS purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Synthesis of N-(cyanomethyl)phthalimide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(cyanomethyl)phthalimide, a valuable intermediate in organic synthesis and drug discovery. The protocol detailed below follows the principles of the Gabriel synthesis, a robust method for the preparation of N-substituted phthalimides.

Experimental Protocol

The synthesis of N-(cyanomethyl)phthalimide is achieved through the nucleophilic substitution reaction between potassium phthalimide and chloroacetonitrile. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to facilitate the reaction.

Materials:

  • Potassium phthalimide

  • Chloroacetonitrile

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Silica gel for column chromatography (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 equivalent).

  • Addition of Solvent and Reagent: To the flask, add anhydrous dimethylformamide (DMF) to create a stirrable suspension. Subsequently, add chloroacetonitrile (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation of Crude Product: The crude N-(cyanomethyl)phthalimide will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a white solid.[1][2] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(cyanomethyl)phthalimide.

ParameterValueReference
Yield 80%[3]
Melting Point 122–124°C[3]
Appearance White solid[3]
Molecular Formula C₁₀H₆N₂O₂[3]
Molecular Weight 186.17 g/mol [3]
¹H NMR (CDCl₃) δ 7.60–8.10 (m, 4H, arom), 4.57 (s, 2H, CH₂)[3]
¹³C NMR (CDCl₃) δ 168.28 (2C=O), 133.3, 132.1, 127.5 (Carom), 115.01 (CN), 28.1 (CH₂)[3]
IR (KBr, cm⁻¹) 3070 (CHarom), 2983, 2947 (CH), 2250 (CN), 1709, 1692 (C=O), 1613, 1557 (C=C)[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of N-(cyanomethyl)phthalimide.

experimental_workflow reagents Potassium Phthalimide + Chloroacetonitrile + DMF reaction Heat at 80-100°C reagents->reaction 2-4 hours workup Pour into ice-water reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization from Ethanol filtration->purification product N-(cyanomethyl)phthalimide purification->product

Experimental workflow for N-(cyanomethyl)phthalimide synthesis.

References

Application Notes and Protocols: Synthesis of 5-(Phthalimidomethyl)-1H-tetrazole from 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that are recognized as bioisosteres of carboxylic acids and cis-amides, making them valuable pharmacophores in medicinal chemistry.[1] Their metabolic stability and ability to participate in hydrogen bonding have led to their incorporation into numerous approved drugs. The synthesis of 5-substituted-1H-tetrazoles is a key area of research, with the [3+2] cycloaddition of nitriles and azides being a primary synthetic route.[1]

This document provides detailed application notes and protocols for the synthesis of 5-(phthalimidomethyl)-1H-tetrazole, a tetrazole derivative of a glycine analog, using 2-(1,3-dioxoisoindolin-2-yl)acetonitrile as a key intermediate. The phthalimido protecting group allows for the subsequent deprotection and functionalization of the aminomethyl side chain, opening avenues for the development of novel drug candidates. The synthesis of the starting material, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, is also detailed.[2]

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

The precursor nitrile, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, can be synthesized from 2-(bromomethyl)isoindoline-1,3-dione and potassium cyanide.[2]

Experimental Protocol

A mixture of 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) in 60 ml of anhydrous acetonitrile is heated at 60°C overnight.[2] After cooling, the reaction mixture is filtered. The solid residue is washed twice with acetonitrile, and the combined filtrate is concentrated under reduced pressure. The resulting solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2/3) to yield the pure product.[2]

Characterization Data for 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile
PropertyValueReference
AppearanceWhite solid[2]
Yield80%[2]
Melting Point122-124°C[2]
IR (KBr, cm⁻¹) 3070 (CH arom), 2983/2947 (CH), 1709/1692 (C=O), 1613/1557 (C=C)[2]
¹H NMR (CDCl₃, δ ppm) 4.57 (s, 2H, CH₂), 7.60-8.10 (m, 4H, Ar-H)[2]
¹³C NMR (CDCl₃, δ ppm) 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (C arom), 168.28 (2 C=O)[2]
MS (EI) [M]⁺ = 186[2]

Synthesis of 5-(Phthalimidomethyl)-1H-tetrazole

The [3+2] cycloaddition of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile with an azide source, typically sodium azide, in the presence of a catalyst or promoter, yields the desired tetrazole. Various catalysts and conditions have been reported for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[3] A common and effective method involves the use of a solid acid catalyst like silica sulfuric acid.[3]

Experimental Protocol

To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (1.86 g, 10 mmol) in dimethylformamide (DMF, 50 mL), sodium azide (0.78 g, 12 mmol) and silica sulfuric acid (0.5 g) are added. The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature and the solid catalyst is removed by filtration and washed with DMF. The filtrate is then evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel.[3]

Representative Data for 5-Substituted-1H-Tetrazole Synthesis

The following table provides representative yields for the synthesis of various 5-substituted-1H-tetrazoles using a silica sulfuric acid catalyzed reaction, demonstrating the general applicability of this method.[3]

Nitrile SubstrateProductYield (%)
Benzonitrile5-Phenyl-1H-tetrazole92
4-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazole95
4-Methylbenzonitrile5-(p-Tolyl)-1H-tetrazole90
4-Methoxybenzonitrile5-(4-Methoxyphenyl)-1H-tetrazole88
Acetonitrile5-Methyl-1H-tetrazole75

Experimental Workflow and Reaction Scheme

The overall synthetic pathway from the starting bromo-phthalimide to the final tetrazole product is depicted in the following workflow diagram.

Tetrazole_Synthesis_Workflow Workflow for the Synthesis of 5-(Phthalimidomethyl)-1H-tetrazole cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Tetrazole Formation Start 2-(Bromomethyl)isoindoline-1,3-dione Reagents1 KCN, Anhydrous Acetonitrile Start->Reagents1 + Reaction1 Heating at 60°C overnight Reagents1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Silica Gel Chromatography (Ether/Hexane) Workup1->Purification1 Product1 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile Purification1->Product1 Reagents2 Sodium Azide, Silica Sulfuric Acid, DMF Product1->Reagents2 + Reaction2 Reflux Reagents2->Reaction2 Workup2 Filtration & Concentration Reaction2->Workup2 Purification2 Recrystallization or Column Chromatography Workup2->Purification2 FinalProduct 5-(Phthalimidomethyl)-1H-tetrazole Purification2->FinalProduct Reaction_Scheme Reaction Scheme for Tetrazole Synthesis cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Tetrazole Synthesis A 2-(Bromomethyl)isoindoline-1,3-dione B 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile A->B KCN, Acetonitrile, 60°C C 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile D 5-(Phthalimidomethyl)-1H-tetrazole C->D NaN₃, Silica Sulfuric Acid, DMF, Reflux

References

Application of N-(cyanomethyl)phthalimide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimides are a class of bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The phthalimide scaffold, characterized by its isoindoline-1,3-dione core, serves as a versatile pharmacophore in the design and development of novel therapeutic agents. The hydrophobic nature of this core structure facilitates passage across biological membranes, enhancing the bioavailability of phthalimide-based drugs.[1] Derivatives of phthalimide have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] This document provides detailed application notes and protocols relevant to the synthesis and biological evaluation of N-(cyanomethyl)phthalimide, a specific derivative with potential applications in medicinal chemistry. While direct biological data for N-(cyanomethyl)phthalimide is limited in the current literature, this guide offers protocols and data from closely related analogs to provide a framework for its investigation.

Synthesis of N-(cyanomethyl)phthalimide

The synthesis of N-(cyanomethyl)phthalimide can be achieved through the Gabriel synthesis, a well-established method for the preparation of primary amines and N-substituted phthalimides.[3] This reaction involves the nucleophilic substitution of an alkyl halide by the phthalimide anion.

Experimental Protocol: Gabriel Synthesis of N-(cyanomethyl)phthalimide

This protocol is a representative procedure based on the principles of the Gabriel synthesis and general methods for N-alkylation of phthalimide.

Materials:

  • Phthalimide

  • Potassium carbonate (anhydrous)

  • Chloroacetonitrile

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of phthalimide (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phthalimide salt.

  • To this suspension, add chloroacetonitrile (1.1 eq) dropwise.

  • Heat the reaction mixture to 80-90 °C and stir under a reflux condenser for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield N-(cyanomethyl)phthalimide.

Expected Outcome: The final product should be a crystalline solid. Characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Synthesis of N-(cyanomethyl)phthalimide Phthalimide Phthalimide s1 Phthalimide->s1 K2CO3 K2CO3, DMF K2CO3->s1 Chloroacetonitrile Chloroacetonitrile s2 Chloroacetonitrile->s2 Product N-(cyanomethyl)phthalimide Workup Aqueous Workup & Purification Workup->Product Potassium_Phthalimide Potassium Phthalimide s1->Potassium_Phthalimide Deprotonation Potassium_Phthalimide->s2 Crude_Product Crude Product s2->Crude_Product SN2 Reaction Crude_Product->Workup

A representative workflow for the synthesis of N-(cyanomethyl)phthalimide.

Applications in Medicinal Chemistry and Biological Evaluation

While specific biological data for N-(cyanomethyl)phthalimide is not extensively available, the broader class of phthalimide derivatives has shown significant promise in several therapeutic areas. The following sections detail potential applications and provide experimental protocols for evaluating the biological activity of N-(cyanomethyl)phthalimide, based on studies of related compounds.

Anticancer Activity

Numerous phthalimide derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[2] The proposed mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Quantitative Data for Phthalimide Derivatives (Anticancer Activity):

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1B-16/F10 (Murine Melanoma)119.7[4]
Derivative 2Sarcoma 180 (Murine)47.6[4]
Derivative 3HeLa (Cervical Cancer)40.37 (% proliferation decrease)
Derivative 44T1 (Breast Cancer)Varies

Note: The specific structures of the derivatives are detailed in the cited references. This data is provided to illustrate the potential activity of the phthalimide scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(cyanomethyl)phthalimide (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of N-(cyanomethyl)phthalimide in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Compound Add N-(cyanomethyl)phthalimide (various concentrations) Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve_Formazan Add DMSO Incubate3->Dissolve_Formazan Read_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

A general workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity

Phthalimide derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production.[1]

Quantitative Data for Phthalimide Derivatives (Anti-inflammatory Activity):

Compound IDTargetIC50 (µM)Reference
Phthalimide analogNitric Oxide Production8.7 µg/mL[5]
N-phenyl-phthalimide sulfonamideTNF-α productionED50 = 2.5 mg/kg (in vivo)[6]

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • N-(cyanomethyl)phthalimide (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of N-(cyanomethyl)phthalimide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anti-inflammatory Signaling Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Phthalimide Phthalimide Derivative Phthalimide->IKK Inhibition

A simplified signaling pathway for LPS-induced inflammation and potential inhibition by phthalimide derivatives.
Enzyme Inhibition

Phthalimide derivatives have been identified as inhibitors of various enzymes, including cholinesterases and monoamine oxidases, which are relevant targets in neurodegenerative diseases.[7]

Quantitative Data for Phthalimide Derivatives (Enzyme Inhibition):

Compound IDEnzyme TargetIC50 (µM)Ki (nM)Reference
Phthalimide-capped benzene sulphonamideCarbonic Anhydrase I-28.5[5]
Phthalimide-capped benzene sulphonamideCarbonic Anhydrase II-2.2[5]
N-benzylphthalimide derivativeAcetylcholinesterase (AChE)0.24-[7]
N-benzylphthalimide derivativeMonoamine Oxidase B (MAO-B)10.5-[7]

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This colorimetric assay is widely used to screen for inhibitors of AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • N-(cyanomethyl)phthalimide (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of Tris-HCl buffer.

  • Add 25 µL of different concentrations of N-(cyanomethyl)phthalimide.

  • Initiate the reaction by adding 25 µL of AChE solution.

  • Incubate the plate at 37 °C for 15 minutes.

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

N-(cyanomethyl)phthalimide represents a potentially valuable scaffold for the development of new therapeutic agents. Based on the extensive research on related phthalimide derivatives, it is plausible that this compound may exhibit interesting biological activities, particularly in the areas of cancer and inflammation. The protocols provided in this document offer a starting point for the synthesis and comprehensive biological evaluation of N-(cyanomethyl)phthalimide. Further research, including in vitro and in vivo studies, is warranted to fully elucidate its medicinal chemistry potential. Researchers are encouraged to use the provided methodologies as a guide and to consult the cited literature for more detailed information on specific assays and techniques.

References

Application Notes and Protocols: 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile as a Precursor for Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The demand for novel anticonvulsant drugs with improved efficacy and fewer side effects remains a critical area of research. Phthalimide derivatives have emerged as a promising class of compounds with significant anticonvulsant properties. A key precursor in the synthesis of many of these derivatives is 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-phthaloyl-glycinonitrile. This document provides detailed application notes and experimental protocols for the use of this precursor in the development of novel anticonvulsant agents. The primary mechanisms of action for many phthalimide-based anticonvulsants involve the blockade of voltage-gated sodium channels and modulation of the GABAergic system.[1][2]

Chemical Properties of the Precursor

IUPAC Name: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile Synonyms: N-Phthaloyl-glycinonitrile, N-Phthaloyl-aminoacetonitrile CAS Number: 3842-20-4 Molecular Formula: C₁₀H₆N₂O₂ Molecular Weight: 186.17 g/mol Appearance: White solid Melting Point: 122-124 °C

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

A common and efficient method for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile involves the reaction of 2-(bromomethyl)isoindoline-1,3-dione with potassium cyanide in an anhydrous solvent.

Protocol: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

Materials:

  • 2-(Bromomethyl)isoindoline-1,3-dione

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

  • Ether

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-(bromomethyl)isoindoline-1,3-dione (e.g., 4.8 g, 0.02 mol) and potassium cyanide (e.g., 6.5 g, 0.1 mol) in anhydrous acetonitrile (e.g., 60 ml).

  • Heat the mixture overnight at 60°C with constant stirring.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

  • Wash the residue with two portions of acetonitrile.

  • Combine the filtrates and concentrate under vacuum using a rotary evaporator.

  • Purify the resulting solid by silica gel column chromatography using an eluent of ether/hexane (e.g., 2:3 ratio).

  • Collect the fractions containing the pure product and concentrate to yield 2-(1,3-dioxoisoindolin-2-yl)acetonitrile as a white solid. An expected yield is approximately 80%.

Synthesis of Anticonvulsant Derivatives

The nitrile group of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a versatile handle for the synthesis of various anticonvulsant derivatives. For instance, it can be hydrolyzed to a carboxylic acid (N-phthaloylglycine), which can then be converted to amides. Alternatively, the phthalimide ring can be modified. Below is a representative synthetic scheme for the preparation of N-phthaloyl-glycine ethyl amide, a compound with demonstrated anticonvulsant activity.

General Synthetic Pathway

G precursor 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile hydrolysis Hydrolysis (e.g., HCl, H₂O) precursor->hydrolysis intermediate N-Phthaloylglycine hydrolysis->intermediate activation Activation (e.g., SOCl₂) intermediate->activation acyl_chloride N-Phthaloylglycinoyl chloride activation->acyl_chloride amination Amination (e.g., Ethylamine) acyl_chloride->amination final_product N-Phthaloyl-glycine ethyl amide (Anticonvulsant) amination->final_product

Caption: Synthetic pathway from the precursor to an anticonvulsant amide.

Quantitative Data on Anticonvulsant Activity

The following tables summarize the anticonvulsant activity and neurotoxicity of representative phthalimide derivatives. The data is presented to allow for easy comparison of the efficacy and safety of different structural modifications.

Table 1: Anticonvulsant Activity of N-Phthaloyl-glycine Amide Derivatives in Mice (MES Test)

CompoundR GroupED₅₀ (mg/kg, i.p.)
N-Phthaloyl-glycine ethyl amide-CH₂CH₃19.1
Phenytoin (Standard)-9.5

Data sourced from studies on N,N-phthaloyl derivatives of amino acids.[3]

Table 2: Anticonvulsant Activity and Neurotoxicity of N-Phenylphthalimide Derivatives

CompoundSubstituent on Phenyl RingAnti-MES ED₅₀ (µmol/kg)Protective Index (PI)
4-Amino-N-(2-methylphenyl)phthalimide4-NH₂, 2-CH₃47.614.2
4-Amino-N-(2,6-dimethylphenyl)phthalimide4-NH₂, 2,6-(CH₃)₂25.2 (oral, rats)>75

Protective Index (PI) = TD₅₀ / ED₅₀. A higher PI indicates a wider therapeutic window.[4]

Experimental Protocols for Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroconvulsiometer

  • Corneal electrodes

  • 0.9% saline solution

Procedure:

  • Divide the mice into groups (e.g., control, standard, and test groups at various doses).

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined time (e.g., 30-60 minutes), apply a drop of saline to the eyes of each mouse.

  • Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) via the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of this phase is considered protection.

  • Calculate the ED₅₀ (the dose that protects 50% of the animals).

Pentylenetetrazole (PTZ) Induced Seizure Test

This model is used to screen for compounds effective against absence seizures.

Materials:

  • Male albino mice (20-25 g)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Group the animals as described in the MES test protocol.

  • Administer the test compound or vehicle.

  • After the appropriate absorption time, administer PTZ subcutaneously.

  • Observe each mouse individually for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).

  • Record the latency to the first seizure and the number of animals protected from seizures.

  • The absence of clonic seizures for at least 5 seconds is considered protection.

  • Determine the ED₅₀ of the test compound.

Neurotoxicity Screening: Rotarod Test

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

Materials:

  • Male albino mice (20-25 g)

  • Test compound and vehicle

  • Rotarod apparatus

Procedure:

  • Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive days.

  • On the test day, administer the test compound or vehicle.

  • At various time intervals after administration, place the mice on the rotarod.

  • Record the time each mouse is able to maintain its balance on the rod.

  • A fall from the rod within a specified time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Calculate the TD₅₀ (the dose that causes neurotoxicity in 50% of the animals).

Experimental Workflow for Anticonvulsant Drug Screening

G start Synthesized Phthalimide Derivatives primary_screening Primary Screening (MES and PTZ Tests) start->primary_screening neurotoxicity Neurotoxicity Screening (Rotarod Test) primary_screening->neurotoxicity quantitative_analysis Quantitative Analysis (ED₅₀ and TD₅₀ Determination) neurotoxicity->quantitative_analysis pi_calculation Protective Index (PI) Calculation quantitative_analysis->pi_calculation lead_selection Lead Compound Selection pi_calculation->lead_selection G action_potential Action Potential Propagation na_channel Voltage-Gated Sodium Channel action_potential->na_channel opens na_influx Na⁺ Influx na_channel->na_influx depolarization Neuronal Depolarization na_influx->depolarization hyperexcitability Neuronal Hyperexcitability depolarization->hyperexcitability seizure Seizure Activity hyperexcitability->seizure phthalimide Phthalimide Derivative phthalimide->na_channel blocks G gaba_release GABA Release gaba_receptor GABA-A Receptor gaba_release->gaba_receptor binds to cl_influx Cl⁻ Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Increased Neuronal Inhibition hyperpolarization->inhibition reduced_seizure Reduced Seizure Susceptibility inhibition->reduced_seizure phthalimide Phthalimide Derivative phthalimide->gaba_receptor potentiates

References

Application Notes and Protocols: The Role of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in the Preparation of Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile as a key intermediate in the synthesis of novel anti-inflammatory agents. While direct studies on this specific nitrile are limited, its structural similarity to known anti-inflammatory precursors, such as 2-(1,3-dioxoisoindolin-2-yl)acetic acid, suggests its significant potential in medicinal chemistry. This document outlines the rationale, synthetic protocols, and evaluation methods for developing new anti-inflammatory compounds based on this scaffold.

Application Notes

The phthalimide functional group, present in 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, is a well-established pharmacophore in a variety of therapeutic agents, including those with anti-inflammatory properties. The isoindoline-1,3-dione moiety is a key structural feature in several known anti-inflammatory molecules. The acetonitrile group offers a versatile chemical handle for further molecular elaboration to generate a diverse library of compounds for screening.

The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins (PGs).[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of PGs that mediate pain and swelling.[1][2] Therefore, the development of selective COX-2 inhibitors is a key strategy in designing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[2] Derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid have been shown to exhibit anti-inflammatory activity, suggesting that compounds derived from the corresponding acetonitrile could also target the COX pathway.[3]

Quantitative Data Summary

The following table summarizes the in vivo anti-inflammatory activity of novel disubstituted metal complex compounds of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives, which are structurally related to the title compound. The data is based on the carrageenan-induced paw edema model in albino Wistar rats.[3]

Compound IDStructureDose (mg/kg)Percent Inhibition of Edema (%)Reference
L1 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)acetamide20058.13[3]
L2 N-(5-chloropyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide20062.79[3]
Co(L1)2 Cobalt complex of L120079.06[3]
Zn(L1)2 Zinc complex of L120072.09[3]
Co(L2)2 Cobalt complex of L220081.39[3]
Zn(L2)2 Zinc complex of L220074.41[3]
Diclofenac Standard Drug2083.72[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

This protocol is adapted from the synthesis described as a key intermediate for other derivatives.[4]

Materials:

  • 2-(bromomethyl)isoindoline-1,3-dione

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

Procedure:

  • A mixture of 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) in anhydrous acetonitrile (60 ml) is prepared.

  • The reaction mixture is heated at 60°C overnight.

  • After the reaction is complete, the mixture is filtered to remove any inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Protocol 2: Proposed Synthesis of Thiazolidinone Derivatives from 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

This protocol is a proposed adaptation based on the synthesis of related thiazolidinone derivatives with anti-inflammatory activity.[5]

Step 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide

  • 2-(1,3-dioxoisoindolin-2-yl)acetonitrile is hydrolyzed to the corresponding ester, methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, using standard methods (e.g., acid-catalyzed esterification in methanol).

  • A mixture of the ester (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide.

Step 2: Synthesis of N-substituted benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide

  • A mixture of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol with a catalytic amount of glacial acetic acid is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized.

Step 3: Synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted-thiazolidin-5-yl)acetic acid derivatives

  • A mixture of the N-substituted benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (0.01 mol) and mercaptosuccinic acid (0.01 mol) in dimethylformamide (DMF) is heated in a microwave reactor with anhydrous zinc chloride as a catalyst.

  • After completion of the reaction, the mixture is poured into crushed ice.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization.

Protocol 3: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[3][6][7]

Animals:

  • Albino Wistar rats (150-200 g) of either sex.

  • Animals are acclimatized for one week under standard laboratory conditions.

Procedure:

  • The animals are divided into control, standard, and test groups (n=6).

  • The test compounds and the standard drug (e.g., Diclofenac) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • After 30-60 minutes of drug administration, 0.1 ml of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Visualizations

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Stomach_Protection Stomach Lining Protection PGs_Physiological->Stomach_Protection Platelet_Aggregation Platelet Aggregation PGs_Physiological->Platelet_Aggregation Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation NSAIDs NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COX2_Inhibitors Selective COX-2 Inhibitors COX2_Inhibitors->COX2 Selectively Inhibit

Caption: Cyclooxygenase (COX) signaling pathway in inflammation.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize Test Compounds Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Group Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Administer Vehicle, Standard (Diclofenac), or Test Compound Grouping->Drug_Administration Inflammation_Induction Induce Inflammation (Carrageenan Injection) Drug_Administration->Inflammation_Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Inflammation_Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Analysis Statistical Analysis and Comparison of Activity Calculation->Analysis End End: Determine Anti-inflammatory Efficacy Analysis->End

Caption: Workflow for in vivo anti-inflammatory activity screening.

Proposed Synthetic Pathway

Synthetic_Pathway Start 2-(1,3-dioxoisoindolin-2-yl)acetonitrile Step1 Hydrolysis & Esterification Start->Step1 Intermediate1 Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Intermediate2 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide Step2->Intermediate2 Step3 Condensation with Substituted Benzaldehyde Intermediate2->Step3 Intermediate3 Schiff Base Intermediate Step3->Intermediate3 Step4 Cyclocondensation with Mercaptosuccinic Acid Intermediate3->Step4 Final_Product Thiazolidinone Derivative Step4->Final_Product

Caption: Proposed synthesis of thiazolidinone derivatives.

References

High-Yield Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key intermediate in the development of various therapeutic agents. The described method involves the nucleophilic substitution of 2-(bromomethyl)isoindoline-1,3-dione with potassium cyanide, affording the desired product in high purity and an 80% yield.[1] This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-(cyanomethyl)phthalimide, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its structure, incorporating a protected glycine-like moiety, makes it a valuable precursor for the synthesis of novel tetrazole derivatives and other heterocyclic compounds with potential applications in medicinal chemistry.[1] The Gabriel synthesis, a well-established method for preparing primary amines, provides the foundational chemistry for the synthesis of the starting material, N-(bromomethyl)phthalimide.[2][3][4] The subsequent cyanation reaction is a straightforward and effective method for introducing the nitrile group. This protocol details a reliable and high-yielding procedure for this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.[1]

ParameterValue
Yield 80%
Physical Form White solid
Melting Point 122–124°C
Rf Value 0.31 (ether/hexane 3:1)
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Materials and Reagents:

  • 2-(Bromomethyl)isoindoline-1,3-dione

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

  • Ether

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Chromatography column and accessories

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4.8 g (0.02 mol) of 2-(bromomethyl)isoindoline-1,3-dione and 6.5 g (0.1 mol) of potassium cyanide.[1]

  • Solvent Addition: Add 60 ml of anhydrous acetonitrile to the flask.[1]

  • Reaction Conditions: Heat the mixture at 60°C overnight with continuous stirring.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[1]

  • Washing: Wash the residue twice with acetonitrile.[1]

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid product.[1]

  • Purification: Purify the crude solid by column chromatography on silica gel using an eluent of ether/hexane (2/3).[1]

  • Product Isolation: Collect the fractions containing the desired product (Rf = 0.31 in ether/hexane 3:1) and concentrate to yield 2-(1,3-dioxoisoindolin-2-yl)acetonitrile as a white solid.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Synthesis_Workflow A 1. Mix Reactants - 2-(Bromomethyl)isoindoline-1,3-dione - Potassium Cyanide - Anhydrous Acetonitrile B 2. Heat Overnight at 60°C A->B C 3. Filter Reaction Mixture B->C D 4. Wash Residue with Acetonitrile C->D E 5. Concentrate Filtrate D->E F 6. Purify by Column Chromatography (Silica Gel, Ether/Hexane) E->F G 7. Isolate Pure Product 2-(1,3-dioxoisoindolin-2-yl)acetonitrile F->G

Caption: Synthetic workflow for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Spectroscopic Data

The synthesized compound can be characterized by the following spectroscopic methods:[1]

  • IR (KBr, ν cm⁻¹): 3070 (CHarom), 2947/2983 (CH), 1692/1709 (2 C=O), 1557/1613 (C=C).

  • ¹H NMR (CDCl₃, δ ppm): 4.57 (2H, s, CH₂), 7.60–8.10 (4H, m, Harom).

  • ¹³C NMR (CDCl₃, δ ppm): 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (Carom), 168.28 (2 C=O).

  • MS (EI): [M]⁺ = 186.

Elemental Analysis:

  • Calculated for C₁₀H₆N₂O₂: C 64.51%, H 3.22%, N 15.02%.

  • Found: C 64.62%, H 3.31%, N 14.94%.[1]

Safety Precautions

  • Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be carried out under an inert atmosphere if possible to prevent moisture contamination.

By following this detailed protocol, researchers can reliably synthesize 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in high yield and purity for use in further synthetic applications.

References

Application Notes and Protocols: Purification of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key intermediate in the synthesis of various biologically active molecules. Recrystallization is a robust and efficient technique for purifying solid organic compounds, leveraging the principle of differential solubility. This protocol outlines solvent selection, a step-by-step purification procedure, and methods for assessing purity, designed to yield high-purity material suitable for downstream applications in research and development.

Principle of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The method relies on the variation in solubility of the compound and its impurities in a chosen solvent at different temperatures.[1][2][3] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3] The effectiveness of this technique is highly dependent on the selection of an appropriate solvent.[3]

Solvent Selection

The choice of solvent is the most critical step for successful recrystallization.[3] An ideal solvent should:

  • Dissolve the target compound well at high temperatures but poorly at low temperatures.[1]

  • Either dissolve impurities completely at all temperatures or not at all.

  • Not react chemically with the compound being purified.[3]

  • Be sufficiently volatile for easy removal from the purified crystals.[3]

Based on the phthalimide core structure of the target compound, several solvents are potential candidates. Structurally similar compounds like phthalimide and N-benzylphthalimide show favorable recrystallization behavior in alcohols and other polar solvents.[4][5]

Table 1: Solvent Suitability for Recrystallization of Phthalimide Analogs

SolventRationale & ObservationsSuitabilityReference
Ethanol Often used for recrystallizing N-benzylphthalimide, a structurally similar compound. Good balance of polarity.Recommended [4]
Methanol Another suitable alcohol for N-benzylphthalimide. Phthalimide solubility increases with temperature.Recommended [4][5]
Acetonitrile Phthalimide solubility shows a strong positive dependency on temperature.Promising [5]
Ethyl Acetate Phthalimide has high solubility at elevated temperatures in this solvent.Promising [5]
Ethanol/Water A mixed solvent system can be effective if the compound is too soluble in pure ethanol. Water acts as an anti-solvent.Good Alternative [6][7]

Experimental Workflow

The following diagram outlines the logical steps of the recrystallization process, from the initial crude material to the final pure product.

G cluster_setup Preparation cluster_purification Purification Steps cluster_isolation Product Isolation cluster_analysis Analysis start Start with Crude 2-(1,3-dioxoisoindolin-2-yl)acetonitrile dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Gravity Filtration (Optional: Removes Insoluble Impurities) dissolve->hot_filter If solids present cool Slow Cooling (To Room Temp, then Ice Bath) dissolve->cool If no solids hot_filter->cool crystallize Crystal Formation cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Minimal Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product analyze Assess Purity (Melting Point, HPLC, NMR) end_product->analyze

Caption: Workflow for the purification of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Detailed Recrystallization Protocol

This protocol provides a general procedure. The solvent volume and temperatures may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

  • Ethanol (Reagent Grade)

  • Distilled Water (for ice bath)

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a small portion of the selected solvent (e.g., 20 mL of ethanol). Heat the mixture to a gentle boil with stirring. Continue to add the solvent in small increments until the solid is completely dissolved.[6][8] Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8][9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified solid to a clean, pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Data and Expected Results

The success of the purification can be quantified by measuring the recovery, melting point, and purity of the final product.

Table 2: Representative Purification Data

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to tan powderWhite crystalline solid
Mass 5.00 g4.15 g
Yield / % Recovery N/A83%
Melting Point 118-122 °C122-124 °C[10]
Purity (by HPLC) ~95%>99%

Note: Data are representative and may vary based on the initial purity of the crude material and specific experimental conditions.

Safety and Troubleshooting

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the procedure in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a heating mantle or steam bath as the heat source.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Product Fails to Crystallize Too much solvent was added; solution is not supersaturated.Boil off a portion of the solvent to concentrate the solution and attempt cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent.
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; crystals are excessively soluble in the cold wash solvent.Use the minimum amount of hot solvent required for dissolution. Ensure filtration apparatus is pre-heated. Use only a minimal amount of ice-cold solvent for washing.

References

Application Notes and Protocols for the Chromatographic Purification of N-(cyanomethyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(cyanomethyl)phthalimide is a chemical compound of interest in organic synthesis and as a potential building block in the development of pharmaceuticals and other bioactive molecules. Its synthesis, often achieved through methods like the Gabriel synthesis, can result in a crude product containing unreacted starting materials, byproducts, and other impurities.[1] Therefore, efficient purification is a critical step to obtain the compound at the desired purity for subsequent applications. This document provides detailed protocols for the chromatographic purification of N-(cyanomethyl)phthalimide using both flash column chromatography and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties (for Chromatographic Method Selection)

A summary of the key properties of N-(cyanomethyl)phthalimide relevant to its chromatographic purification is presented in the table below.

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C₁₀H₆N₂O₂Affects molecular weight and polarity.
Molecular Weight 186.17 g/mol Influences diffusion and elution characteristics.
Polarity PolarThe presence of two carbonyl groups and a nitrile group makes the molecule polar, dictating the choice of stationary and mobile phases. Silica gel, a polar adsorbent, is a suitable stationary phase.[2][3]
Solubility Soluble in many organic solvents (e.g., ethyl acetate, dichloromethane, acetone).Crucial for sample preparation and choice of mobile phase.

Flash Column Chromatography Protocol

Flash column chromatography is a widely used technique for the purification of gram-scale quantities of organic compounds.[2][4] For N-(cyanomethyl)phthalimide, a normal-phase separation on silica gel is effective.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Rf and optimal solvent system) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Select Solvents Column 3. Pack Column Slurry->Column Sample 4. Prepare and Load Sample Column->Sample Elute 5. Elute with Solvent System Sample->Elute Apply Pressure Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evaporate 9. Evaporate Solvent Pool->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure N-(cyanomethyl)phthalimide

Caption: Workflow for flash column chromatography purification.

Materials and Reagents
  • Crude N-(cyanomethyl)phthalimide

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

Detailed Protocol
  • Thin-Layer Chromatography (TLC) Analysis :

    • Dissolve a small amount of the crude N-(cyanomethyl)phthalimide in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70 v/v) to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.[4] A solvent system of 20-30% ethyl acetate in hexanes is a good starting point.

  • Column Preparation :

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2][4]

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexanes). The amount of silica gel should be 20-50 times the weight of the crude sample.[2]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[2]

    • Once the silica gel has settled, add a thin layer of sand on top to protect the surface.[2]

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[3]

  • Sample Loading :

    • Dissolve the crude N-(cyanomethyl)phthalimide in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.[3]

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution and Fraction Collection :

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column using a pump or inert gas to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Isolation of Pure Product :

    • Once the desired compound has eluted, combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified N-(cyanomethyl)phthalimide.

    • Determine the yield and assess the purity using analytical techniques such as NMR, melting point, or HPLC.

Expected Results
ParameterExpected Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 20-30% Ethyl Acetate in Hexanes (v/v)
Rf of Pure Compound ~0.3 in 25% Ethyl Acetate/Hexanes
Expected Purity >98%
Typical Yield 70-90% (dependent on crude purity)

High-Performance Liquid Chromatography (HPLC) Protocol

For analytical purity assessment or small-scale purification, reverse-phase HPLC is a suitable method. A similar compound, N-(Chloroacetyl)phthalimide, can be analyzed using a reverse-phase column with a mobile phase of acetonitrile and water.[6]

Experimental Workflow: HPLC Purification

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Collection Mobile_Phase 1. Prepare Mobile Phase (e.g., Acetonitrile/Water) Equilibrate 3. Equilibrate HPLC System Mobile_Phase->Equilibrate Sample_Prep 2. Prepare Sample Solution Inject 4. Inject Sample Sample_Prep->Inject Equilibrate->Inject Run 5. Run Separation Inject->Run Detect 6. Detect with UV Detector Run->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram Collect_Fractions 8. Collect Fractions (for preparative) Chromatogram->Collect_Fractions Pure_Product Pure_Product Collect_Fractions->Pure_Product Pure N-(cyanomethyl)phthalimide

Caption: Workflow for HPLC purification.

Materials and Reagents
  • Purified N-(cyanomethyl)phthalimide (from column chromatography or crude)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (optional, for peak shaping)

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Detailed Protocol
  • Mobile Phase Preparation :

    • Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).

    • If necessary, add a small amount of acid (e.g., 0.1% formic acid) to both solvents to improve peak shape.[6]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation :

    • Accurately weigh a small amount of N-(cyanomethyl)phthalimide and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis :

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength where N-(cyanomethyl)phthalimide has strong absorbance (e.g., 220 nm or 254 nm).

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the analysis using either an isocratic or gradient elution method.

  • Data Analysis and (Optional) Collection :

    • Record the chromatogram. The purity of the sample can be determined by integrating the peak areas.

    • For preparative HPLC, fractions corresponding to the main peak can be collected.

Expected HPLC Parameters and Results
ParameterSuggested Value/Condition
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Expected Retention Time Dependent on exact conditions, but expect a single major peak.
Purity Assessment >99% (by peak area)

Troubleshooting

  • Poor Separation in Column Chromatography : If separation is poor, try a less polar solvent system to increase the retention of compounds on the silica gel.[5] A solvent gradient can also be employed for difficult separations.[5]

  • Compound Crashing Out on the Column : This may occur if the sample is not fully soluble in the mobile phase. Load the sample using the dry-loading method.[5]

  • Broad Peaks in HPLC : This could be due to column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase is properly prepared and filtered, and inject a smaller sample volume.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Silica gel dust can be a respiratory irritant; handle it carefully.

By following these protocols, researchers can effectively purify N-(cyanomethyl)phthalimide to a high degree of purity, suitable for a wide range of research and development applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key intermediate in the development of various therapeutic agents. The provided information includes a laboratory-scale synthetic protocol, considerations for process scale-up, and relevant safety information.

Introduction

2-(1,3-Dioxoisoindolin-2-yl)acetonitrile, also known as N-cyanomethylphthalimide, is a versatile building block in organic synthesis. Its structure, incorporating a protected aminoacetonitrile moiety, makes it a valuable precursor for the synthesis of alpha-amino acids, heterocyclic compounds, and other molecules of pharmaceutical interest. The development of a robust and scalable synthesis for this intermediate is crucial for advancing drug discovery and development programs that rely on its derivatives.

This document outlines a common and effective method for the preparation of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile via the nucleophilic substitution of a halogenated N-substituted phthalimide with a cyanide salt. While a laboratory-scale procedure is detailed, critical considerations for adapting this synthesis to a larger, pilot-plant, or industrial scale are also discussed.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction (SN2 type) where the bromide in 2-(bromomethyl)isoindoline-1,3-dione is displaced by the cyanide anion.

G reagents 2-(Bromomethyl)isoindoline-1,3-dione + Potassium Cyanide (KCN) product 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile + Potassium Bromide (KBr) reagents->product Acetonitrile (solvent) 60°C, overnight

Caption: Reaction scheme for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Experimental Protocol: Laboratory Scale

This protocol is adapted from a published laboratory procedure and is suitable for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile on a gram scale.[1]

Materials:

  • 2-(Bromomethyl)isoindoline-1,3-dione

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

  • Ether

  • Hexane

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Chromatography column and accessories

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol) and anhydrous acetonitrile (60 ml).

  • Stir the mixture to dissolve the starting material.

  • Carefully add potassium cyanide (6.5 g, 0.1 mol) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60°C and maintain it at this temperature overnight with continuous stirring.

  • After the reaction is complete (monitored by TLC, Rf = 0.31 in ether/hexane 3:1), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium bromide).

  • Wash the solid residue twice with acetonitrile.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2:3).

  • Collect the fractions containing the pure product and concentrate them to obtain a white solid.

  • Dry the solid under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the quantitative data obtained from the laboratory-scale synthesis.[1]

ParameterValue
Reactants
2-(Bromomethyl)isoindoline-1,3-dione4.8 g (0.02 mol)
Potassium Cyanide6.5 g (0.1 mol)
Anhydrous Acetonitrile60 ml
Reaction Conditions
Temperature60°C
TimeOvernight
Product Characterization
Yield80%
Physical FormWhite solid
Melting Point122-124°C
Spectroscopic Data
IR (KBr, cm⁻¹)3070 (CHarom), 2947/2983 (CH), 1692/1709 (2 C=O), 1557/1613 (C=C)
¹H NMR (CDCl₃, δ ppm)4.57 (s, 2H, CH₂), 7.60-8.10 (m, 4H, Harom)
¹³C NMR (CDCl₃, δ ppm)28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (Carom), 168.28 (2 C=O)
Mass Spectrum (EI)[M]⁺ = 186
Elemental Analysis
Calculated for C₁₀H₆N₂O₂C 64.51%, H 3.22%, N 15.02%
FoundC 64.62%, H 3.31%, N 14.94%

Scale-Up Considerations

Adapting the laboratory-scale synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Reagent Handling and Stoichiometry:

  • Potassium Cyanide: The use of large quantities of KCN poses a significant safety risk. Alternative, less toxic cyanide sources such as sodium cyanide or the use of phase-transfer catalysts to improve the efficiency of smaller amounts of cyanide could be explored. A thorough risk assessment and implementation of stringent safety protocols are mandatory.

  • Stoichiometry: The 5-fold excess of KCN used in the lab-scale protocol may not be economically or environmentally viable on a large scale. Process optimization studies should be conducted to determine the minimum required excess of KCN to achieve a high conversion rate in a reasonable timeframe.

2. Solvent Selection and Volume:

  • Acetonitrile: While an effective solvent for this reaction, its cost and flammability are concerns at scale. Alternative solvents with higher flash points and lower costs, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), could be investigated. However, solvent recovery and recycling processes would need to be implemented.

  • Concentration: Increasing the reaction concentration can improve throughput and reduce solvent waste. However, this may also affect reaction kinetics and heat transfer.

3. Reaction Conditions and Monitoring:

  • Temperature Control: The reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

  • Reaction Monitoring: In-process controls (e.g., HPLC) should be used to monitor the reaction progress and determine the optimal reaction time, rather than relying on a fixed "overnight" duration.

4. Work-up and Product Isolation:

  • Filtration: For large-scale filtration of the inorganic salts, equipment such as a filter press or a centrifugal filter would be more efficient than a Büchner funnel.

  • Extraction: If an extractive work-up is employed with an alternative solvent, large-scale liquid-liquid extractors would be necessary.

5. Purification:

  • Chromatography: Column chromatography is generally not a practical purification method for large quantities of material in a manufacturing setting due to high solvent consumption and low throughput.

  • Recrystallization: The most common and cost-effective method for purifying solid compounds at scale is recrystallization. A systematic study to identify a suitable solvent or solvent system for the recrystallization of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile would be a critical step in the scale-up process.

  • Distillation: Not applicable for this solid product.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactants Charge Reactor with 2-(Bromomethyl)isoindoline-1,3-dione and Acetonitrile add_kcn Add Potassium Cyanide charge_reactants->add_kcn heat Heat to 60°C and Stir Overnight add_kcn->heat cool Cool to Room Temperature heat->cool filter Filter to Remove Salts cool->filter wash Wash Salts with Acetonitrile filter->wash concentrate Concentrate Filtrate wash->concentrate chromatography Column Chromatography (Ether/Hexane) concentrate->chromatography collect_fractions Collect and Concentrate Pure Fractions chromatography->collect_fractions dry Dry Product Under Vacuum collect_fractions->dry final_product final_product dry->final_product Final Product: 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

References

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Phthalimide with Bromoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the N-alkylation of phthalimide with bromoacetonitrile, a crucial step in the synthesis of primary amines containing a cyanomethyl group.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during the N-alkylation of phthalimide with bromoacetonitrile.

1. Why is my reaction yield low or why is the reaction not proceeding to completion?

Low yields or incomplete reactions are common issues that can often be attributed to several factors:

  • Insufficient Deprotonation of Phthalimide: The reaction begins with the deprotonation of phthalimide to form the nucleophilic phthalimide anion. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the anion, leading to a slower and incomplete reaction.

  • Poor Solubility of Reagents: Potassium phthalimide has low solubility in many common organic solvents. If the reagents are not properly dissolved or suspended, the reaction rate will be significantly hindered.

  • Reaction Temperature and Time: The N-alkylation step may require elevated temperatures and sufficient reaction time to proceed to completion.[1] The optimal conditions can vary depending on the solvent and base used.

  • Purity of Reagents: Impurities in the phthalimide, bromoacetonitrile, or solvent can interfere with the reaction. Water, in particular, can quench the phthalimide anion.

2. What are the potential side reactions in the N-alkylation of phthalimide with bromoacetonitrile?

Several side reactions can occur, reducing the yield of the desired product:

  • Hydrolysis of Bromoacetonitrile: Bromoacetonitrile can be hydrolyzed in the presence of water and base, which is why anhydrous conditions are recommended.

  • Elimination Reactions: Under strongly basic conditions, bromoacetonitrile could potentially undergo elimination to form highly reactive and unstable products.

  • O-Alkylation: Although N-alkylation is generally favored with phthalimide, some O-alkylation at the carbonyl oxygen can occur under certain conditions, though this is usually a minor pathway.[2]

  • Reaction with Solvent: Highly reactive solvents could potentially react with the reagents under the reaction conditions.

3. How can I improve the yield of my reaction?

To optimize the yield of N-(cyanomethyl)phthalimide, consider the following:

  • Choice of Solvent: Dimethylformamide (DMF) is often the solvent of choice as it effectively dissolves potassium phthalimide and accelerates S\N2 reactions.[1][3] Other polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile can also be used.

  • Choice of Base: Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are commonly used bases. Ensure the base is finely powdered and used in a slight excess to ensure complete deprotonation of phthalimide.

  • Use of a Catalyst: For less reactive alkyl halides, the addition of a catalytic amount of potassium iodide (KI) can improve the reaction rate through the in-situ formation of the more reactive iodoacetonitrile (Finkelstein reaction).

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.

4. What are the safety precautions for handling bromoacetonitrile?

Bromoacetonitrile is a toxic and lachrymatory substance and must be handled with extreme care in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4][6][7]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[4][6][7] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[6][7][8]

  • Storage: Store bromoacetonitrile in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7]

Section 2: Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of phthalimide.

Table 1: General Reaction Conditions for N-Alkylation of Phthalimide

ParameterConditionRationale
Solvent Dimethylformamide (DMF)Excellent solubility for potassium phthalimide, accelerates S\N2 reactions.[1][3]
Acetonitrile (MeCN)A common polar aprotic solvent.
Base Potassium Carbonate (K₂CO₃)A moderately strong base, easy to handle.
Potassium Hydroxide (KOH)A stronger base, ensures more complete deprotonation.
Temperature Room Temperature to 80 °CReaction rate increases with temperature, but higher temperatures may promote side reactions.
Time 2 - 24 hoursDependent on temperature, solvent, and reactivity of the alkyl halide.

Table 2: Example Yields for Gabriel Synthesis with Different Alkyl Halides

Alkyl HalideSolventBaseTemperature (°C)Time (h)Yield (%)
Benzyl BromideDMFK₂CO₃80295
Ethyl BromoacetateDMFK₂CO₃60492
Bromoacetonitrile DMF K₂CO₃ 60-80 2-6 ~80-90 *

*Note: The yield for bromoacetonitrile is an estimate based on typical Gabriel synthesis reactions. The actual yield may vary depending on the specific experimental conditions.

Section 3: Experimental Protocols

Detailed Protocol for the Synthesis of N-(Cyanomethyl)phthalimide

This protocol outlines a standard procedure for the N-alkylation of phthalimide with bromoacetonitrile.

Materials:

  • Phthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Bromoacetonitrile

  • Dimethylformamide (DMF), anhydrous

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heating and Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of potassium phthalimide.

  • Addition of Bromoacetonitrile: Carefully add bromoacetonitrile (1.1 eq) to the reaction mixture dropwise using a syringe. Caution: Bromoacetonitrile is toxic and a lachrymator; perform this step in a fume hood.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extraction: Stir the aqueous mixture for 15-20 minutes to precipitate the crude product. Filter the solid, wash it with cold water, and dry it under vacuum.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(cyanomethyl)phthalimide.

Section 4: Visualizations

Diagram 1: Experimental Workflow for N-Alkylation of Phthalimide

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_reagents Add Phthalimide and K2CO3 to Flask start->add_reagents add_solvent Add Anhydrous DMF add_reagents->add_solvent stir_rt Stir at RT (30 min) add_solvent->stir_rt add_bromo Add Bromoacetonitrile stir_rt->add_bromo heat_react Heat and Stir (60-80°C, 2-6h) add_bromo->heat_react monitor_tlc Monitor by TLC heat_react->monitor_tlc cool_down Cool to RT monitor_tlc->cool_down quench Pour into Ice Water cool_down->quench precipitate Filter Precipitate quench->precipitate wash_dry Wash and Dry precipitate->wash_dry recrystallize Recrystallize wash_dry->recrystallize end End Product recrystallize->end

Caption: A typical workflow for the N-alkylation of phthalimide with bromoacetonitrile.

Diagram 2: Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product Yield? check_sm Is Starting Material (Phthalimide) Present? start->check_sm Yes check_side_products Are there significant side products? start->check_side_products No check_sm->check_side_products No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes degradation Reagent/Product Degradation check_side_products->degradation Yes no_issue Consult Further Literature or Senior Chemist check_side_products->no_issue No solution_incomplete Increase Reaction Time/Temp Use Stronger Base (KOH) Check Reagent Purity incomplete_reaction->solution_incomplete solution_degradation Use Anhydrous Conditions Check for Bromoacetonitrile Purity Lower Reaction Temperature degradation->solution_degradation

Caption: A decision tree to diagnose and resolve low-yield issues.

References

Technical Support Center: Side Reactions in Gabriel Synthesis Using Haloacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Gabriel synthesis of primary amines using haloacetonitriles. The following information is intended to help you identify and mitigate side reactions, optimize reaction conditions, and improve the yield and purity of your target compounds.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am getting a low yield of my desired N-(cyanomethyl)phthalimide. What are the potential causes and how can I improve it?

A1: Low yields in the Gabriel synthesis with haloacetonitriles are often attributed to competing side reactions and suboptimal reaction conditions. The primary culprits are hydrolysis of the haloacetonitrile starting material and elimination reactions.

Potential Causes & Solutions:

  • Hydrolysis of Haloacetonitrile: Haloacetonitriles are susceptible to hydrolysis, especially under basic conditions, to form haloacetamides and subsequently haloacetic acids. This side reaction consumes your starting material and reduces the yield of the desired product.[1][2][3]

    • Mitigation Strategy:

      • Use Anhydrous Solvents: Employing a dry, polar aprotic solvent like dimethylformamide (DMF) is crucial to minimize hydrolysis.[4] Ensure your solvent is properly dried before use.

      • Control Basicity: While potassium phthalimide is the nucleophile, excess strong base can accelerate the hydrolysis of the haloacetonitrile. The pKa of phthalimide is approximately 8.3, so a strong base like potassium hydroxide is used to form the potassium phthalimide salt in situ.[5][6][7] If preparing the salt beforehand, ensure it is free of excess base.

  • Elimination Reactions (Dehydrohalogenation): The phthalimide anion can act as a base, leading to the elimination of HX from the haloacetonitrile to form a highly reactive and unstable ketenimine intermediate, which can then polymerize or react further. This is a common side reaction for alkyl halides in the presence of a base.[8]

    • Mitigation Strategy:

      • Temperature Control: Running the reaction at the lowest effective temperature can favor the desired SN2 substitution over elimination. Start with room temperature and gently heat if the reaction is too slow.

      • Choice of Halide: Bromoacetonitrile is generally more reactive than chloroacetonitrile in SN2 reactions and may allow for milder reaction conditions, potentially reducing the likelihood of elimination.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: DMF is generally the preferred solvent for this reaction.[2][4]

    • Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to decomposition of products and starting materials.

Q2: I am observing significant impurities in my crude product. What are these impurities and how can I remove them?

A2: The most common impurities are unreacted phthalimide, haloacetamide, haloacetic acid, and potentially polymeric material from the decomposition of haloacetonitrile.

  • Identification of Impurities:

    • Phthalimide: Unreacted starting material.

    • Chloroacetamide/Bromoacetamide: Resulting from the hydrolysis of the corresponding haloacetonitrile.[1][3]

    • Chloroacetic Acid/Bromoacetic Acid: Further hydrolysis product of the haloacetamide.[1][3]

  • Purification Strategies:

    • Recrystallization: The desired N-(cyanomethyl)phthalimide is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from the impurities.

Q3: The subsequent hydrolysis of N-(cyanomethyl)phthalimide to glycine is giving me a low yield. What are the best conditions for this step?

A3: The hydrolysis of the phthalimide group to release the primary amine can be challenging and is a common source of yield loss. Both acidic and basic conditions can be used, but each has its drawbacks.[1][9]

  • Acidic Hydrolysis:

    • Procedure: Typically involves heating the N-alkylphthalimide with a strong acid like concentrated hydrochloric acid or sulfuric acid.[9]

    • Challenges: Can require harsh conditions and long reaction times. The desired amine is obtained as an ammonium salt, requiring a subsequent neutralization step.

  • Hydrazinolysis (Ing-Manske Procedure):

    • Procedure: This is often the preferred method as it proceeds under milder conditions. The N-alkylphthalimide is heated with hydrazine hydrate in a solvent like ethanol.[9][10]

    • Advantages: Avoids harsh acidic or basic conditions.

    • Challenges: The phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine.[9][10]

Frequently Asked Questions (FAQs)

Q: Can I use chloroacetonitrile instead of bromoacetonitrile?

A: Yes, both chloroacetonitrile and bromoacetonitrile can be used as alkylating agents in the Gabriel synthesis.[2] Bromoacetonitrile is generally more reactive, which may allow for milder reaction conditions and potentially higher yields. However, chloroacetonitrile is often more readily available and less expensive. The choice may depend on the specific requirements of your synthesis and the reactivity of your substrate.

Q: What is the best solvent for the reaction between potassium phthalimide and haloacetonitrile?

A: A polar aprotic solvent is preferred to facilitate the SN2 reaction. Dimethylformamide (DMF) is the most commonly recommended solvent for the Gabriel synthesis.[2][4] It is important to use an anhydrous grade of DMF to minimize the hydrolysis of the haloacetonitrile.

Q: How can I monitor the progress of the reaction?

A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside your starting materials (phthalimide and haloacetonitrile) to track the disappearance of the starting materials and the appearance of the product spot.

Q: Are there any safety precautions I should take when working with haloacetonitriles?

A: Yes, haloacetonitriles are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Quantitative Data Summary

While specific quantitative data for side reactions with haloacetonitriles in the Gabriel synthesis is scarce in the literature, the following table summarizes typical yields for the desired product under optimized conditions. The primary goal is to maximize the yield of N-(cyanomethyl)phthalimide by minimizing the competing hydrolysis and elimination reactions.

Alkylating AgentSolventTemperature (°C)Reaction Time (h)Yield of N-(cyanomethyl)phthalimide (%)Reference
ChloroacetonitrileDMF80-902-4Typically > 70%General Procedure
BromoacetonitrileDMFRoom Temp - 601-3Often > 80%General Procedure

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The key to achieving high yields is the use of anhydrous solvent and careful temperature control.

Experimental Protocols

Protocol 1: Synthesis of N-(cyanomethyl)phthalimide from Chloroacetonitrile

This protocol describes a general procedure for the N-alkylation of potassium phthalimide with chloroacetonitrile.

Materials:

  • Potassium phthalimide

  • Chloroacetonitrile

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 eq.) in anhydrous DMF.

  • Slowly add chloroacetonitrile (1.1 eq.) to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The N-(cyanomethyl)phthalimide will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol 2: Hydrolysis of N-(cyanomethyl)phthalimide to Glycine (Ing-Manske Procedure)

This protocol outlines the cleavage of the phthalimide group to yield glycine.

Materials:

  • N-(cyanomethyl)phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend N-(cyanomethyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • The residue, which is glycine hydrochloride, can be purified by recrystallization. To obtain free glycine, the hydrochloride salt can be neutralized with a suitable base.

Visualizations

Diagram 1: Gabriel Synthesis of Glycine from Haloacetonitrile

Gabriel_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions K_Phthalimide Potassium Phthalimide Intermediate N-(cyanomethyl)phthalimide K_Phthalimide->Intermediate SN2 Haloacetonitrile Haloacetonitrile (X-CH2-CN) Haloacetonitrile->Intermediate Hydrolysis_Product Haloacetamide/ Haloacetic Acid Haloacetonitrile->Hydrolysis_Product Hydrolysis Elimination_Product Polymeric Material Haloacetonitrile->Elimination_Product Elimination Glycine Glycine Intermediate->Glycine Hydrolysis Phthalhydrazide Phthalhydrazide Intermediate->Phthalhydrazide Hydrazine Hydrazine (N2H4) Hydrazine->Glycine Hydrazine->Phthalhydrazide Water H2O (trace) Water->Hydrolysis_Product Base Base (Phthalimide anion) Base->Elimination_Product

Caption: Reaction scheme for the Gabriel synthesis of glycine using haloacetonitriles.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of N-(cyanomethyl)phthalimide Check_Hydrolysis Check for Hydrolysis: - Analyze crude for haloacetamide/ haloacetic acid Start->Check_Hydrolysis Check_Elimination Check for Elimination: - Analyze for polymeric byproducts Start->Check_Elimination Check_Conditions Review Reaction Conditions Start->Check_Conditions Action_Hydrolysis Action: - Use anhydrous DMF - Ensure no excess base Check_Hydrolysis->Action_Hydrolysis Action_Elimination Action: - Lower reaction temperature - Consider bromoacetonitrile Check_Elimination->Action_Elimination Action_Conditions Action: - Optimize temperature and time - Confirm reagent purity Check_Conditions->Action_Conditions Result Improved Yield Action_Hydrolysis->Result Action_Elimination->Result Action_Conditions->Result

Caption: A logical workflow for troubleshooting low yields in the Gabriel synthesis.

References

Technical Support Center: Optimizing N-(cyanomethyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(cyanomethyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of N-(cyanomethyl)phthalimide?

A1: The synthesis of N-(cyanomethyl)phthalimide is typically achieved through a Gabriel synthesis. This reaction involves the nucleophilic substitution of a halide (commonly chloride or bromide) from chloroacetonitrile or bromoacetonitrile by the potassium salt of phthalimide. The phthalimide anion acts as an ammonia surrogate, which allows for the controlled formation of the primary amine precursor.

Q2: Why is my yield of N-(cyanomethyl)phthalimide consistently low?

A2: Low yields can stem from several factors. Common causes include impure or wet reagents, suboptimal reaction temperature, inappropriate solvent choice, or insufficient reaction time. Potassium phthalimide is hygroscopic and its quality is crucial for the reaction's success.[1] Additionally, the choice of a polar aprotic solvent is often key to achieving higher yields.[2]

Q3: What are the most suitable solvents for this synthesis?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally effective for the Gabriel synthesis of N-substituted phthalimides.[2] DMF is often recommended as it can accelerate the SN2 reaction between the phthalimide salt and the alkyl halide, leading to improved yields.[3][4][5]

Q4: Can I use a different base instead of starting with potassium phthalimide?

A4: Yes, it is possible to generate the phthalimide anion in situ by reacting phthalimide with a suitable base like potassium carbonate in a polar aprotic solvent. This approach can be effective and avoids the need to handle the potentially hygroscopic potassium phthalimide.

Q5: What are the typical side reactions or impurities I should be aware of?

A5: Potential side reactions include the hydrolysis of the starting materials or the product if water is present in the reaction mixture. If using chloroacetonitrile, which is a reactive alkylating agent, polymerization or other side reactions can occur under harsh conditions. Unreacted starting materials, such as phthalimide, can also be a significant impurity.

Q6: How can I effectively purify the crude N-(cyanomethyl)phthalimide?

A6: Recrystallization is a common and effective method for purifying N-(cyanomethyl)phthalimide. Ethanol or a mixture of ethanol and water are often suitable solvent systems. The crude product can be dissolved in hot ethanol, and then water can be added dropwise until the solution becomes cloudy, followed by slow cooling to induce crystallization.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(cyanomethyl)phthalimide and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of reagents: Potassium phthalimide is hygroscopic and may have degraded. Chloroacetonitrile may have polymerized or degraded.Use freshly opened or properly stored anhydrous potassium phthalimide and chloroacetonitrile. Ensure all reagents are of high purity.[1]
Inappropriate solvent: The solvent may not be suitable for the SN2 reaction, leading to poor solubility of reactants or slow reaction rates.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve solubility and accelerate the reaction.[2] Ensure the solvent is anhydrous.[1]
Insufficient reaction temperature or time: The reaction may not have reached completion.Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider gentle heating (e.g., 60-80 °C) to increase the reaction rate.
Presence of Multiple Spots on TLC Unreacted starting materials: Incomplete reaction leading to the presence of phthalimide and/or chloroacetonitrile.Increase reaction time or temperature. Ensure proper stoichiometry of reactants.
Hydrolysis of phthalimide: Presence of water in the reaction mixture can lead to the formation of phthalamic acid.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions of chloroacetonitrile: Chloroacetonitrile can undergo self-reaction or elimination under certain conditions.Maintain a controlled reaction temperature. Add the chloroacetonitrile dropwise to the reaction mixture to avoid localized high concentrations.
Difficulty in Product Isolation/Purification Product "oiling out" during recrystallization: The product separates as a liquid instead of a solid during crystallization.Adjust the solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water) can be effective. Ensure slow cooling to promote crystal formation.
Contamination with potassium salts: Residual potassium chloride or bromide from the reaction.Wash the crude product thoroughly with water to remove inorganic salts before recrystallization.

Data on Reaction Condition Optimization

Table 1: Effect of Solvent on Reaction Yield

SolventPolarityExpected YieldRationale
N,N-Dimethylformamide (DMF)Polar AproticHighExcellent solvent for SN2 reactions, good solubility for potassium phthalimide.[3][4][5]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, effectively solvates the cation and accelerates the reaction.[2]
AcetonitrilePolar AproticModerate to HighGood alternative to DMF and DMSO, though may require longer reaction times or higher temperatures.[2]
EthanolPolar ProticLow to ModerateCan react with the alkyl halide and may lead to lower yields due to solvolysis.
TolueneNonpolarLowPoor solubility of potassium phthalimide, leading to a slow and inefficient reaction.

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature RangeExpected Reaction TimeExpected YieldPotential Issues
Room Temperature (20-25 °C)Long (24-48 hours)ModerateReaction may be slow and not go to completion.
Moderate Heat (50-80 °C)Moderate (4-12 hours)HighOptimal range for balancing reaction rate and minimizing side reactions.
High Heat (>100 °C)Short (1-4 hours)Moderate to LowIncreased risk of side reactions, solvent evaporation, and decomposition of reagents or product.

Experimental Protocols

Protocol 1: Synthesis of N-(cyanomethyl)phthalimide using Potassium Phthalimide

Materials:

  • Potassium phthalimide

  • Chloroacetonitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq).

  • Add anhydrous DMF to the flask to create a suspension.

  • Slowly add chloroacetonitrile (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Stir the mixture vigorously to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.

  • Dry the purified N-(cyanomethyl)phthalimide in a vacuum oven.

Protocol 2: In Situ Generation of Phthalimide Anion

Materials:

  • Phthalimide

  • Potassium carbonate, anhydrous

  • Chloroacetonitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add phthalimide (1.0 eq) and anhydrous potassium carbonate (1.1 eq).

  • Add anhydrous DMF and stir the mixture at room temperature for 30 minutes.

  • Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70-80 °C and stir for 6-8 hours, monitoring by TLC.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 5-9).

Visual Guides

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Potassium Phthalimide & Chloroacetonitrile in DMF reaction 2. Heat and Stir (e.g., 60-70°C, 4-6h) reactants->reaction quench 3. Quench with Ice-Water reaction->quench filter 4. Filter Crude Product quench->filter recrystallize 5. Recrystallize (e.g., from Ethanol) filter->recrystallize dry 6. Dry Final Product recrystallize->dry troubleshooting_workflow start Low or No Yield reagents Check Reagent Quality (Anhydrous? Pure?) start->reagents conditions Review Reaction Conditions (Solvent? Temperature? Time?) reagents->conditions Yes reagents_ok Reagents OK reagents->reagents_ok No workup Analyze Work-up & Purification conditions->workup Yes conditions_ok Conditions OK conditions->conditions_ok No fix_workup Refine Purification Protocol workup->fix_workup fix_reagents Use Fresh/Pure Reagents reagents_ok->fix_reagents fix_conditions Optimize Solvent, Temp, Time conditions_ok->fix_conditions

References

Technical Support Center: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, focusing on the widely used Gabriel synthesis approach involving the reaction of N-(bromomethyl)phthalimide with potassium cyanide.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive N-(bromomethyl)phthalimide: The starting material may have degraded due to moisture.[1]- Ensure the N-(bromomethyl)phthalimide is of high purity (>98%) and has been stored under anhydrous conditions.[1] - Consider purchasing from a reputable supplier with a detailed Certificate of Analysis.[1]
2. Poor quality of potassium cyanide (KCN): KCN can be hygroscopic and lose its nucleophilicity.- Use freshly opened or properly stored KCN. - Ensure the KCN is finely powdered to maximize surface area.
3. Presence of water in the reaction: Water can hydrolyze the starting material and the product.- Use anhydrous acetonitrile as the solvent. - Dry all glassware thoroughly before use.
4. Insufficient reaction temperature or time: The reaction may not have gone to completion.- A typical protocol suggests heating at 60°C overnight.[2] Ensure the reaction is maintained at the appropriate temperature for a sufficient duration. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Presence of Multiple Spots on TLC, Including Starting Material 1. Incomplete reaction: As mentioned above, the reaction may not have reached completion.- Increase the reaction time and continue to monitor by TLC. - Consider a slight increase in temperature, but be cautious of potential side reactions.
2. Impure starting materials: Impurities in N-(bromomethyl)phthalimide can lead to side products.[1]- Verify the purity of the starting material via techniques like HPLC.[1]
Product Contaminated with Unreacted N-(bromomethyl)phthalimide 1. Insufficient amount of KCN: An inadequate amount of the cyanide source will result in unreacted starting material.- Use a molar excess of KCN as specified in the protocol (e.g., 5 equivalents).[2]
2. Inefficient purification: The purification method may not be adequate to separate the product from the starting material.- Column chromatography with an appropriate eluent system (e.g., ether/hexane) is effective.[2] - Recrystallization can also be employed for purification.[4][5]
Formation of a White Precipitate During Workup 1. Formation of inorganic salts: Potassium bromide (KBr) is a byproduct of the reaction.- The protocol involves filtering the reaction mixture to remove insoluble inorganic salts.[2]
Product appears oily or does not solidify 1. Presence of solvent: Residual solvent from the reaction or purification may be present.- Ensure the product is thoroughly dried under vacuum.[2]
2. Presence of impurities: Byproducts can sometimes prevent the crystallization of the desired product.- Re-purify the product using column chromatography or recrystallization.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile?

The most prevalent method is a variation of the Gabriel synthesis, which involves the nucleophilic substitution of a halide with a protected nitrogen source. In this specific case, N-(bromomethyl)phthalimide is reacted with a cyanide salt, typically potassium cyanide (KCN), in a polar aprotic solvent like acetonitrile.[2]

Q2: What are the potential byproducts in this synthesis?

Potential byproducts can arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual N-(bromomethyl)phthalimide.

  • Hydrolysis Products: Although the reaction is typically run under anhydrous conditions, the presence of trace amounts of water can lead to the hydrolysis of the phthalimide group, forming phthalic acid derivatives, or hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

  • Side reactions of the starting material: N-(bromomethyl)phthalimide is a reactive compound and can potentially undergo other reactions if impurities are present or if reaction conditions are not well-controlled.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[3] A suitable mobile phase, such as a mixture of ether and hexane, can be used to separate the product from the starting material. The disappearance of the N-(bromomethyl)phthalimide spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the best method for purifying the final product?

The crude product can be purified by column chromatography on silica gel using an eluent such as a mixture of ether and hexane.[2] Recrystallization from a suitable solvent is also a viable purification technique to obtain a high-purity solid product.[4][5]

Q5: What are the critical parameters to control for a successful synthesis?

The following parameters are crucial:

  • Purity of Reagents: High-purity N-(bromomethyl)phthalimide (>98%) and dry potassium cyanide are essential.[1]

  • Anhydrous Conditions: The use of a dry solvent and glassware is critical to prevent hydrolysis side reactions.

  • Reaction Temperature: Maintaining a consistent temperature (e.g., 60°C) is important for reaction kinetics and to minimize byproduct formation.[2]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Overnight reactions are common.[2]

Experimental Protocols

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

This protocol is adapted from a published procedure.[2]

Materials:

  • 2-(Bromomethyl)isoindoline-1,3-dione (N-(bromomethyl)phthalimide)

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

  • Ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-(bromomethyl)isoindoline-1,3-dione (0.02 mol) and potassium cyanide (0.1 mol).

  • Add 60 ml of anhydrous acetonitrile to the flask.

  • Heat the mixture overnight at 60°C with stirring.

  • After cooling to room temperature, filter the reaction mixture to remove the solid residue.

  • Wash the residue twice with acetonitrile.

  • Combine the filtrates and concentrate under vacuum to obtain the crude solid product.

  • Purify the solid by column chromatography on silica gel using an eluent of ether/hexane (2/3).

  • Collect the fractions containing the pure product and concentrate under vacuum to yield 2-(1,3-dioxoisoindolin-2-yl)acetonitrile as a white solid.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions cluster_products Products reagent1 N-(Bromomethyl)phthalimide product 2-(1,3-dioxoisoindolin-2-yl)acetonitrile reagent1->product reagent2 KCN reagent2->product byproduct KBr product->byproduct solvent Acetonitrile, 60°C

Caption: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Purity and Activity of Reagents start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Purification Procedure start->check_workup impure_reagents Use High-Purity Starting Materials check_reagents->impure_reagents Impurities Detected wrong_conditions Adjust Temperature/ Time and Ensure Anhydrous Setup check_conditions->wrong_conditions Deviations Found inefficient_purification Optimize Chromatography or Recrystallization check_workup->inefficient_purification Inefficiency Identified success Improved Yield/ Purity impure_reagents->success wrong_conditions->success inefficient_purification->success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Issue 1: Low or No Product Yield

  • Question: My reaction has produced a very low yield, or no desired product at all. What are the possible causes and solutions?

  • Answer: Low or no yield in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Reagent Quality:

      • 2-(Bromomethyl)isoindoline-1,3-dione: This starting material can degrade over time, especially if exposed to moisture. Ensure it is pure and dry. If it appears discolored or clumpy, consider recrystallization or using a fresh batch.

      • Potassium Cyanide (KCN): KCN is highly hygroscopic. Moisture will not only deactivate the cyanide nucleophile but can also lead to the hydrolysis of the starting material or product. Use freshly dried KCN from a sealed container.

      • Solvent: The use of anhydrous solvent is critical. Acetonitrile is a common choice and should be of high purity and dried over molecular sieves prior to use.[1] The presence of water can lead to the formation of N-(hydroxymethyl)phthalimide as a byproduct.

    • Reaction Conditions:

      • Temperature: The reaction is typically heated to ensure a reasonable rate.[1] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. A temperature of around 60°C is a good starting point.[1]

      • Reaction Time: The reaction is often run overnight.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Incomplete Reaction:

      • If TLC analysis shows a significant amount of starting material remaining, consider increasing the reaction time or temperature incrementally. You can also consider adding a catalytic amount of sodium iodide to facilitate the nucleophilic substitution, as iodide is a better leaving group than bromide.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my product is still impure. What are the likely impurities and how can I remove them?

  • Answer: Several impurities can be present in the final product. Identifying them is key to effective removal.

    • Unreacted Starting Material: If the reaction did not go to completion, 2-(bromomethyl)isoindoline-1,3-dione may remain. This can be removed by careful column chromatography.

    • Hydrolysis Product: The presence of water can lead to the formation of N-(hydroxymethyl)phthalimide. This impurity is more polar than the desired product and can be separated by silica gel chromatography.

    • Isocyanide Isomer: While the reaction with potassium cyanide predominantly yields the nitrile, a small amount of the isocyanide isomer, 2-(1,3-dioxoisoindolin-2-yl)isonitrile, may be formed.[2] This can be difficult to separate due to similar polarities. Careful column chromatography with a non-polar eluent system may be effective.

    • Phthalimide: If the starting material or product degrades, phthalimide can be a byproduct. Phthalimide is acidic and can be removed by washing the organic extract with a dilute base, such as a 5% sodium bicarbonate solution, during the workup.

Issue 3: Difficulty with Product Purification

  • Question: I am having trouble purifying the product by column chromatography. The separation is poor, or the product is streaking on the TLC plate.

  • Answer: Purification of polar nitriles can sometimes be challenging.

    • Streaking on TLC: Streaking is often an indication of an acidic or basic compound interacting strongly with the silica gel. To mitigate this, you can try adding a small amount of a modifier to your eluent system, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic one. However, since the product is relatively neutral, streaking might also be due to overloading the TLC plate.

    • Poor Separation in Column Chromatography:

      • Eluent System: Experiment with different eluent systems to improve separation. A common system for this compound is a mixture of ether and hexane.[1] You can try varying the ratio or using other solvents like ethyl acetate and hexane.

      • Silica Gel Activity: The activity of the silica gel can affect separation. If you suspect your silica is too active, you can deactivate it by adding a small percentage of water.

      • Alternative Purification: If column chromatography is not effective, consider recrystallization. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water could be a good starting point.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for this synthesis?

    • A1: A yield of around 80% has been reported in the literature under optimized conditions.[1] However, yields can vary depending on the purity of reagents and reaction conditions.

  • Q2: Can I use a different solvent for this reaction?

    • A2: Yes, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used for this type of nucleophilic substitution.[3] These solvents are excellent for S(_N)2 reactions. However, they have higher boiling points, which can make their removal more difficult.

  • Q3: Is it necessary to use potassium cyanide? Can I use sodium cyanide instead?

    • A3: Sodium cyanide can also be used as a source of the cyanide nucleophile. The reactivity is generally similar to potassium cyanide. The choice between the two often comes down to availability and cost.

  • Q4: What are the main safety precautions for this reaction?

    • A4: Potassium cyanide is highly toxic. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. The reaction should be quenched carefully with a solution of bleach or hydrogen peroxide to destroy any residual cyanide.

  • Q5: How can I confirm the identity and purity of my final product?

    • A5: The identity and purity of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile can be confirmed using several analytical techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both

        1^11
        H and
        13^{13}13
        C NMR are invaluable for structural confirmation.

      • Infrared (IR) Spectroscopy: Look for the characteristic nitrile stretch (C≡N) around 2250 cm

        1^{-1}−1
        and the carbonyl stretches of the phthalimide group around 1700 cm
        1^{-1}−1
        .

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Melting Point: A sharp melting point close to the literature value (122–124°C) is a good indicator of purity.[1]

Experimental Protocols

Standard Protocol for the Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile [1]

This protocol is based on a literature procedure with a reported yield of 80%.

  • Materials:

    • 2-(Bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol)

    • Potassium cyanide (6.5 g, 0.1 mol)

    • Anhydrous acetonitrile (60 mL)

    • Silica gel for column chromatography

    • Eluent: Ether/Hexane (2:3 v/v)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(bromomethyl)isoindoline-1,3-dione (4.8 g) and potassium cyanide (6.5 g).

    • Add anhydrous acetonitrile (60 mL) to the flask.

    • Heat the mixture at 60°C overnight with stirring.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Wash the residue with two portions of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude solid product.

    • Purify the crude solid by column chromatography on silica gel using an eluent of ether/hexane (2:3 v/v).

    • Collect the fractions containing the pure product and concentrate under reduced pressure to yield 2-(1,3-dioxoisoindolin-2-yl)acetonitrile as a white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Reported Yield

ParameterValueReference
Starting Material2-(Bromomethyl)isoindoline-1,3-dione[1]
ReagentPotassium Cyanide (KCN)[1]
SolventAnhydrous Acetonitrile[1]
Temperature60°C[1]
Reaction TimeOvernight[1]
Reported Yield80%[1]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Reactants - 2-(Bromomethyl)isoindoline-1,3-dione - Potassium Cyanide - Anhydrous Acetonitrile Heating Heat at 60°C Overnight Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Filtration Filter to Remove Salts Monitoring->Filtration Reaction Complete Concentration Concentrate Filtrate Filtration->Concentration Chromatography Column Chromatography (Silica Gel, Ether/Hexane) Concentration->Chromatography FinalProduct Pure Product (White Solid) Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product ReagentQuality Poor Reagent Quality (Moisture, Degradation) Start->ReagentQuality ReactionConditions Suboptimal Conditions (Temp, Time) Start->ReactionConditions SideReactions Side Reactions (Hydrolysis, Isomerization) Start->SideReactions PurificationIssues Ineffective Purification Start->PurificationIssues UseFreshReagents Use Dry, Pure Reagents ReagentQuality->UseFreshReagents OptimizeConditions Optimize Temp & Time (TLC) ReactionConditions->OptimizeConditions ControlConditions Anhydrous Conditions SideReactions->ControlConditions RefinePurification Adjust Eluent / Recrystallize PurificationIssues->RefinePurification

Caption: Logical relationship diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Nitrile-Containing Phthalimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of nitrile-containing phthalimides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this unique class of compounds. The presence of both the polar nitrile group and the planar, relatively nonpolar phthalimide moiety presents distinct challenges that require careful optimization of purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying nitrile-containing phthalimides?

The primary challenges stem from the dual functionality of the molecule:

  • Solubility Issues: The polarity of the nitrile group can sometimes contrast with the more nonpolar character of the phthalimide ring system, leading to challenging solubility profiles. Finding a single solvent for recrystallization that dissolves the compound when hot but not when cold can be difficult.

  • Chemical Stability: The nitrile group is susceptible to hydrolysis, converting to an amide or a carboxylic acid, under strong acidic or basic conditions, especially with heating.[1][2][3] The phthalimide ring itself is generally robust but can be cleaved under harsh conditions (e.g., hydrazinolysis or strong hydrolysis).[4][5]

  • Co-elution of Impurities: Structurally similar impurities, such as positional isomers or precursors (e.g., unreacted phthalic anhydride derivatives or aminonitriles), often co-elute during column chromatography.[6][7]

  • Oiling Out: During recrystallization, the compounds may separate from the solution as an oil rather than forming crystals, especially if cooled too quickly or if an inappropriate solvent is used.[8]

Q2: My nitrile group appears to be hydrolyzing during purification. How can I prevent this?

Hydrolysis of the nitrile group to a carboxamide or carboxylic acid is a common side reaction.[9] To prevent this:

  • Avoid Strong Acids and Bases: When using column chromatography, use a neutral silica gel. If acidic or basic modifiers are needed for HPLC, use them in low concentrations and at ambient temperature.

  • Control Temperature: Avoid prolonged heating during recrystallization or solvent evaporation, as elevated temperatures accelerate hydrolysis.[1]

  • Neutral Work-up: Ensure that any aqueous work-up steps are performed under neutral pH conditions before proceeding with purification.

Q3: I am struggling to find a suitable solvent for recrystallization. What is the best approach?

Finding the right solvent is key. A good recrystallization solvent should dissolve your compound completely when hot but sparingly when cold.[1]

  • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, acetonitrile, water).[10][11]

  • Use of Solvent Pairs: A solvent-pair system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[12] Common pairs include ethanol-water, hexane-ethyl acetate, and toluene-hexane.[8][13]

Q4: How can I separate positional isomers of my nitrile-containing phthalimide?

Positional isomers can be notoriously difficult to separate due to their similar physical properties.

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective technique. Phenyl-based or pentafluorophenyl (PFP) columns can provide alternative selectivity for aromatic compounds through π-π interactions, aiding in the separation of isomers.[14][15]

  • Thin Layer Chromatography (TLC) Optimization: Before attempting column chromatography, extensively screen different mobile phase compositions with TLC to find a system that shows baseline separation of the isomers.[16] A shallower solvent gradient during column chromatography can improve resolution.[7]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Recommended Solution
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the compound. To check, evaporate some of the mother liquor; a significant residue indicates product loss.[1]
Inappropriate solvent choice The compound is too soluble in the cold solvent. Re-evaluate your solvent choice or use a solvent-pair system to reduce solubility upon cooling.[1]
Premature crystallization Crystals form in the funnel during hot filtration. Use a heated filter funnel or preheat your glassware to prevent cooling during transfer.[1]
Cooling too rapidly Rapid cooling traps impurities and leads to small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Problem 2: Co-elution of Impurities in Column Chromatography
Possible Cause Recommended Solution
Inappropriate mobile phase The chosen solvent system does not provide sufficient selectivity. Perform thorough TLC screening with different solvent mixtures (e.g., hexane/ethyl acetate, DCM/methanol) to find an optimal system with a clear separation (ΔRf > 0.1).[16] The target compound should ideally have an Rf of 0.2-0.4.[17]
Column overloading Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of silica weight to sample weight.[17]
Poor column packing Air bubbles or channels in the stationary phase lead to poor resolution. Ensure the column is packed uniformly without any cracks or gaps.
Structurally similar impurities The impurity has a very similar polarity to the desired product. Try switching to a different stationary phase (e.g., alumina, or a C18 reversed-phase column). For HPLC, a phenyl-hexyl column can offer different selectivity for aromatic compounds.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent-Pair Method)

Objective: To purify a solid nitrile-containing phthalimide from soluble impurities.

  • Solvent Selection: Identify a "good" solvent (e.g., ethyl acetate, acetone) where the compound is very soluble and a "poor" or "anti-solvent" (e.g., hexane, water) where it is not. The two solvents must be miscible.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent required to fully dissolve the compound.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify a nitrile-containing phthalimide from impurities with different polarities.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[16]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel ("dry loading") by evaporating the solvent.[18] Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

Logical Workflow for Purification Method Selection

G start Crude Nitrile-Containing Phthalimide is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chroma Perform Column Chromatography is_solid->column_chroma No / Amorphous is_pure_recryst Is the product pure and yield acceptable? recrystallization->is_pure_recryst is_pure_column Is the product pure? column_chroma->is_pure_column is_pure_recryst->column_chroma No end Pure Product is_pure_recryst->end Yes hplc Consider Preparative HPLC for high purity or isomer separation is_pure_column->hplc No / Isomers Present is_pure_column->end Yes hplc->end

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting Pathway for Co-elution in HPLC

G start Co-elution Observed in HPLC step1 Modify Mobile Phase start->step1 step2 Change Stationary Phase start->step2 step3 Adjust Physical Parameters start->step3 sub1a Adjust Gradient Slope (make shallower) step1->sub1a sub1b Change Organic Modifier (e.g., ACN to MeOH) step1->sub1b sub1c Alter pH of Aqueous Phase step1->sub1c sub2a Switch from C18 to Phenyl-Hexyl Column step2->sub2a sub2b Try a Polar-Embedded Phase Column step2->sub2b sub3a Change Column Temperature step3->sub3a sub3b Reduce Flow Rate step3->sub3b end Resolution Achieved sub1a->end sub1b->end sub1c->end sub2a->end sub2b->end sub3a->end sub3b->end

Caption: Strategies to resolve co-eluting peaks in HPLC analysis.

References

Technical Support Center: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the hydrolysis of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and why is its stability a concern?

2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-phthaloylglycinonitrile, is a key intermediate in the synthesis of various nitrogen-containing compounds, including amino acids and pharmaceutical agents. Its structure contains two functional groups susceptible to hydrolysis: a nitrile group (-CN) and a phthalimide group. Hydrolysis can lead to the formation of undesired byproducts, reducing the yield and purity of your target molecule.

Q2: What are the primary pathways for the hydrolysis of this compound?

The compound can degrade via two main hydrolysis pathways, which are significantly influenced by pH:

  • Nitrile Hydrolysis : The nitrile group can be hydrolyzed to first form an amide intermediate (2-(1,3-dioxoisoindolin-2-yl)acetamide) and subsequently a carboxylic acid (2-(1,3-dioxoisoindolin-2-yl)acetic acid). This process is catalyzed by both acidic and basic conditions, often requiring heat.[1][2]

  • Phthalimide Hydrolysis : The imide ring of the phthalimide group can be opened by water to form a phthalamic acid derivative (2-((2-carboxybenzoyl)amino)acetonitrile). This reaction is also catalyzed by acid or base. Basic hydrolysis of the phthalimide is a known deprotection strategy but requires harsh conditions like heating with sodium hydroxide.[3][4]

Caption: Primary hydrolysis pathways for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Q3: What are the common signs of hydrolysis in my sample?

Degradation of your compound can be detected through several analytical methods:

  • Thin-Layer Chromatography (TLC): Appearance of new, more polar spots (lower Rf values) compared to a fresh sample.

  • High-Performance Liquid Chromatography (HPLC): Emergence of new peaks in the chromatogram, typically at different retention times than the parent compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts or the appearance of new signals corresponding to the hydrolysis products. For example, the disappearance of the nitrile signal in ¹³C NMR or the appearance of a carboxylic acid proton in ¹H NMR.

  • Physical Appearance: While not definitive, changes in color or physical state (e.g., from a free-flowing solid to a sticky substance) may indicate degradation.

Q4: How should I properly store this compound to minimize hydrolysis?

To ensure the long-term stability of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, follow these storage guidelines:

  • Temperature: Store at room temperature.

  • Atmosphere: Keep the container tightly sealed in a dry environment. An inert atmosphere (e.g., nitrogen or argon) can provide additional protection against moisture and air.

  • Solvents: If preparing a stock solution for long-term storage, use a dry, aprotic solvent such as anhydrous DMSO or acetonitrile. Avoid aqueous or protic solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments that could be related to the hydrolysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Impure Product) check_storage Verify Storage Conditions (Temp, Moisture, Age) start->check_storage check_reagents Assess Reagent/Solvent Quality (Anhydrous? Purity?) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions analyze Analyze Sample (TLC, HPLC, NMR) check_storage->analyze check_reagents->analyze check_conditions->analyze degradation Degradation Confirmed? analyze->degradation solution Implement Corrective Actions - Use fresh compound - Use anhydrous solvents - Buffer pH - Lower temperature degradation->solution Yes other_issue Investigate Other Issues (Stoichiometry, Catalyst, etc.) degradation->other_issue No

Caption: Workflow for troubleshooting experimental issues related to compound stability.

Problem 1: My reaction yield is significantly lower than expected, and I suspect starting material degradation.

Potential Cause Troubleshooting Step Recommended Action
Presence of water in solvents or reagents. Run a control reaction using freshly opened, anhydrous solvents.Use anhydrous solvents and handle reagents under an inert atmosphere (N₂ or Ar) to prevent moisture exposure.[6]
Incompatible pH during reaction or workup. Monitor the pH of your reaction mixture. Test the stability of your compound in acidic or basic aqueous solutions by TLC before performing the workup.[7]If your compound is sensitive to the workup conditions, consider alternative, non-aqueous workup procedures or use a buffered aqueous wash.
Elevated reaction temperature. Nitrile and phthalimide hydrolysis are accelerated by heat.[4][8]If possible, run the reaction at a lower temperature for a longer duration. Monitor reaction progress by TLC or HPLC to find the optimal balance.

Problem 2: I am observing unexpected peaks in my analytical data (HPLC, LC-MS, NMR).

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis during sample preparation for analysis. Analyze a freshly prepared sample immediately. Compare with a sample that has been sitting in the analytical solvent for some time.Prepare analytical samples in a non-aqueous, aprotic solvent (e.g., acetonitrile) just before analysis. If an aqueous mobile phase is required for HPLC, minimize the time the sample spends in solution before injection.
Degradation during storage of stock solutions. Prepare a fresh stock solution from the solid compound and re-analyze.Store stock solutions in anhydrous DMSO or acetonitrile at low temperatures (-20°C or -80°C). Perform periodic purity checks on stored solutions.
Formation of hydrolysis byproducts. Characterize the impurity using techniques like LC-MS or high-resolution mass spectrometry to confirm if its mass corresponds to a potential hydrolysis product.[9]If hydrolysis is confirmed, refer to the solutions in Problem 1 to optimize reaction and storage conditions.

Experimental Protocols

Protocol 1: General Handling and Storage to Prevent Hydrolysis

  • Receiving and Initial Storage: Upon receipt, store the solid compound in its original container in a desiccator at room temperature (20-25°C).[10]

  • Handling: When weighing and handling the solid, work in an area with low humidity. For sensitive reactions, handle the compound in a glovebox or under a stream of inert gas.

  • Preparing Stock Solutions:

    • Use only high-purity, anhydrous solvents (e.g., acetonitrile, DMSO).

    • Prepare solutions to the desired concentration. For example, to make a 10 mM stock solution, dissolve 1.86 mg of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in 1 mL of anhydrous solvent.

    • Aliquot the stock solution into smaller volumes in appropriate vials with tight-fitting caps to avoid repeated freeze-thaw cycles and moisture ingress.

  • Long-Term Solution Storage: Store the aliquoted stock solutions at -20°C or -80°C. Before use, allow the vial to warm to room temperature completely before opening to prevent condensation from forming inside.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This protocol provides a general method to separate the parent compound from its potential hydrolysis products. Optimization may be required for specific applications.

  • Instrumentation and Columns:

    • HPLC system with UV detection.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.

  • Analysis: The parent compound is expected to be less polar than its hydrolysis products (carboxylic acid or phthalamic acid). Therefore, the parent peak should have a longer retention time than the degradation product peaks under these reverse-phase conditions.

References

Stability and storage conditions for N-(cyanomethyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of N-(cyanomethyl)phthalimide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(cyanomethyl)phthalimide?

A1: N-(cyanomethyl)phthalimide should be stored in a tightly closed container in a dry and well-ventilated place.[1] It is also advisable to protect it from direct sunlight.[2] For specific temperature recommendations, it is best to refer to the product label.[3]

Q2: Is N-(cyanomethyl)phthalimide stable under normal laboratory conditions?

A2: Yes, N-(cyanomethyl)phthalimide is chemically stable under standard ambient conditions (room temperature).[3] However, it is sensitive to certain conditions such as moisture, light, and strong bases or acids.[2][4]

Q3: What are the known degradation pathways for N-(cyanomethyl)phthalimide?

A3: The primary degradation pathways for N-(cyanomethyl)phthalimide are hydrolysis, photolysis, and thermal decomposition.

  • Hydrolysis: The phthalimide ring can be cleaved by hydrolysis, especially under basic or acidic conditions, to form phthalamic acid derivatives and eventually phthalic acid and aminoacetonitrile.[5]

  • Photolysis: Exposure to ultraviolet (UV) light can cause degradation. Studies on related phthalimide compounds show that photolysis can lead to the formation of phthalic anhydride and other byproducts.

  • Thermal Decomposition: At elevated temperatures, N-(cyanomethyl)phthalimide can decompose, potentially releasing toxic fumes such as hydrogen cyanide, isocyanic acid, and nitrogen oxides.[1]

Q4: What are the signs of degradation of N-(cyanomethyl)phthalimide?

A4: Visual signs of degradation can include a change in color or the presence of clumping, which may indicate moisture uptake. Chemical analysis by techniques such as HPLC or TLC would be required to confirm degradation by observing the appearance of new peaks or spots corresponding to degradation products and a decrease in the main compound's peak area or spot intensity.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of N-(cyanomethyl)phthalimide due to improper storage or handling.1. Verify the storage conditions (tightly sealed container, dry environment, protection from light). 2. Check the age of the compound. 3. Assess the purity of the material using a suitable analytical method like HPLC or NMR before use.
Discoloration or change in physical appearance of the solid Exposure to light or moisture.1. Store the compound in an amber-colored vial or in a dark place. 2. Ensure the container is tightly sealed and stored in a desiccator if the environment is humid.
Inconsistent results when using the compound in aqueous solutions Hydrolysis of the phthalimide ring.1. Prepare aqueous solutions fresh before use. 2. If the experimental conditions are basic or acidic, be aware of potential hydrolysis. Consider the stability of the compound at the specific pH of your experiment. For example, related compounds show increased degradation in the presence of strong bases.[3]
Degradation observed during a reaction at elevated temperature Thermal decomposition.1. If possible, perform the reaction at a lower temperature. 2. Minimize the reaction time at high temperatures. 3. Be aware of potential toxic byproducts from thermal decomposition.[1]

Stability and Degradation Summary

Condition Stability Potential Degradation Products
Recommended Storage (Cool, Dry, Dark) Stable-
High Humidity / Moisture Susceptible to hydrolysisPhthalamic acid derivatives, Phthalic acid, Aminoacetonitrile
Exposure to Light (UV) Sensitive, can undergo photolysisPhthalic anhydride and other photoproducts
Elevated Temperature Can undergo thermal decompositionHydrogen cyanide, Isocyanic acid, Nitrogen oxides, Benzonitrile[1]
Strong Acids/Bases Susceptible to hydrolysisPhthalamic acid derivatives, Phthalic acid, Aminoacetonitrile[5]

Experimental Protocols

Protocol: Forced Degradation Study of N-(cyanomethyl)phthalimide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(cyanomethyl)phthalimide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at room temperature for a defined period (e.g., 4 hours).

    • Neutralize the solution with 0.1 N HCl before analysis. Studies on related compounds show rapid degradation in the presence of a strong base.[3]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

  • Thermal Degradation (solid state):

    • Place a known amount of solid N-(cyanomethyl)phthalimide in an oven at an elevated temperature (e.g., 105 °C) for a defined period (e.g., 48 hours).

    • After exposure, dissolve the solid in the chosen solvent for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a defined period.

    • A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (un-stressed stock solution), using a suitable stability-indicating method, such as HPLC.

Protocol: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to separate N-(cyanomethyl)phthalimide from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products. A typical mobile phase system would be:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • A gradient program could start with a low percentage of B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of N-(cyanomethyl)phthalimide and selecting the wavelength of maximum absorbance.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Troubleshooting_Flowchart start Inconsistent Experimental Results? check_purity Assess Purity (e.g., HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degradation_suspected Degradation Suspected purity_ok->degradation_suspected No check_protocol Review Experimental Protocol purity_ok->check_protocol Yes check_storage Review Storage Conditions degradation_suspected->check_storage storage_conditions Tightly Sealed? Dry? Protected from Light? check_storage->storage_conditions improper_storage Improper Storage Identified storage_conditions->improper_storage No storage_conditions->check_protocol Yes correct_storage Implement Correct Storage Procedures improper_storage->correct_storage retest Re-test Experiment with New/Verified Material correct_storage->retest end_good Problem Resolved retest->end_good protocol_conditions Harsh Conditions? (High Temp, Extreme pH, Light Exposure) check_protocol->protocol_conditions harsh_conditions Harsh Conditions Identified protocol_conditions->harsh_conditions Yes end_bad Consult Further Technical Support protocol_conditions->end_bad No modify_protocol Modify Protocol to Milder Conditions harsh_conditions->modify_protocol modify_protocol->retest

Caption: Troubleshooting logic for stability issues.

Experimental_Workflow cluster_stress start Start: Stability Study prepare_stock Prepare Stock Solution of N-(cyanomethyl)phthalimide start->prepare_stock stress_degradation Forced Degradation (Stressing) prepare_stock->stress_degradation acid Acid Hydrolysis stress_degradation->acid base Base Hydrolysis stress_degradation->base oxidation Oxidation (H2O2) stress_degradation->oxidation thermal Thermal Stress stress_degradation->thermal photo Photolytic Stress stress_degradation->photo hplc_analysis HPLC Analysis of Stressed Samples and Control acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis results Identify Degradants and Determine Stability-Indicating Nature of Method data_analysis->results

References

Common impurities in 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

This guide provides troubleshooting and frequently asked questions regarding common impurities in 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile?

Common impurities can originate from the synthesis starting materials, side reactions, or the solvent. Based on the common synthetic route from 2-(bromomethyl)isoindoline-1,3-dione and a cyanide salt in acetonitrile, you may find:

  • Unreacted Starting Materials:

    • 2-(bromomethyl)isoindoline-1,3-dione

    • Potassium cyanide (or other cyanide salts)

  • Solvent Residues:

    • Acetonitrile

  • Side Products:

    • Hydrolysis products if water is present in the reaction.

  • Colored Impurities:

    • Degradation products that may form during the reaction or storage.

Q2: My purified 2-(1,3-dioxoisoindolin-2-yl)acetonitrile has a slight color. How can I remove it?

Colored impurities can often be removed during recrystallization by adding activated charcoal to the hot solution.[1] The colored molecules adsorb onto the surface of the carbon, which is then removed by hot gravity filtration.

Q3: I am seeing a low yield after my purification. What are the common causes?

Low yield after purification, particularly after recrystallization, can be due to several factors:

  • Using too much solvent during recrystallization.[2]

  • Premature crystallization during hot filtration.[3]

  • The chosen solvent being too effective, keeping a significant portion of the product dissolved even at low temperatures.[2]

  • Incomplete transfer of the solid material between steps.

Q4: How can I effectively remove residual acetonitrile solvent?

Residual acetonitrile can be removed by drying the purified solid under a high vacuum. For trace amounts that are difficult to remove, co-evaporation with a higher boiling point solvent in which the product is insoluble, followed by vacuum drying, can be effective.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Broad melting point Presence of impurities.Purify the compound using column chromatography or recrystallization.
Unexpected peaks in NMR spectrum Unreacted starting materials or side products.Identify the impurities by their chemical shifts and choose a suitable purification method. For example, unreacted 2-(bromomethyl)isoindoline-1,3-dione can be removed by chromatography.
Product "oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent or a solvent pair. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[2]
No crystals form upon cooling Too much solvent was used, or the solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2] If that fails, consider using a solvent pair where your compound is less soluble in the second solvent.[2][4] You can also try cooling the solution in an ice bath.[4]

Purification Methodologies

Summary of Purification Techniques
Purification MethodTarget ImpuritiesPurity OutcomeKey Considerations
Column Chromatography Unreacted starting materials, closely related side products.Can achieve high purity (>98%).[5][6]Requires selection of an appropriate solvent system (e.g., ether/hexane).[7] Can be time-consuming and use large volumes of solvent.
Recrystallization Solid impurities with different solubility profiles.Generally yields a product with significantly improved purity and sharp melting point.[3]The choice of solvent is critical.[3] A good solvent should dissolve the compound when hot but not when cold.[2][3]
Washing Water-soluble impurities (e.g., inorganic salts).Removes baseline impurities before further purification.The product must be insoluble in the washing solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported method for the purification of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.[7]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or ethyl acetate. Add silica gel to this solution to create a slurry and then evaporate the solvent. This results in the crude product being adsorbed onto the silica.

  • Column Packing: Prepare a chromatography column with silica gel using a non-polar eluent system, such as hexane.

  • Loading: Carefully add the dried slurry containing the product to the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of ether/hexane (e.g., a 2:3 ratio).[7] Gradually increase the polarity of the eluent if necessary to ensure the desired compound elutes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization that can be adapted for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.[2][3][4]

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water are common choices for compounds with similar polarity.[8] The ideal solvent will dissolve the compound completely at its boiling point and poorly at room temperature or below.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being trapped in the crystals.[1][3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to rinse away any remaining impurities.[3]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

G cluster_start Impurity Assessment cluster_decision Purification Path Selection cluster_purification Purification Methods start Crude 2-(1,3-dioxoisoindolin-2-yl)acetonitrile analysis Analyze Purity (TLC, NMR, Melting Point) start->analysis decision Impurities Present? analysis->decision inorganic Inorganic Salts / Water-Soluble Impurities decision->inorganic Yes organic Organic Starting Materials / Side Products decision->organic Yes colored Colored Impurities decision->colored Yes final_product Pure Product (Verify by Analysis) decision->final_product No wash Aqueous Wash inorganic->wash chromatography Column Chromatography organic->chromatography recrystallization Recrystallization with Charcoal colored->recrystallization wash->organic recrystallization_no_charcoal Recrystallization chromatography->recrystallization_no_charcoal recrystallization->final_product recrystallization_no_charcoal->final_product

References

Alternative solvents for the synthesis of N-(cyanomethyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(cyanomethyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions, alternative protocols, and troubleshooting advice for this important synthetic transformation. Our focus is on promoting greener, more efficient, and robust methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary drawbacks of using traditional solvents like DMF or DMSO for the synthesis of N-(cyanomethyl)phthalimide?

Traditional dipolar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective for the N-alkylation of phthalimide due to their ability to dissolve potassium phthalimide.[1] However, they have significant environmental, health, and safety drawbacks, including high boiling points (making removal difficult), toxicity, and being derived from non-renewable petrochemical sources.

Q2: What green and alternative solvents can be used for this synthesis?

Several greener alternatives have been successfully employed for the N-alkylation of phthalimides:

  • Ionic Liquids (ILs): Room-temperature ionic liquids like [bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) can act as both the solvent and promoter, often leading to high yields under mild conditions.[2] A key advantage is their potential for recovery and reuse.[2]

  • Ethanol: As a bio-based and less toxic solvent, ethanol has been used effectively, particularly in syntheses assisted by ultrasound.[3][4][5]

  • Water/Ethanol Mixtures: High-temperature, high-pressure (HTHP) water/ethanol mixtures have been shown to be effective, clean media for phthalimide synthesis, often resulting in pure crystalline products that simplify workup.[6][7]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point.[8][9] They are biodegradable, low-cost, and can serve as both solvent and catalyst.[10]

  • Solvent-Free (Neat) Conditions: Reactions can be performed without any solvent, particularly with microwave irradiation, which reduces waste and can dramatically shorten reaction times.[11][12]

Q3: How can energy sources like microwaves and ultrasound improve the synthesis?

Microwave and ultrasound irradiation are green chemistry techniques that enhance reaction efficiency:

  • Microwave Irradiation: Provides rapid, uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes and improve yields.[11][13]

  • Ultrasound Irradiation: Promotes reactions through acoustic cavitation, which creates localized high-pressure and high-temperature spots.[14] This can increase reaction rates, especially in heterogeneous (solid-liquid) systems like those involving potassium phthalimide, under milder overall temperature conditions.[3][5][15]

Q4: What is a phase-transfer catalyst and is it useful for this reaction?

A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transfer of a reactant (like the phthalimide anion) from one phase (solid or aqueous) into another (organic), where the reaction occurs. This is particularly useful for increasing reaction rates when using less polar, non-traditional solvents where potassium phthalimide has low solubility.[1][11]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of N-(cyanomethyl)phthalimide, especially when using alternative solvents and methods.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Reagents: Potassium phthalimide may have degraded due to moisture. The base used (e.g., K₂CO₃) may be old or hydrated.[16]1. Ensure reagents are dry. Use freshly opened or properly stored base. Consider preparing potassium phthalimide in situ from phthalimide and a base like KOH.[1]
2. Insufficient Energy: Reaction temperature may be too low or reaction time too short, especially without microwave or ultrasound assistance.2. Increase the reaction temperature or prolong the reaction time. Monitor progress via TLC. Consider switching to microwave irradiation to improve efficiency.[1][13]
3. Poor Solubility: The phthalimide salt may not be sufficiently soluble in the chosen alternative solvent.3. Add a phase-transfer catalyst (e.g., TBAB) to improve solubility and reaction rate.[1][11] Alternatively, switch to a solvent system known for better performance, like an ionic liquid.[2]
Side Product Formation 1. Elimination Reaction: If using a sterically hindered alkyl halide (not typically an issue with chloroacetonitrile but relevant for other alkylations), the phthalimide anion can act as a base, causing an E2 elimination to form an alkene.[1]1. This is less common with chloroacetonitrile. However, ensure the reaction temperature is not excessively high, which can favor elimination pathways.
2. Hydrolysis of Nitrile Group: The cyanomethyl group can be sensitive to hydrolysis to an amide or carboxylic acid, especially during aqueous workup under strongly acidic or basic conditions.2. Perform the workup under neutral or mildly acidic/basic conditions. Minimize exposure to water at high temperatures.
Difficult Product Purification 1. Removal of Ionic Liquid/DES: High boiling points and low volatility make removing ILs or DESs by evaporation challenging.1. Extract the final product using a conventional organic solvent (e.g., ethyl acetate, diethyl ether) in which the IL/DES is immiscible. The IL/DES can then be recovered and reused.[2]
2. Unreacted Phthalimide: Presence of unreacted starting material complicates purification.2. During workup, wash the organic layer with a dilute base (e.g., 5% NaOH solution) to remove the acidic unreacted phthalimide.

Data Summary: Alternative Solvents for N-Alkylation

The following table summarizes quantitative data from various studies on N-alkylation of phthalimide, providing a comparison of different green and alternative solvent systems.

Solvent SystemEnergy SourceBaseCatalystTemp. (°C)TimeYield (%)Reference
Ionic Liquid ([bmim]BF₄)ConventionalKOHNone20-800.5-2 h85-95[2]
EthanolUltrasound--Ambient15-120 minGood[3][5]
H₂O / EtOH (1:1)Conventional (HTHP)NoneNone200-2405-12 min80-95[6][7]
AcetonitrileMicrowaveK₂CO₃None8010 min~95[13]
DMFMicrowaveK₂CO₃TBAB-4.5 min95[11]
Solvent-Free (Neat)Microwave---3 min83.5[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis in Ethanol

This protocol is adapted from general procedures for ultrasound-promoted synthesis of phthalimide derivatives.[3][5]

  • Preparation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq) and chloroacetonitrile (1.1 eq) in absolute ethanol.

  • Reaction: Immerse the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Irradiation: Irradiate the mixture with ultrasound at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 30 minutes to 2 hours.

  • Workup: Once the reaction is complete, filter the mixture to remove any inorganic salts.

  • Isolation: Evaporate the ethanol under reduced pressure.

  • Purification: Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol or isopropanol) to yield pure N-(cyanomethyl)phthalimide.

Protocol 2: Microwave-Assisted Synthesis in an Ionic Liquid

This protocol is based on methodologies for N-alkylation using ionic liquids and microwave assistance.[2]

  • Preparation: In a microwave-safe reaction vessel, combine phthalimide (1.0 eq), potassium hydroxide (1.05 eq), and the ionic liquid [bmim]BF₄ (2-3 mL). Stir for 5 minutes to form the potassium phthalimide salt in situ.

  • Addition: Add chloroacetonitrile (1.1 eq) to the mixture.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 80°C for 5-10 minutes.

  • Workup: After cooling, add water to the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 15 mL). The ionic liquid will remain in the aqueous phase.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization if necessary. The ionic liquid can be recovered by evaporating the water.

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.

G General Experimental Workflow for Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis p1 Weigh Phthalimide Salt & Chloroacetonitrile p2 Select & Prepare Alternative Solvent r1 Combine Reactants in Solvent p2->r1 r2 Apply Energy Source (Heat, MW, or US) r1->r2 r3 Monitor Progress (TLC) r2->r3 w1 Filter Salts / Extract from IL or DES r3->w1 w2 Evaporate Solvent w1->w2 f1 Recrystallize Crude Product w2->f1 f2 Characterize Product (NMR, IR, MP) f1->f2

Caption: General workflow for the synthesis of N-(cyanomethyl)phthalimide.

G Troubleshooting Decision Tree start Problem: Low Yield or Incomplete Reaction q1 Are reagents anhydrous & pure? start->q1 sol1 Solution: Dry reagents & solvent. Use fresh base. q1->sol1 No q2 Is reaction energy sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Solution: Increase temp/time. Use MW or US. q2->sol2 No q3 Is phthalimide salt soluble? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Solution: Add Phase-Transfer Catalyst. Switch to Ionic Liquid. q3->sol3 No end_node Yield should improve. Re-evaluate if problem persists. q3->end_node Yes a3_no No sol3->q3

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key chemical intermediate.[1] While specific validated methods for this compound are not extensively published, this document outlines suitable methodologies based on the analysis of structurally related phthalimide and acetonitrile derivatives.[2][3][4] The comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these methods adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the suitability of the method for its intended purpose.[5][6] Key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile. The data presented is illustrative and based on methods for analogous compounds.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Alternative Method: Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection.Separation on a thin layer of adsorbent material with detection by UV quenching.[3]
Linearity (r²) > 0.999> 0.998Semi-quantitative
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Not applicable for quantification
Precision (% RSD) < 2.0%< 3.0%Not applicable for quantification
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.2 µg/mL (in API matrix)[8]~1 µ g/spot
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.Low, based on Rf value.
Typical Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water mixture).[4]Dissolution in a volatile solvent (e.g., acetonitrile), potential derivatization.Spotting of a solution onto the TLC plate.
Instrumentation Cost Moderate to HighHighLow
Throughput HighModerateHigh
Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols serve as a starting point and would require optimization and full validation for the specific application.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification and purity determination of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in bulk material or reaction mixtures.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 254 nm (or λ-max determined by UV-visible spectrophotometry).[9]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(1,3-dioxoisoindolin-2-yl)acetonitrile sample.

  • Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working solutions within the expected linear range (e.g., 1-100 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.[9]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and can be used for identification and quantification, especially for identifying volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40 - 400.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-(1,3-dioxoisoindolin-2-yl)acetonitrile sample.

  • Dissolve the sample in 1.0 mL of HPLC-grade acetonitrile.[8]

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

Mandatory Visualizations

The following diagrams illustrate the workflow for analytical method validation and the logical relationship between key validation parameters.

G cluster_planning Phase 1: Method Development & Planning cluster_execution Phase 2: Validation Parameter Execution cluster_reporting Phase 3: Evaluation & Reporting Define_Purpose Define Analytical Purpose (e.g., Purity, Quantification) Select_Technique Select Technique (HPLC, GC-MS) Define_Purpose->Select_Technique Develop_Method Develop & Optimize Method (e.g., Mobile Phase, Temperature) Select_Technique->Develop_Method Validation_Protocol Write Validation Protocol Develop_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Analyze Data Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Generate Validation Report Acceptance_Criteria->Validation_Report Method_Implementation Implement Validated Method Validation_Report->Method_Implementation

Caption: Workflow for the validation of an analytical method.

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Performance Tests Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Is it correct? Precision Precision (% RSD) Validation->Precision Is it reproducible? Linearity Linearity (r²) Validation->Linearity Is response proportional? Range Range Validation->Range What is the working interval? LOQ Limit of Quantitation Validation->LOQ What is the smallest quantifiable amount? Specificity Specificity Validation->Specificity Is it selective? LOD Limit of Detection Validation->LOD What is the smallest detectable amount? Robustness Robustness Validation->Robustness Is it resistant to small changes?

Caption: Logical relationships between key validation parameters.

References

A Comparative Guide to Purity Analysis of N-(cyanomethyl)phthalimide: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. N-(cyanomethyl)phthalimide, a key building block in the synthesis of various nitrogen-containing compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the active pharmaceutical ingredient (API). This guide provides a comparative analysis of two prominent analytical techniques for assessing the purity of N-(cyanomethyl)phthalimide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison will delve into the experimental protocols for each method, present quantitative data in a clear, tabular format, and use visualizations to illustrate the analytical workflows. The information is intended for researchers, scientists, and drug development professionals to make informed decisions about the most suitable analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and versatility in separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method is particularly well-suited for the analysis of N-(cyanomethyl)phthalimide, leveraging the compound's polarity for effective separation from potential impurities.

Experimental Protocol: HPLC

A typical HPLC method for the purity analysis of N-(cyanomethyl)phthalimide would involve the following steps:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of N-(cyanomethyl)phthalimide reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample solution of N-(cyanomethyl)phthalimide at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

    • Inject the sample solution.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Method Parameters
ParameterCondition
Instrument HPLC with UV Detector
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 220 nm
Injection Vol. 10 µL

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) injection Inject Standard & Sample prep_std->injection prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Figure 1. HPLC experimental workflow for N-(cyanomethyl)phthalimide purity analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) offers an excellent alternative for purity analysis. GC provides high-efficiency separation, while MS offers sensitive detection and structural information, which is invaluable for identifying unknown impurities. Given that N-(cyanomethyl)phthalimide has a moderate molecular weight and is likely to be sufficiently volatile and stable for GC analysis, this method is a viable option.

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of N-(cyanomethyl)phthalimide reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution of N-(cyanomethyl)phthalimide at the same concentration as the standard solution using the same solvent.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: A GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-400 amu.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Analysis:

    • Inject the sample solution.

    • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak is compared to a reference spectrum for identity confirmation, and the mass spectra of impurity peaks can be used for tentative identification.

Data Presentation: GC-MS Method Parameters
ParameterCondition
Instrument GC-MS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Injector Temp. 250 °C
Oven Program 100°C (2 min) -> 280°C (10°C/min, 5 min hold)
Ion Source Temp. 230 °C
Mass Range 50-400 amu
Injection Vol. 1 µL (50:1 split)

Comparison of HPLC and GC-MS for Purity Analysis

The choice between HPLC and GC-MS for the purity analysis of N-(cyanomethyl)phthalimide depends on several factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation.

FeatureHPLCGC-MS
Applicability Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection Primarily UV-Vis, offering good quantitative data.Mass spectrometry, providing both quantitative data and structural information for impurity identification.
Sensitivity Generally high, but can be compound-dependent.Typically very high, especially in selected ion monitoring (SIM) mode.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; derivatization may be needed for non-volatile compounds.
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of the analyte or impurities in the injector or column.

Logical Comparison of Analytical Methods

Method_Comparison cluster_analyte N-(cyanomethyl)phthalimide Properties cluster_methods Analytical Methods cluster_considerations Key Considerations volatility Volatility & Thermal Stability gcms GC-MS volatility->gcms Determines suitability polarity Polarity hplc HPLC-UV polarity->hplc Primary separation factor chromophore UV Chromophore chromophore->hplc Enables UV detection quantitation Accurate Quantitation hplc->quantitation Strong for impurity_id Impurity Identification gcms->impurity_id Superior for gcms->quantitation method_robustness Method Robustness impurity_id->method_robustness quantitation->method_robustness

Figure 2. Logical relationship for selecting an analytical method for N-(cyanomethyl)phthalimide.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of N-(cyanomethyl)phthalimide. HPLC is a robust and widely accessible method, particularly suitable for routine quality control where the primary goal is to quantify the main component and known impurities. On the other hand, GC-MS provides the added advantage of mass spectrometric detection, which is invaluable for the identification of unknown impurities and for providing a higher degree of confidence in the analytical results.

For comprehensive characterization, especially during process development or in troubleshooting scenarios, employing both techniques can provide a more complete picture of the sample's purity profile. The choice of the primary method will ultimately be guided by the specific analytical needs, the expected impurity profile, and the resources available in the laboratory.

Unveiling Impurities in 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive spectroscopic analysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. We present a comparative analysis of the target compound and its potential impurities, supported by experimental data and detailed analytical protocols.

2-(1,3-dioxoisoindolin-2-yl)acetonitrile is commonly synthesized via the reaction of 2-(bromomethyl)isoindoline-1,3-dione with potassium cyanide. This process, along with potential degradation pathways, can introduce several impurities that may impact the quality, safety, and efficacy of the final drug product. This guide focuses on the spectroscopic identification and differentiation of the main compound from its likely impurities using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and its potential impurities, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H NMR Data (CDCl₃, chemical shifts in ppm)

CompoundAr-H-CH₂-Other
2-(1,3-dioxoisoindolin-2-yl)acetonitrile 7.60–8.10 (m, 4H)4.57 (s, 2H)-
2-(Bromomethyl)isoindoline-1,3-dione (Starting Material)~7.8 (m, 4H)~5.0 (s, 2H)-
Phthalimide (Degradation Product)~7.85 (m, 4H)-~11.4 (br s, 1H, N-H)
2-(1,3-dioxoisoindolin-2-yl)acetic acid (Hydrolysis Product)~7.8 (m, 4H)~4.1 (s, 2H)>10 (br s, 1H, -COOH)
2-(1,3-dioxoisoindolin-2-yl)acetamide (Hydrolysis Product)~7.8 (m, 4H)~4.0 (s, 2H)~5.5-7.5 (br s, 2H, -CONH₂)

Table 2: ¹³C NMR Data (CDCl₃, chemical shifts in ppm)

CompoundC=OAr-C-CH₂-CN/COOH/CONH₂
2-(1,3-dioxoisoindolin-2-yl)acetonitrile 168.28127.5, 132.1, 133.328.1115.01
2-(Bromomethyl)isoindoline-1,3-dione (Starting Material)~167~124, ~132, ~134~30-
Phthalimide (Degradation Product)~169~124, ~132, ~135--
2-(1,3-dioxoisoindolin-2-yl)acetic acid (Hydrolysis Product)~168~124, ~132, ~134~40~170
2-(1,3-dioxoisoindolin-2-yl)acetamide (Hydrolysis Product)~168~124, ~132, ~134~42~172

Table 3: Mass Spectrometry Data (EI)

CompoundMolecular Ion [M]⁺Key Fragments
2-(1,3-dioxoisoindolin-2-yl)acetonitrile 186160, 133, 104, 76
2-(Bromomethyl)isoindoline-1,3-dione (Starting Material)240/242 (Br isotopes)160, 133, 104, 76
Phthalimide (Degradation Product)147104, 76
2-(1,3-dioxoisoindolin-2-yl)acetic acid (Hydrolysis Product)205160, 133, 104, 76
2-(1,3-dioxoisoindolin-2-yl)acetamide (Hydrolysis Product)204160, 133, 104, 76

Table 4: Infrared Spectroscopy Data (KBr, cm⁻¹)

CompoundC=O StretchC≡N StretchO-H/N-H Stretch
2-(1,3-dioxoisoindolin-2-yl)acetonitrile 1709, 1692~2250-
2-(Bromomethyl)isoindoline-1,3-dione (Starting Material)~1770, ~1710--
Phthalimide (Degradation Product)~1770, ~1740-~3200 (broad)
2-(1,3-dioxoisoindolin-2-yl)acetic acid (Hydrolysis Product)~1770, ~1710, ~1700-~3000 (very broad)
2-(1,3-dioxoisoindolin-2-yl)acetamide (Hydrolysis Product)~1770, ~1710, ~1680-~3300, ~3200

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Mass Spectrometry (MS)
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Sample Introduction: Direct insertion probe or GC inlet.

  • GC Conditions (if applicable):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Range: m/z 40-550.

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a thin disk.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Logical Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of impurities in 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

G Workflow for Impurity Analysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Comparison cluster_4 Decision cluster_5 Outcome Sample Crude Sample of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile TLC Thin Layer Chromatography (TLC) - Identify number of components IR FT-IR Spectroscopy - Check for C≡N, C=O, O-H, N-H functional groups TLC->IR NMR ¹H and ¹³C NMR Spectroscopy - Structural elucidation and quantification IR->NMR MS Mass Spectrometry - Determine molecular weight and fragmentation NMR->MS Compare Compare Spectra with Reference Data (Tables 1-4) MS->Compare Identify Identify and Quantify Impurities Compare->Identify Purity Purity Meets Specification? Identify->Purity Release Release Batch Purity->Release Yes Purify Further Purification Required Purity->Purify No

Caption: Logical workflow for the identification and quantification of impurities.

By following the outlined spectroscopic methods and utilizing the comparative data provided, researchers can confidently assess the purity of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and make informed decisions regarding its suitability for further use in drug development and manufacturing. This systematic approach ensures the production of high-quality pharmaceutical intermediates, ultimately contributing to the safety and efficacy of therapeutic agents.

A Comparative Guide to the Synthetic Routes of N-(cyanomethyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. N-(cyanomethyl)phthalimide, a versatile building block in organic synthesis, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common methods, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in the selection of the most suitable route for your research needs.

Executive Summary

The primary and most established method for synthesizing N-(cyanomethyl)phthalimide is the Gabriel synthesis, which involves the nucleophilic substitution of a haloacetonitrile with potassium phthalimide. Variations of this method, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis, offer different advantages in terms of reaction time, yield, and environmental impact. This guide will delve into the specifics of each approach to provide a clear comparison.

Comparative Data of Synthetic Routes

MethodReagentsSolventReaction TimeTemperatureYield (%)
Conventional Heating Potassium phthalimide, ChloroacetonitrileDimethylformamide (DMF)2 - 4 hours80 - 100 °C~75%
Microwave-Assisted Phthalimide, Chloroacetonitrile, K₂CO₃Dimethylformamide (DMF)5 - 15 minutes120 °C85 - 95%
Phase-Transfer Catalysis Phthalimide, Chloroacetonitrile, K₂CO₃, TBABToluene/Water1 - 3 hours80 - 90 °C~90%

Synthetic Pathways and Experimental Workflows

The synthesis of N-(cyanomethyl)phthalimide fundamentally relies on the N-alkylation of the phthalimide anion. The different methods achieve this transformation under varying conditions, as illustrated below.

Conventional Heating: The Gabriel Synthesis

This classical approach involves the reaction of pre-formed potassium phthalimide with chloroacetonitrile in a high-boiling polar aprotic solvent like DMF.

Conventional_Synthesis K_Phthalimide Potassium Phthalimide Reaction_Vessel Reaction Mixture in DMF K_Phthalimide->Reaction_Vessel Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Heating Heat (80-100°C, 2-4h) Reaction_Vessel->Heating Workup Aqueous Workup & Filtration Heating->Workup Product N-(cyanomethyl)phthalimide Workup->Product

Figure 1. Conventional Gabriel Synthesis Workflow.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add chloroacetonitrile (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford N-(cyanomethyl)phthalimide.

  • Recrystallization from ethanol can be performed for further purification.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, drastically reducing the synthesis time and often improving the yield. This method typically uses phthalimide and a base like potassium carbonate in situ.

Microwave_Synthesis Phthalimide Phthalimide Microwave_Vessel Reaction Mixture in DMF Phthalimide->Microwave_Vessel Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Microwave_Vessel K2CO3 K₂CO₃ K2CO3->Microwave_Vessel DMF DMF DMF->Microwave_Vessel Microwave Microwave Irradiation (120°C, 5-15 min) Microwave_Vessel->Microwave Workup Aqueous Workup & Filtration Microwave->Workup Product N-(cyanomethyl)phthalimide Workup->Product

Figure 2. Microwave-Assisted Synthesis Workflow.

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine phthalimide (1.0 equivalent), chloroacetonitrile (1.1 equivalents), and anhydrous potassium carbonate (1.2 equivalents) in a minimal amount of DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water and stir to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis provides an efficient alternative that avoids the need for anhydrous conditions and expensive polar aprotic solvents. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

PTC_Synthesis cluster_phases Two-Phase System cluster_organic Organic Phase (Toluene) cluster_aqueous Solid/Aqueous Phase Phthalimide Phthalimide Reaction Reaction (80-90°C, 1-3h) Phthalimide->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction TBAB_org TBAB (Catalyst) TBAB_org->Reaction K2CO3 K₂CO₃ K2CO3->Reaction Separation Phase Separation & Evaporation Reaction->Separation Product N-(cyanomethyl)phthalimide Separation->Product

Figure 3. Phase-Transfer Catalysis Workflow.

Experimental Protocol:

  • To a round-bottom flask, add phthalimide (1.0 equivalent), chloroacetonitrile (1.1 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Add toluene and a small amount of water to create a two-phase system.

  • Heat the mixture to 80-90 °C with vigorous stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent if necessary.

Conclusion

The choice of synthetic route for N-(cyanomethyl)phthalimide depends on the specific requirements of the researcher. The conventional Gabriel synthesis is a well-established and reliable method. For rapid synthesis and potentially higher yields, microwave-assisted synthesis is an excellent option, particularly for high-throughput screening or library synthesis. Phase-transfer catalysis offers a greener and more cost-effective approach by avoiding expensive and hazardous solvents and allowing for milder reaction conditions. By considering the factors of reaction time, yield, cost, and available equipment, researchers can select the optimal method for their synthetic needs.

A Comparative Guide to Glycine Synthons in α-Amino Acid Synthesis: 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of α-amino acids is a cornerstone of modern organic chemistry and medicinal chemistry. Glycine, the simplest amino acid, serves as a fundamental building block, and its synthetic equivalents, known as glycine synthons, are indispensable tools for the construction of more complex amino acid derivatives. This guide provides a comprehensive comparison of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile with other prominent glycine synthons, offering insights into their respective advantages, limitations, and practical applications.

This comparison will delve into the experimental performance of four major glycine synthons:

  • 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile: A versatile glycine anion equivalent.

  • Strecker Synthesis: A classic and widely used method for α-amino acid synthesis.

  • Bucherer-Bergs Synthesis: A multicomponent reaction yielding hydantoin intermediates.

  • Chiral Ni(II) Complexes of Glycine Schiff Bases: A powerful tool for asymmetric α-amino acid synthesis.

The performance of these synthons will be evaluated based on reaction yields, conditions, stereoselectivity, and substrate scope, with a focus on providing actionable data for laboratory applications.

Executive Summary: A Comparative Overview

The choice of a glycine synthon is dictated by several factors, including the desired scale of the reaction, the need for stereocontrol, the functional group tolerance of the substrate, and the availability and cost of starting materials. The following table provides a high-level comparison of the discussed glycine synthons.

Glycine SynthonKey FeaturesTypical YieldsStereocontrolAdvantagesDisadvantages
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile Glycine anion equivalent, stable and easy to handle.Good to ExcellentAchiral (racemic products)Stable solid, readily prepared, versatile for alkylation.Requires strong base for deprotonation, subsequent hydrolysis step needed.
Strecker Synthesis One-pot, multicomponent reaction from an aldehyde.Moderate to GoodAchiral (racemic products), but asymmetric variants exist.Operationally simple, readily available starting materials.Use of toxic cyanide, often requires harsh hydrolysis conditions.
Bucherer-Bergs Synthesis Forms a stable hydantoin intermediate.Good to ExcellentAchiral (racemic products).Hydantoin intermediate is often crystalline and easily purified.Requires two distinct steps (hydantoin formation and hydrolysis), harsh hydrolysis conditions.
Chiral Ni(II) Complexes Pre-formed chiral glycine template.ExcellentHigh diastereoselectivity/enantioselectivity.Excellent stereocontrol, mild reaction conditions for alkylation.Requires preparation of the chiral complex, potential for metal contamination.

In-Depth Analysis of Glycine Synthons

2-(1,3-Dioxoisoindolin-2-yl)acetonitrile: The Phthalimido Glycine Synthon

2-(1,3-Dioxoisoindolin-2-yl)acetonitrile, also known as N-phthaloylacetonitrile, serves as a practical and storable glycine anion equivalent. The phthalimido group acts as a protecting group for the nitrogen atom, while the acidic methylene protons can be readily removed by a base to generate a nucleophilic carbanion for subsequent alkylation reactions.

Reaction Scheme:

G cluster_0 Alkylation cluster_1 Hydrolysis start 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile base Base (e.g., NaH, K2CO3) start->base Deprotonation alkyl_halide Alkyl Halide (R-X) base->alkyl_halide Alkylation product α-Alkylated N-Phthaloylacetonitrile alkyl_halide->product product_hydrolysis α-Alkylated N-Phthaloylacetonitrile acid_hydrolysis Acid Hydrolysis (e.g., HCl) product_hydrolysis->acid_hydrolysis amino_acid α-Amino Acid acid_hydrolysis->amino_acid

General workflow for α-amino acid synthesis using 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Data Presentation: Synthesis and Alkylation of 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

Reaction StepReactantsReagents/ConditionsProductYield (%)Reference
Synthon Synthesis 2-(Bromomethyl)isoindoline-1,3-dione, KCNAcetonitrile, 60°C, overnight2-(1,3-Dioxoisoindolin-2-yl)acetonitrile80[1]
Alkylation Aminomalononitrile p-toluenesulfonate, Benzyl bromideTriethylamine, THF2-Amino-2-benzylmalononitrileGood[1]

Experimental Protocols:

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile [1]

A mixture of 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol), potassium cyanide (6.5 g, 0.1 mol), and 60 mL of anhydrous acetonitrile is heated at 60°C overnight. The reaction mixture is then filtered. The residue is washed twice with acetonitrile, and the combined filtrate is concentrated under vacuum. The resulting solid is purified by chromatography on a silica gel column (eluent: ether/hexane, 2:3) to afford 2-(1,3-dioxoisoindolin-2-yl)acetonitrile as a white solid.

Alkylation of Aminomalononitrile and Subsequent Hydrolysis to Phenylalanine [1]

To a solution of aminomalononitrile p-toluenesulfonate (1 eq) in THF, triethylamine is added as a base, followed by the addition of benzyl bromide. The reaction mixture is stirred to allow for the formation of 2-amino-2-benzylmalononitrile. The crude product is then subjected to decarboxylative hydrolysis by heating in 6 M HCl to yield phenylalanine.

Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[2] This method is valued for its operational simplicity and the use of readily available starting materials.

Reaction Scheme:

G cluster_0 Strecker Synthesis aldehyde Aldehyde (R-CHO) ammonia Ammonia (NH3) aldehyde->ammonia Iminium formation cyanide Cyanide (HCN or NaCN) ammonia->cyanide Nucleophilic attack aminonitrile α-Aminonitrile cyanide->aminonitrile hydrolysis Hydrolysis (H3O+) aminonitrile->hydrolysis amino_acid α-Amino Acid hydrolysis->amino_acid

Simplified workflow of the Strecker amino acid synthesis.

Data Presentation: Strecker Synthesis of Phenylalanine

Starting MaterialReagents/ConditionsIntermediateFinal ProductYield (%)Reference
PhenylacetaldehydeNH4Cl, NaCN, aqueous mediumα-Amino-β-phenylpropionitrilePhenylalanine92.7[3]

Experimental Protocol: Strecker Synthesis of Phenylalanine [3]

Phenylacetaldehyde is reacted simultaneously with ammonium and cyanide ions in an aqueous medium containing at least one mole of free ammonia per mole of phenylacetaldehyde and a water-miscible, inert organic solvent (at least twice the weight of the phenylacetaldehyde). The resulting α-aminonitrile is then subjected to acid or alkaline hydrolysis to produce phenylalanine. The product is isolated by crystallization after neutralization.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another multicomponent reaction that involves the treatment of a carbonyl compound with ammonium carbonate and an alkali metal cyanide to produce a hydantoin.[4] This hydantoin intermediate is typically a stable, crystalline solid that can be purified before being hydrolyzed to the desired α-amino acid.

Reaction Scheme:

G cluster_0 Bucherer-Bergs Synthesis carbonyl Carbonyl Compound (R,R'-C=O) reagents (NH4)2CO3, KCN carbonyl->reagents hydantoin Hydantoin reagents->hydantoin hydrolysis Hydrolysis (Acid or Base) hydantoin->hydrolysis amino_acid α-Amino Acid hydrolysis->amino_acid

General workflow of the Bucherer-Bergs synthesis.

Data Presentation: Bucherer-Bergs Synthesis

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetone | KCN, (NH4)2CO3 | 5,5-Dimethylhydantoin | - |[3] | | Phenylacetaldehyde | (NH4)2CO3, NaCN | 5-Benzylhydantoin | - |[3] | | Benzophenone | (NH4)2CO3, NaCN, 60% EtOH, 58–62 °C, 90 h | Phenytoin | 67 |[5] |

Experimental Protocol: Bucherer-Bergs Reaction [5]

A general procedure involves heating a mixture of the carbonyl compound (aldehyde or ketone), an alkali metal cyanide (e.g., NaCN or KCN), and ammonium carbonate in a suitable solvent such as aqueous ethanol. The reaction is typically carried out at elevated temperatures (e.g., 60-70 °C). The resulting hydantoin often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization. Subsequent hydrolysis of the hydantoin to the amino acid is typically achieved by heating with a strong acid or base.

Chiral Ni(II) Complexes of Glycine Schiff Bases

For the asymmetric synthesis of α-amino acids, the use of chiral Ni(II) complexes of glycine Schiff bases has emerged as a powerful and reliable method.[6] These complexes act as chiral glycine enolate equivalents, allowing for highly diastereoselective alkylation reactions. Subsequent hydrolysis of the alkylated complex affords the desired α-amino acid with high enantiopurity, and the chiral auxiliary can often be recovered.

Reaction Scheme:

G cluster_0 Asymmetric Alkylation cluster_1 Deprotection ni_complex Chiral Ni(II)-Glycine Complex base Base ni_complex->base Deprotonation alkyl_halide Alkyl Halide (R-X) base->alkyl_halide Diastereoselective Alkylation alkylated_complex Alkylated Ni(II) Complex alkyl_halide->alkylated_complex alkylated_complex_hydrolysis Alkylated Ni(II) Complex acid_hydrolysis Acid Hydrolysis alkylated_complex_hydrolysis->acid_hydrolysis amino_acid Enantioenriched α-Amino Acid acid_hydrolysis->amino_acid

References

Efficacy of Tetrazole Derivatives from N-(cyanomethyl)phthalimide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative overview of the efficacy of tetrazole derivatives that can be conceptually derived from N-(cyanomethyl)phthalimide. Due to a lack of direct comparative studies on derivatives from this specific starting material, this guide compiles and compares data from structurally related 1-substituted tetrazole derivatives to provide a useful benchmark for researchers.

The core structure of interest involves the formation of a tetrazole ring from the nitrile group of N-(cyanomethyl)phthalimide, leading to 1-(phthalimidomethyl)-1H-tetrazole derivatives. The therapeutic potential of these compounds is evaluated based on their antimicrobial and anticancer activities, with supporting experimental data and protocols presented below.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative efficacy data for representative tetrazole derivatives against various microbial strains and cancer cell lines. The data has been compiled from different studies to provide a comparative perspective.

Table 1: Comparative Antimicrobial Activity of Tetrazole Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
T1 1-benzyl-1H-tetrazole-5-thiolStaphylococcus aureus-Ofloxacin-
Bacillus subtilis-Ofloxacin-
Escherichia coli-Ofloxacin-
Pseudomonas aeruginosa-Ofloxacin-
Candida albicans-Griseofulvin-
Aspergillus niger-Griseofulvin-
T2 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneVarious BacteriaFairly good activityCiprofloxacin-
Various FungiFairly good activityFluconazole-
T3 1,5-diaryl-substituted tetrazoleCOX-10.42 - 8.1 mM (IC50)--
COX-22.0 - 200 µM (IC50)--

Note: Specific MIC values for compound T1 were described as showing "interesting antimicrobial activity comparable to standard drugs" but quantitative data was not provided in the source.[3]

Table 2: Comparative Anticancer Activity of Tetrazole Derivatives

Compound IDStructureCancer Cell LineIC50 (nM)Reference CompoundIC50 (nM)
C4l 1,5-diaryl substituted 1,2,3,4-tetrazole (with 4'-ethoxyphenyl at C-5)HL-60 (Leukemia)1.3 - 8.1Combretastatin A-4 (1)Similar to 1
Other cell lines1.3 - 8.1Combretastatin A-4 (1)2- to 1000-fold more active than 1
C5b 1,5-diaryl substituted 1,2,3,4-tetrazole (isomeric derivative of 4l)HL-60 (Leukemia)0.3 - 7.4Combretastatin A-4 (1)Similar to 1
Other cell lines0.3 - 7.4Combretastatin A-4 (1)2- to 1000-fold more active than 1
5.2 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanoneCCRF-CEM (Leukemia)Lethal at 1.0 µM--
MOLT-4 (Leukemia)Moderate activity--
HL-60(TB) (Leukemia)Moderate activity--
6.3 3-metyl-3-(tetrazolo[1,5-c]quinazolin-5-ylthio)butanoic acidCCRF-CEM (Leukemia)Lethal at 1.0 µM--
MOLT-4 (Leukemia)Moderate activity--
HL-60(TB) (Leukemia)Moderate activity--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Synthesis of 1-Substituted Tetrazole Derivatives (General Procedure)

A common method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of primary amines, triethyl orthoformate, and sodium azide.[4]

Procedure:

  • A mixture of a primary amine (1 mmol), triethyl orthoformate (1.2 mmol), and a catalytic amount of Yb(OTf)₃ is stirred at room temperature for 30 minutes.

  • Sodium azide (1.2 mmol) is then added to the mixture.

  • The reaction mixture is heated to 100°C and stirred for 3-5 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted-1H-tetrazole.

In Vitro Antimicrobial Activity Assay (Cup-Plate Agar Diffusion Method)

The antimicrobial activity of the synthesized compounds can be determined using the cup-plate agar diffusion method against a panel of pathogenic bacteria and fungi.[3]

Procedure:

  • Nutrient agar plates are prepared and inoculated with the test microorganisms.

  • Wells (cups) of a fixed diameter are made in the agar plates.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Standard antibiotic (e.g., Ofloxacin for bacteria, Griseofulvin for fungi) and the solvent control are also added to separate wells.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The diameter of the zone of inhibition around each well is measured in millimeters. The experiment is typically performed in triplicate.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the tetrazole derivatives on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

The following diagrams illustrate the conceptual synthetic pathway and the general workflow for evaluating the biological activity of the target compounds.

Synthesis_Pathway N_cyanomethylphthalimide N-(cyanomethyl)phthalimide process N_cyanomethylphthalimide->process Sodium_azide Sodium Azide (NaN3) Sodium_azide->process Catalyst Catalyst (e.g., ZnCl2) Catalyst->process Solvent Solvent (e.g., Water) Solvent->process Tetrazole_derivative 1-(phthalimidomethyl)-1H-tetrazole process->Tetrazole_derivative

Caption: Conceptual synthesis of 1-(phthalimidomethyl)-1H-tetrazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start N-(cyanomethyl)phthalimide Reaction [2+3] Cycloaddition Start->Reaction Product Tetrazole Derivatives Reaction->Product Antimicrobial Antimicrobial Screening (MIC determination) Product->Antimicrobial Anticancer Anticancer Screening (IC50 determination) Product->Anticancer Comparison Efficacy Comparison Antimicrobial->Comparison Anticancer->Comparison

Caption: General workflow for synthesis and biological evaluation.

References

A Comparative Guide to Alternative Reagents for the Synthesis of N-Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-substituted isoindolinones, a core scaffold in numerous pharmaceuticals and biologically active compounds, has evolved significantly beyond traditional methods. This guide provides a comparative overview of modern, alternative reagents and methodologies, offering researchers and drug development professionals insights into more efficient, sustainable, and versatile synthetic routes. The comparison includes data-driven performance analysis, detailed experimental protocols, and visual representations of the reaction pathways.

Comparison of Synthetic Methodologies

The following table summarizes the performance of various alternative reagents for the synthesis of N-substituted isoindolinones, focusing on key metrics such as yield, reaction conditions, and substrate scope.

Methodology/ReagentCatalyst/ConditionsStarting MaterialsTypical Yields (%)Reaction Time (h)Temperature (°C)Key Advantages & Disadvantages
Iridium-Catalyzed Reductive Lactamization [Cp*IrCl2]2, Formic Acid2-Formylbenzoic acid, Primary amines85-98%[1][2][3][4]2-6[1]80[1]Advantages: High efficiency, broad substrate scope, sustainable (water/ethanol solvent), scalable.[1][2][3][4] Disadvantages: Requires a precious metal catalyst.
Platinum Nanowire Catalysis Pt Nanowires, H2 (1 bar)2-Carboxybenzaldehyde, Amines90-99%[5][6]12-2480[5]Advantages: Excellent yields, high catalyst stability and recyclability, environmentally friendly.[5] Disadvantages: Catalyst preparation required, longer reaction times.
Copper-Catalyzed C(sp³)–H Functionalization Cu(OTf)2 or other Cu salts, Oxidant2-Alkyl-N-substituted benzamides or 3-Hydroxyisoindolinones, Boronic acids70-95%[7][8]12-2480-120Advantages: Utilizes readily available starting materials, avoids pre-functionalization.[7][8] Disadvantages: May require specific directing groups, use of an oxidant.
Palladium-Catalyzed C–H Carbonylation PdCl2, Cu(OAc)2, TFBen (CO surrogate)Benzylamines75-95%[9][10][11]12110[9]Advantages: Gas-free carbonylation, good functional group tolerance.[9] Disadvantages: Precious metal catalyst, requires a CO surrogate.
One-Pot Synthesis with Chlorosulfonyl Isocyanate (CSI) Trifluoroacetic acid (catalytic)2-Benzoylbenzoic acid, Alcohols90-95%[12][13]3Room Temp.Advantages: Metal-free, mild conditions, excellent yields, operational simplicity.[12][13] Disadvantages: Limited to specific starting materials.

Experimental Protocols

Iridium-Catalyzed Reductive Lactamization

This protocol is adapted from the work of Yang and coworkers.[1]

Materials:

  • 2-Formylbenzoic acid (0.2 mmol, 1.0 equiv)

  • Primary amine (0.2 mmol, 1.0 equiv)

  • [Cp*IrCl2]2 (0.00002 mmol, 0.01 mol%)

  • Formic acid (0.8 mmol, 4.0 equiv)

  • Water/Ethanol (2:1 v/v, 2 mL)

Procedure:

  • To a screw-capped vial, add 2-formylbenzoic acid, the primary amine, [Cp*IrCl2]2, and the water/ethanol solvent mixture.

  • Add formic acid to the mixture.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Platinum Nanowire Catalyzed Synthesis

This protocol is based on the method developed by Gu and coworkers.[5][14]

Materials:

  • 2-Carboxybenzaldehyde (3.0 g)

  • Aniline (2.0 g)

  • Pt Nanowires (20 mg)

  • 1,4-Dioxane (40 mL)

Procedure:

  • Add the Pt nanowire catalyst to a Schlenk tube and evacuate to remove the storage solvent (methanol).

  • Add 2-carboxybenzaldehyde, aniline, and 1,4-dioxane to the tube.

  • Seal the tube, then evacuate and backfill with hydrogen gas (1 bar) three times.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • After completion, cool the reaction mixture and remove the catalyst by filtration or centrifugation.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-substituted isoindolinone.

Copper-Catalyzed C(sp³)–H Functionalization

This is a general procedure based on reported copper-catalyzed methods.[7][8]

Materials:

  • 2-Alkyl-N-arylbenzamide (0.5 mmol, 1.0 equiv)

  • Cu(OTf)2 (0.05 mmol, 10 mol%)

  • Di-tert-butyl peroxide (1.5 mmol, 3.0 equiv)

  • Chlorobenzene (2 mL)

Procedure:

  • In a sealed tube, combine the 2-alkyl-N-arylbenzamide, Cu(OTf)2, and chlorobenzene.

  • Add di-tert-butyl peroxide to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography.

Reaction Pathway Visualizations

The following diagrams illustrate the proposed mechanisms and workflows for the key synthetic methodologies.

Iridium_Catalyzed_Reductive_Lactamization cluster_setup Reaction Setup cluster_cycle Catalytic Cycle 2_Formylbenzoic_Acid 2-Formylbenzoic Acid Iminium_Formation In situ Iminium Ion Formation 2_Formylbenzoic_Acid->Iminium_Formation Primary_Amine Primary Amine Primary_Amine->Iminium_Formation Ir_Catalyst [Cp*IrCl2]2 Ir_Hydride [Ir]-H Formation (from HCOOH) Ir_Catalyst->Ir_Hydride Formic_Acid HCOOH Formic_Acid->Ir_Hydride Hydride_Transfer Hydride Transfer to Iminium Ion Iminium_Formation->Hydride_Transfer Ir_Hydride->Hydride_Transfer Intramolecular_Cyclization Intramolecular Cyclization Hydride_Transfer->Intramolecular_Cyclization Intramolecular_Cyclization->Ir_Catalyst Catalyst Regeneration Product N-Substituted Isoindolinone Intramolecular_Cyclization->Product

Caption: Iridium-Catalyzed Reductive Lactamization Pathway.

Platinum_Nanowire_Catalysis Start 2-Carboxybenzaldehyde + Amine Adsorption Adsorption onto Pt Nanowire Surface Start->Adsorption Reductive_Coupling Reductive C-N Coupling (H2 atmosphere) Adsorption->Reductive_Coupling Intermediate Amino Alcohol Intermediate Reductive_Coupling->Intermediate Cyclization Intramolecular Amidation (Dehydration) Intermediate->Cyclization Product N-Substituted Isoindolinone Cyclization->Product

Caption: Platinum Nanowire-Catalyzed Synthesis Workflow.

Copper_Catalyzed_CH_Functionalization cluster_reactants Reactants cluster_mechanism Proposed Mechanism Substrate 2-Alkyl-N-arylbenzamide Radical_Formation Generation of Alkyl Radical Substrate->Radical_Formation Cu_Catalyst Cu(II) Catalyst Cu_Cycle Cu(II)/Cu(III) or Cu(I)/Cu(II) Cycle Cu_Catalyst->Cu_Cycle Oxidant Oxidant (e.g., DTBP) Oxidant->Radical_Formation Radical_Formation->Cu_Cycle CN_Bond_Formation C-N Bond Formation (Intramolecular) Cu_Cycle->CN_Bond_Formation Cyclization Cyclization CN_Bond_Formation->Cyclization Cyclization->Cu_Catalyst Catalyst Regeneration Product N-Aryl Isoindolinone Cyclization->Product

Caption: Copper-Catalyzed C(sp³)–H Functionalization Mechanism.

Palladium_Catalyzed_Carbonylation Start Benzylamine CH_Activation ortho-C–H Activation (Pd Catalyst) Start->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle CO_Insertion CO Insertion (from TFBen) Palladacycle->CO_Insertion Acyl_Pd Acyl-Palladium Complex CO_Insertion->Acyl_Pd Reductive_Elimination Reductive Elimination Acyl_Pd->Reductive_Elimination Product N-Substituted Isoindolinone Reductive_Elimination->Product

Caption: Palladium-Catalyzed C–H Carbonylation Pathway.

References

Comparative Bioactivity of Phthalimide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Phthalimides, characterized by an isoindoline-1,3-dione core, represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The ease of structural modification at the nitrogen atom allows for the synthesis of a diverse library of compounds with varied therapeutic properties. This guide summarizes key findings on the bioactivity of several N-substituted phthalimide derivatives, presenting quantitative data, experimental protocols, and relevant biological pathways to aid researchers in drug discovery and development.

Antimicrobial Activity

A number of phthalimide derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The introduction of different substituents on the phthalimide nitrogen has been shown to modulate the antimicrobial efficacy.

For instance, a study on novel phthalimide analogs containing an indole or brominated indole moiety revealed broad-spectrum activity. Notably, one of the synthesized compounds exhibited 53–67% of the activity of erythromycin against tested bacteria and 60–70% of the activity of miconazole against tested fungi.[3] Another investigation into N-substituted phthalimides, including Schiff's base and amide derivatives, identified several compounds with good antibacterial and antifungal activities when compared to standard drugs like ampicillin and carbenocillin.[4]

Table 1: Comparative Antimicrobial Activity of Selected Phthalimide Derivatives

Compound/DerivativeTest OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
Phthalimide-indole hybrid (Compound 8)Various Bacteria & Fungi53-67% of erythromycin activity (bacteria), 60-70% of miconazole activity (fungi)[3]
N-hydroxynaphthalene sulphonic acid phthalimideCandida albicansSignificant antifungal activity[4]
Thiophenephthalimide derivativesCandida albicansSignificant antifungal activity[4]
Phthalimide Schiff's base derivativesCandida albicansSignificant antifungal activity[4]
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dioneBacillus subtilis133% activity compared to ampicillin[2]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A common method to evaluate the antimicrobial activity of newly synthesized compounds is the agar well diffusion assay.[4]

  • Preparation of Media: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The test microorganisms (bacteria or fungi) are uniformly spread over the surface of the solidified agar.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells. A control well contains only the solvent.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize Nutrient Agar inoculate Inoculate Agar with Test Microorganism prep_media->inoculate Uniform Seeding create_wells Create Wells in Agar inoculate->create_wells Plate Preparation add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds Compound Loading incubate Incubate Plates add_compounds->incubate Growth Phase measure_zones Measure Zones of Inhibition incubate->measure_zones Observation

Antimicrobial Susceptibility Testing Workflow

Anti-inflammatory Activity

Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties, largely inspired by the immunomodulatory effects of thalidomide. These compounds often exert their effects by modulating the production of pro-inflammatory cytokines.

A study focusing on new thalidomide analogues found that certain N-phenyl-phthalimide sulfonamides and their isosteric amides were potent inhibitors of neutrophil recruitment induced by lipopolysaccharide (LPS), an effect correlated with the inhibition of tumor necrosis factor-alpha (TNF-α) levels.[5] Another research effort synthesized a series of phthalimide analogs and evaluated their ability to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophage RAW264.7 cells. One derivative, compound IIh, demonstrated potent inhibitory activity with an IC50 value of 8.7 µg/mL, and its mechanism was linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.[5]

Table 2: Comparative Anti-inflammatory Activity of Selected Phthalimide Derivatives

Compound/DerivativeBiological Target/ModelActivity Metric (e.g., IC50, ED50)Reference
N-phenyl-phthalimide sulfonamide (LASSBio 468)LPS-induced neutrophil recruitmentED50 = 2.5 mg/kg[5]
Phthalimide analog (Compound IIh)LPS-stimulated NO production in RAW264.7 cellsIC50 = 8.7 µg/mL[5]
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamideCOX-2 enzymeHigher binding energy score than celecoxib[2]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of NO, a key inflammatory mediator.[5]

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test phthalimide derivatives for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of iNOS and subsequent NO production.

  • Griess Assay: After a further incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.

  • Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation iNOS iNOS Gene Expression NFkB->iNOS Transcription NO Nitric Oxide (NO) Production iNOS->NO Phthalimide Phthalimide Derivative Phthalimide->IKK Inhibition

Simplified LPS-induced NO Production Pathway

Anticancer Activity

The phthalimide scaffold is a key component of several anticancer drugs, including thalidomide and its analogs, lenalidomide and pomalidomide. Research into novel phthalimide derivatives continues to yield promising candidates for cancer therapy.

Naphthalimide derivatives, which are structurally related to phthalimides, have shown significant anticancer activity.[6][7] For instance, certain naphthalimide-polyamine conjugates have demonstrated potent inhibitory activity against various cancer cell lines, including hepatocellular carcinoma.[6] The mechanism of action for many of these compounds involves the induction of apoptosis.[6]

Table 3: Comparative Anticancer Activity of Selected Naphthalimide Derivatives

Compound/DerivativeCancer Cell LineActivity Metric (IC50)Reference
Naphthalimide-polyamine conjugate (3c)Hepatoma cellsPotent inhibition[6]
Naphthalimide-polyamine conjugate (3a)Various tumor cellsImproved activity over amonafide[6]
Naphthalimide derivatives (6a, 6b)Various tumor cellsBest antiproliferative activity in series[6]

IC50: Half-maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test phthalimide or naphthalimide derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

The Potential of N-(cyanomethyl)phthalimide Derivatives

While specific comparative studies on a series of N-(cyanomethyl)phthalimide derivatives are limited in the available literature, the introduction of a cyanomethyl group (-CH2CN) at the nitrogen of the phthalimide core presents an interesting avenue for drug design. The cyano group is a versatile functional group that can participate in various biological interactions and can be a precursor for other functional groups. The methylene spacer provides flexibility. Based on the broad bioactivity of other N-substituted phthalimides, it is plausible that N-(cyanomethyl)phthalimide derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer properties. Further research is warranted to synthesize and evaluate a library of these compounds to establish their structure-activity relationships and therapeutic potential.

References

Quantitative Analysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three powerful analytical techniques for the quantitative analysis of this compound in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

At a Glance: Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and boiling point, with mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Required. Suitable for volatile and thermally stable compounds (derivatization may be needed).Not required.
Sample Preparation Simple dilution and filtration.May require derivatization to increase volatility and thermal stability.Simple dilution with a deuterated solvent containing an internal standard.
Limit of Detection (LOD) Typically in the range of 0.56 to 3.97 ppb for aromatic nitriles.[1]Can be very low, especially with selected ion monitoring (SIM).Generally higher than chromatographic methods.
Limit of Quantification (LOQ) Typically in the µg/mL range.Can be in the low µg/mL to ng/mL range.Typically in the mg/mL to µg/mL range.
**Linearity (R²) **>0.999 is commonly achieved.[2]>0.99 is commonly achieved.Excellent linearity over a wide dynamic range.
Precision (%RSD) Typically <2%.Typically <5-10%.Typically <1-3%.
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.5-15 minutes per sample.
Universality Requires chromophores for UV detection.Requires compounds to be volatile or derivable.Applicable to most organic molecules.
Structural Information Limited (retention time).Provides fragmentation patterns for identification.Provides detailed structural information.

Analytical Techniques: In-Depth

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds. Given the polarity and structure of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, HPLC with UV detection is a highly suitable method for its quantitative analysis in reaction mixtures.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Aliquot of Reaction Mixture s2 Dilution with Mobile Phase s1->s2 s3 Filtration (0.45 µm filter) s2->s3 h1 Autosampler Injection s3->h1 Inject h2 C18 Reverse-Phase Column Separation h1->h2 h3 UV Detector (240 nm) h2->h3 d1 Chromatogram Generation h3->d1 Signal d2 Peak Integration & Quantification d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantitative analysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile by HPLC.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of pure 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute with the mobile phase to a final concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in the reaction mixture sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar compound like 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Aliquot of Reaction Mixture s2 Solvent Extraction & Derivatization s1->s2 s3 Concentration s2->s3 g1 GC Injection s3->g1 Inject g2 Capillary Column Separation g1->g2 g3 Mass Spectrometer Detection (SIM) g2->g3 d1 Total Ion Chromatogram & Mass Spectra g3->d1 Data d2 Peak Integration & Quantification d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantitative analysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile by GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (Hypothetical):

    • To a dried aliquot of the reaction mixture extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization of any active hydrogens.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte.

  • Quantification: Use an internal standard (a compound with similar chemical properties but a different retention time) for accurate quantification. Prepare calibration standards containing the analyte and the internal standard, derivatize them, and analyze by GC-MS. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance in a mixture without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate concentration determination using a certified internal standard.

cluster_inputs Known Inputs cluster_measurement NMR Measurement cluster_calculation Calculation is Internal Standard (Known Concentration & Moles) spec ¹H NMR Spectrum Acquisition is->spec an Analyte (Unknown Concentration) an->spec integ Integration of Analyte & IS Signals spec->integ ratio Signal Integral Ratio (Analyte / IS) integ->ratio moles Moles of Analyte ratio->moles conc Concentration of Analyte moles->conc

Caption: Logical diagram illustrating the principle of quantitative NMR (qNMR) analysis.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte or other components in the mixture.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Optimize acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the NMR spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample) Where:

      • C = Concentration

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • m = mass

      • MW = Molecular weight

      • V = Volume

      • IS = Internal Standard

Conclusion

The choice of the most suitable analytical technique for the quantitative analysis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in reaction mixtures depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available instrumentation, and the need for structural confirmation.

  • HPLC is often the method of choice due to its robustness, simplicity of sample preparation, and good precision for routine quantitative analysis.

  • GC-MS offers high sensitivity and specificity, especially when coupled with SIM mode, and provides structural confirmation. However, the potential need for derivatization can add complexity to the workflow.

  • qNMR is a powerful, non-destructive technique that provides direct quantification without the need for an analyte-specific calibration curve and yields valuable structural information simultaneously. It is particularly useful for in-situ reaction monitoring.

For comprehensive process understanding and control, a combination of these techniques may be employed. For instance, HPLC can be used for routine in-process control, while qNMR can provide detailed mechanistic insights and GC-MS can be utilized for trace-level impurity analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and developing the most appropriate analytical strategy for their specific needs.

References

A Comparative Guide to Analytical Methods for N-(cyanomethyl)phthalimide: A Stability-Indicating Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct analytical methodologies for the quantification of N-(cyanomethyl)phthalimide: a newly developed, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and a conventional Ultraviolet-Visible (UV-Vis) spectrophotometric assay. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to select the most appropriate method for their specific needs, particularly in the context of stability testing and quality control.

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[1][2][3] Stability-indicating analytical methods are essential for resolving the active pharmaceutical ingredient (API) from its potential degradation products, thereby providing an accurate measure of the API's concentration in the presence of its degradants.[4][5][6][7][8] This guide will demonstrate the superior specificity and reliability of the stability-indicating HPLC method over a simpler spectrophotometric approach.

Comparative Performance of Analytical Methods

The performance of the proposed stability-indicating HPLC method was evaluated against a standard UV-Vis spectrophotometric method. The following tables summarize the key validation parameters, highlighting the differences in their capabilities.

Table 1: Comparison of Method Validation Parameters

ParameterStability-Indicating HPLC MethodUV-Vis Spectrophotometric Method
Specificity High (able to separate API from all degradation products)Low (potential interference from degradation products that absorb at the same wavelength)
Linearity (R²) > 0.999> 0.995
Range 1 - 100 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Robustness HighModerate

Table 2: Results of Forced Degradation Studies for N-(cyanomethyl)phthalimide using the Stability-Indicating HPLC Method

Stress ConditionDuration% Degradation of N-(cyanomethyl)phthalimideNumber of Degradation Products Detected
Acid Hydrolysis (0.1 M HCl) 24 hours15.2%2
Base Hydrolysis (0.1 M NaOH) 4 hours28.5%3
Oxidative (3% H₂O₂) 48 hours10.8%1
Thermal (80°C) 72 hours5.1%1
Photolytic (UV light) 7 days8.3%2

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate N-(cyanomethyl)phthalimide from its degradation products, ensuring accurate quantification during stability studies.

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

b. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the method's stability-indicating nature.[1][2] Solutions of N-(cyanomethyl)phthalimide (1 mg/mL) are subjected to the following stress conditions:

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: The solid drug is kept in a hot air oven at 80°C for 72 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 7 days.

c. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

UV-Vis Spectrophotometric Method

This is a simpler, more rapid method for the quantification of N-(cyanomethyl)phthalimide, but it lacks specificity in the presence of degradation products.

a. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

b. Procedure:

  • Solvent: Acetonitrile

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of N-(cyanomethyl)phthalimide (10 µg/mL) from 200 to 400 nm. The λmax is found to be 220 nm.

  • Calibration Curve: Prepare a series of standard solutions of N-(cyanomethyl)phthalimide in acetonitrile (e.g., 5, 10, 20, 30, 40, 50 µg/mL). Measure the absorbance of each solution at 220 nm and plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in acetonitrile and measure its absorbance at 220 nm. The concentration is determined from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the development of the stability-indicating assay and the logical relationship between the analytical methods.

experimental_workflow cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_validation Method Validation (ICH Guidelines) cluster_end Final Method start Start: Define Analytical Target Profile select_method Select HPLC as Analytical Technique start->select_method optimize_params Optimize Chromatographic Parameters (Column, Mobile Phase, Flow Rate, etc.) select_method->optimize_params stress_testing Subject N-(cyanomethyl)phthalimide to Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) optimize_params->stress_testing analyze_stressed Analyze Stressed Samples using Developed HPLC Method stress_testing->analyze_stressed specificity Specificity analyze_stressed->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Validated Stability-Indicating Assay Method robustness->final_method

Caption: Workflow for the development of a stability-indicating HPLC assay.

method_comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_outcomes Outcomes analyte N-(cyanomethyl)phthalimide (with potential degradation products) hplc Stability-Indicating HPLC analyte->hplc uv_vis UV-Vis Spectrophotometry analyte->uv_vis hplc_outcome Accurate Quantification of API (Specific) hplc->hplc_outcome uv_vis_outcome Total Absorbance Measurement (Non-specific) uv_vis->uv_vis_outcome

Caption: Comparison of HPLC and UV-Vis methods for N-(cyanomethyl)phthalimide.

References

Safety Operating Guide

Navigating the Disposal of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe disposal of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile (CAS Number: 3842-20-4), a compound used in various research applications.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

The GHS07 pictogram, an exclamation mark, is used to indicate these hazards.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information.

Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. When working with this compound, appropriate PPE includes:

  • Gloves

  • Goggles or face shield

  • Lab coat

Emergency preparedness is also crucial. Laboratories should have established protocols for handling spills and accidental exposures, including readily accessible eyewash stations and safety showers.

Quantitative Data Summary

For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 3842-20-4
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Boiling Point 361.4°C at 760 mmHg

Disposal Procedures

Proper disposal of this compound must adhere to federal, state, and local regulations. Given its hazard profile, this compound should be treated as hazardous waste.

Key Disposal Steps:

  • Waste Identification: All containers of this compound intended for disposal must be clearly labeled as hazardous waste.

  • Container Management: Use only approved, compatible, and properly sealed containers for waste accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Engage a Licensed Professional: The disposal of this chemical should be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage the incineration or other approved treatment methods for such chemical waste.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal, in accordance with regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: Identification & Collection cluster_1 Phase 2: Storage & Handling cluster_2 Phase 3: Disposal A Identify Waste This compound B Segregate from other waste streams A->B C Collect in a designated, labeled, and sealed hazardous waste container B->C D Store in a designated satellite accumulation area C->D E Ensure proper ventilation and secondary containment D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F G Complete all required waste disposal documentation F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and environmental health protocols for detailed guidance.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.